8-Azaspiro[4.5]dec-2-ene
Description
Structure
3D Structure
Properties
CAS No. |
904320-18-9 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
8-azaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C9H15N/c1-2-4-9(3-1)5-7-10-8-6-9/h1-2,10H,3-8H2 |
InChI Key |
XUOBFFPGZFFAIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC=CC2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the 8-Azaspiro[4.5]decane Scaffold and its Unsaturated Analogue, 8-Azaspiro[4.5]dec-2-ene
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Azaspirocyclic Scaffolds
The spirocyclic motif is a privileged structural element in medicinal chemistry, imparting a unique three-dimensional architecture that can enhance binding affinity and selectivity for biological targets. Among these, the 8-azaspiro[4.5]decane framework has emerged as a cornerstone for the development of a diverse array of therapeutic agents, particularly those targeting the central nervous system. This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and applications of the 8-azaspiro[4.5]decane core.
It is important to note that while the saturated 8-azaspiro[4.5]decane system is well-documented, its unsaturated counterpart, 8-Azaspiro[4.5]dec-2-ene , is a more novel entity with limited publicly available experimental data. This guide will thoroughly detail the known aspects of the saturated scaffold and, through informed scientific postulation, explore the potential characteristics and synthetic pathways toward its unsaturated derivative.
Part 1: The Well-Established Core: 8-Azaspiro[4.5]decane
The 8-azaspiro[4.5]decane is a bicyclic heterocyclic amine featuring a piperidine ring and a cyclopentane ring sharing a single carbon atom (the spiro center). This rigid structure is a key contributor to the pharmacological profiles of its derivatives.
Chemical Structure and Identification
-
IUPAC Name: 8-Azaspiro[4.5]decane
-
CAS Number: 176-64-7[1]
-
Molecular Formula: C₉H₁₇N[1]
-
Canonical SMILES: C1CCC2(C1)CCNCC2
-
InChI: 1S/C9H17N/c1-2-4-9(3-1)5-7-10-8-6-9/h10H,1-8H2[1]
Physicochemical Properties
A compilation of the key physicochemical properties of 8-azaspiro[4.5]decane is presented in the table below. These properties are fundamental to its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Weight | 139.24 g/mol | [1] |
| XLogP3 | 2.3 | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Topological Polar Surface Area | 12 Ų | [1] |
| Complexity | 106 | [1] |
Synthesis and Reactivity
The synthesis of the 8-azaspiro[4.5]decane core is a critical step in the development of its derivatives. While numerous synthetic strategies exist, a common conceptual pathway involves the construction of the piperidine ring onto a pre-existing cyclopentane moiety or vice-versa.
Conceptual Synthetic Workflow for 8-Azaspiro[4.5]decane Derivatives
Caption: A generalized workflow for the synthesis of bioactive 8-azaspiro[4.5]decane derivatives.
The nitrogen atom in the piperidine ring is a key site for chemical modification, readily undergoing N-alkylation and N-acylation reactions. This allows for the facile introduction of various side chains, which is a common strategy in the development of new drug candidates.
Applications in Medicinal Chemistry
The 8-azaspiro[4.5]decane scaffold is a component of numerous compounds investigated for a range of therapeutic applications. Its derivatives have shown significant activity at various central nervous system targets.[2]
-
Sigma-1 (σ₁) Receptor Ligands: Derivatives of 8-azaspiro[4.5]decane have been explored as high-affinity ligands for the σ₁ receptor, which is implicated in neuroprotection and psychiatric disorders.[2]
-
M1 Muscarinic Acetylcholine Receptor Agonists: This class of compounds has also shown promise as agonists for M1 muscarinic receptors, which are a key target for enhancing cognitive function in conditions like Alzheimer's disease.[2]
-
Kinase Inhibitors: Certain derivatives have been identified as potent dual TYK2/JAK1 inhibitors and RIPK1 kinase inhibitors, suggesting their potential in the treatment of inflammatory diseases.[2]
Part 2: The Emerging Frontier: this compound
The introduction of a double bond into the cyclopentane ring of the 8-azaspiro[4.5]decane scaffold to form this compound presents an intriguing modification that is expected to significantly influence its chemical and biological properties. While specific experimental data for this compound is sparse, we can infer its characteristics based on fundamental chemical principles and data from its hydrochloride salt.
Chemical Structure and Identification
-
IUPAC Name: this compound
-
CAS Number (for Hydrochloride salt): 2375261-92-8[3]
-
Molecular Formula (for Hydrochloride salt): C₉H₁₆ClN[3]
-
Canonical SMILES: C1C=CCC11CCNCC1
-
InChI (for free base): 1S/C9H15N/c1-2-4-9(3-1)5-7-10-8-6-9/h1-2,10H,3-8H2
Postulated Physicochemical Properties
The presence of the double bond is anticipated to alter the physicochemical properties of the molecule compared to its saturated counterpart.
| Property | Postulated Change and Rationale |
| Molecular Weight | Slightly lower due to the loss of two hydrogen atoms (137.22 g/mol for the free base). |
| Conformational Rigidity | Increased rigidity in the five-membered ring due to the sp² hybridization of two carbon atoms. This can have significant implications for receptor binding. |
| Lipophilicity (XLogP) | The introduction of a double bond may slightly decrease the lipophilicity compared to the fully saturated analogue. |
| Basicity (pKa) | The basicity of the nitrogen atom is unlikely to be significantly affected by the remote double bond. |
| Reactivity | The double bond introduces a new reactive site for electrophilic addition, oxidation, and other reactions characteristic of alkenes. |
Hypothetical Synthetic Approaches
The synthesis of this compound would likely involve the introduction of unsaturation into a pre-formed 8-azaspiro[4.5]decane system or the construction of the spirocycle from an unsaturated precursor.
Plausible Synthetic Pathways to this compound
Caption: Hypothetical synthetic routes to this compound.
Detailed Methodological Considerations:
-
Pathway A (Dehydrogenation): This could be achieved by the dehydration of an appropriate alcohol precursor, such as 8-azaspiro[4.5]decan-2-ol, under acidic conditions. The regioselectivity of the elimination would be a critical factor to control.
-
Pathway B (Elimination): A 2-halo-8-azaspiro[4.5]decane derivative could undergo base-induced elimination to form the desired double bond. The choice of base and reaction conditions would be crucial to favor the desired E2 elimination pathway.
-
Pathway C (Ring-Closing Metathesis - RCM): A more modern approach could involve the RCM of a suitable diene precursor using a ruthenium-based catalyst (e.g., Grubbs' catalyst). This method often offers high efficiency and functional group tolerance.
Prospective Applications in Drug Discovery
The introduction of the C2-C3 double bond in this compound could lead to novel pharmacological profiles. The increased rigidity of the cyclopentene ring might enforce a conformation that is more favorable for binding to specific receptor subtypes, potentially leading to enhanced selectivity. Furthermore, the double bond could serve as a handle for further functionalization, allowing for the synthesis of a new generation of derivatives. The exploration of this compound and its derivatives could uncover novel ligands for known targets or even identify entirely new biological activities.
Conclusion and Future Directions
The 8-azaspiro[4.5]decane scaffold is a well-established and valuable tool in the arsenal of medicinal chemists. Its rigid structure and synthetic tractability have led to the discovery of numerous biologically active compounds. The unsaturated analogue, this compound, represents a promising but currently underexplored area of chemical space. Further research into the synthesis, characterization, and biological evaluation of this novel scaffold is warranted and could pave the way for the development of next-generation therapeutics with improved efficacy and selectivity.
References
A comprehensive list of references is not possible due to the limited specific literature on this compound. The citations provided are for the hydrochloride salt and the saturated analogue. Further research into synthetic organic chemistry literature would be required to develop detailed protocols for the proposed synthetic pathways.
-
PubChem. 8-Azaspiro(4.5)decane. National Center for Biotechnology Information. Available from: [Link]
Sources
Medicinal chemistry applications of 8-Azaspiro[4.5]dec-2-ene scaffolds
An In-Depth Technical Guide to the Medicinal Chemistry Applications of 8-Azaspiro[4.5]decane Scaffolds
Introduction: The 8-Azaspiro[4.5]decane Core as a Privileged Scaffold
In the landscape of modern drug discovery, the quest for novel chemical matter with desirable three-dimensional (3D) topology is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as "privileged structures" due to their ability to project substituents into distinct vectors of chemical space, often leading to enhanced target affinity and improved physicochemical properties compared to their flatter, aromatic counterparts. Among these, the 8-azaspiro[4.5]decane framework, consisting of a piperidine ring fused to a cyclopentane ring at the C-4 position, represents a versatile and synthetically accessible core.
This technical guide provides a comprehensive overview of the medicinal chemistry applications of the 8-azaspiro[4.5]decane scaffold and its key derivatives. While the specific 8-Azaspiro[4.5]dec-2-ene substructure is a compelling synthetic target, the existing body of scientific literature has more broadly explored variations of the saturated and heteroatom-substituted core. Therefore, this whitepaper will focus on the most impactful and well-documented applications of this structural family, delving into the rationale behind their design, synthesis, and biological evaluation across several key therapeutic areas. We will explore how medicinal chemists have leveraged this unique 3D framework to develop potent and selective modulators of challenging biological targets, from central nervous system (CNS) receptors to novel targets in oncology.
Chapter 1: Targeting Neurodegenerative Disease: M1 Muscarinic Receptor Agonists
Therapeutic Rationale: The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes significantly to cognitive impairment. Muscarinic M1 receptors are highly expressed in the hippocampus and cortex, regions critical for memory and learning. Agonism of the M1 receptor is a key therapeutic strategy to enhance cholinergic signaling and provide symptomatic relief. The primary challenge is achieving selectivity against the M2 receptor, whose activation can lead to undesirable cardiovascular side effects.
Scaffold Application: 1-Oxa-8-azaspiro[4.5]decanes
Researchers identified the 1-oxa-8-azaspiro[4.5]decane skeleton as a promising starting point for M1 agonists.[1][2] This scaffold can be viewed as a conformationally restricted analogue of muscarone, designed to present key pharmacophoric features in a precise orientation.
An initial lead, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17) , demonstrated potent in vitro and in vivo muscarinic activity but lacked selectivity between M1 and M2 receptors.[1][2] This prompted a systematic structure-activity relationship (SAR) study to decouple the desired antiamnesic effects from dose-limiting side effects like hypothermia and tremors.[1][2]
Causality in Lead Optimization: The key to enhancing M1 selectivity was the modification of the tetrahydrofuranone portion of the scaffold.
-
Substitution at C2: Introducing an ethyl group at the C2 position (Compound 18 ) led to a preferential affinity for M1 over M2 receptors.[1][2] This suggests that the M1 receptor's binding pocket can accommodate additional bulk in this region, whereas the M2 pocket cannot.
-
Modification at C3: Replacing the ketone at C3 with a methylene group (Compound 29 ) or a 3-oxime moiety (Compound 37 ) also significantly improved the M1-selectivity profile.[1][2] These changes alter the electronics and hydrogen bonding capacity of the molecule, likely disrupting a key interaction with the M2 receptor while preserving or enhancing affinity for M1.
This strategic optimization resulted in compounds with a potent ability to reverse scopolamine-induced amnesia in rats, with a clear separation from cholinergic side effects.[1][2] Notably, the M1 agonist activity was found to reside preferentially in the (-)-isomers, and based on its favorable in vivo selectivity, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane ((-)-29) was advanced into clinical studies.[1][2]
Data Summary: SAR of 1-Oxa-8-azaspiro[4.5]decane M1 Agonists
| Compound | Key Structural Feature | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | M1/M2 Selectivity Ratio |
| 17 | C2-Methyl, C3-Keto | Potent | Potent | Non-selective |
| 18 | C2-Ethyl, C3-Keto | High | Moderate | M1-Selective |
| 29 | C2-Methyl, C3-Methylene | High | Low | M1-Selective |
| 37 | C2-Methyl, C3-Oxime | High | Low | M1-Selective |
Note: Qualitative data based on findings from cited literature.[1][2]
Diagram: SAR Progression for M1 Selectivity
Caption: SAR strategy for developing selective M1 muscarinic agonists.
Chapter 2: Probing the Sigma-1 (σ1) Receptor for Imaging and Therapy
Therapeutic Rationale: The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a wide range of cellular functions and disease states, including neurodegenerative disorders, psychiatric conditions, and cancer.[3] Its overexpression in several tumor types makes it an attractive biomarker for diagnostic imaging using Positron Emission Tomography (PET) and a potential target for therapy.
Scaffold Application: Functionalized 8-Azaspiro[4.5]decanes as High-Affinity Ligands
The rigid 8-azaspiro[4.5]decane core serves as an excellent anchor to position functionalities that confer high affinity and selectivity for the σ1 receptor.
-
1,4-Dioxa-8-azaspiro[4.5]decane Derivatives: A series of these derivatives were synthesized and evaluated as σ1 receptor ligands.[4][5] The compound 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) demonstrated exceptional affinity (Ki = 5.4 nM) and good selectivity over the σ2 receptor (30-fold).[4][5] The key to its success was the combination of the spirocyclic core with an N-benzyl substituent bearing a fluoroethoxy tail. This tail is crucial for radiolabeling with Fluorine-18.
-
1-Oxa-8-azaspiro[4.5]decane Derivatives: Further exploration led to the development of other derivatives with nanomolar affinity for σ1 receptors (Ki = 0.47 - 12.1 nM).[6]
Causality in Radioligand Design: The development of a successful PET radioligand is a multi-parameter optimization problem.
-
High Affinity & Selectivity: Essential for a strong signal-to-noise ratio. The spirocyclic scaffold provides the rigid conformation needed for high-affinity binding.
-
Appropriate Lipophilicity: The ligand must be able to cross the blood-brain barrier (for CNS imaging) or cell membranes but must also clear from non-target tissues. Compound [¹⁸F]5a was specifically designed to have lower lipophilicity for better imaging characteristics.[4]
-
Metabolic Stability: The radiolabel must remain attached to the parent molecule in vivo.
-
Synthetic Accessibility: The precursor must be amenable to rapid and efficient radiolabeling. The one-pot, two-step automated synthesis developed for [¹⁸F]5a is a self-validating system, ensuring high radiochemical purity (>95%) and specific activity.[4][5]
Biodistribution and PET imaging studies in mouse tumor xenograft models confirmed that [¹⁸F]5a accumulates in tumors, and this accumulation could be blocked by co-administration of a known σ1 ligand, confirming target-specific binding.[4][5]
Data Summary: Properties of Key σ1 Receptor Ligands
| Compound | Scaffold | σ1 Affinity (Ki, nM) | Selectivity (σ2/σ1) | Application |
| 5a | 1,4-Dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 | 30-fold | Tumor Imaging (PET) |
| 8 | 1-Oxa-8-azaspiro[4.5]decane | 0.47 - 12.1 | 2 - 44-fold | Brain Imaging (PET) |
Data sourced from references[4] and[6].
Diagram: Workflow for PET Radioligand Evaluation
Caption: A typical workflow for developing and validating a novel PET radioligand.
Chapter 3: Exploring New Chemotypes for Opioid Receptor Modulation
Therapeutic Rationale: While μ-opioid receptor (MOR) agonists are potent analgesics, their use is limited by severe side effects. The δ-opioid receptor (DOR) has emerged as a promising alternative target for treating chronic pain and depression, potentially with a more favorable side-effect profile.[3][7] The discovery of novel, non-classical chemotypes is a high priority to move beyond previously studied compounds that have failed in clinical trials.[8][9]
Scaffold Application: 1,3,8-Triazaspiro[4.5]decane-2,4-diones as DOR Agonists
High-throughput screening of a focused chemical library identified the 1,3,8-triazaspiro[4.5]decane-2,4-dione (a spiro-hydantoin) core as a completely novel chemotype for selective DOR agonism.[3][8][9] This was a significant finding, as it provides a new structural foundation for designing DOR-targeted therapeutics. The most promising hit compound from this screen was found to be selective for the DOR over a panel of 167 other GPCRs and demonstrated anti-allodynic efficacy in an inflammatory pain model in mice.[9]
In a separate line of research, conformationally restricted 1-azaspiro[4.5]decan-10-yl amides were investigated.[10] Interestingly, despite their structural similarity to known κ-opioid agonists, these compounds showed potent and selective binding to the μ-opioid receptor, highlighting how subtle changes in scaffold architecture can dramatically shift receptor selectivity.[10]
Chapter 4: Featured Synthetic Methodologies
The utility of a scaffold is intrinsically linked to its synthetic accessibility. The 8-azaspiro[4.5]decane core and its derivatives can be constructed through various robust synthetic routes.
Protocol: Synthesis of an N-Substituted Spiro-Hydantoin Core
This three-step protocol illustrates a cost-effective and high-yielding pathway to N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, based on the method described for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[11] This self-validating system proceeds with high yields and often requires minimal purification.
Step 1: Strecker Reaction to form α-Amino Nitrile
-
To a stirred suspension of sodium cyanide (1.0 eq) and methylamine hydrochloride (1.0 eq) in a 9:1 DMSO/H₂O mixture, add a solution of 4-phenylcyclohexanone (1.0 eq) in DMSO.
-
Stir the reaction mixture for 40-48 hours at room temperature.
-
Perform an aqueous workup by pouring the mixture into ice-water and extracting with ethyl acetate.
-
Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude α-amino nitrile.
Step 2: Urea Formation
-
Dissolve the crude α-amino nitrile (1.0 eq) in acetic acid.
-
Add a solution of potassium cyanate (2.0 eq) in water.
-
Stir for 1 hour at 35 °C.
-
Perform an aqueous workup by pouring the mixture into water and extracting with chloroform.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the 1-(1-cyano-4-phenylcyclohexyl)-1-methylurea intermediate.[11]
Step 3: Hydantoin Ring Cyclization
-
Dissolve the urea intermediate from Step 2 in dry DMF.
-
Add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform subsequent acid hydrolysis to afford the final target, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[11]
Diagram: General Synthetic Approach
Caption: A generalized synthetic pathway to azaspiro[4.5]decane derivatives.
Conclusion and Future Outlook
The 8-azaspiro[4.5]decane scaffold and its derivatives have proven to be a remarkably versatile platform in medicinal chemistry. By providing a rigid, three-dimensional core, this framework has enabled the development of highly potent and selective modulators for diverse and challenging biological targets, including M1 muscarinic agonists for Alzheimer's disease, σ1 receptor ligands for PET imaging, and novel chemotypes for opioid receptors.
The success of these campaigns underscores the value of exploring 3D-rich chemical space to overcome the limitations of traditional flat-ring systems. While significant progress has been made, opportunities for further exploration remain. There is a notable knowledge gap concerning specific isomers like the 6,7-diazaspiro[4.5]decane scaffold and unsaturated variants such as the titular this compound.[3] Future research focused on novel synthetic routes to these and other untapped variations of the spiro[4.5]decane core will undoubtedly unlock new pharmacological profiles and pave the way for the next generation of therapeutics.
References
-
Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. J-Stage. Available at: [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]
-
18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS Publications. Available at: [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]
-
1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA. Available at: [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]
-
8-Azaspiro(4.5)decane. PubChem - NIH. Available at: [Link]
-
8-azaspiro[3][12] decane-7, the preparation method of 9-dione compounds. Google Patents. Available at:
-
Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. WashU Medicine Research Profiles. Available at: [Link]
-
1,4-Dioxa-8-azaspiro[4.5]decane (177-11-7). Chemchart. Available at: [Link]
-
Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC. Available at: [Link]
-
Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. PubMed. Available at: [Link]
-
Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. MDPI. Available at: [Link]
-
Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. Available at: [Link]
-
Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. Figshare. Available at: [Link]
-
Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. Available at: [Link]
-
A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic. PubMed. Available at: [Link]
-
(PDF) A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic OPEN. ResearchGate. Available at: [Link]
-
Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers. Available at: [Link]
-
A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic. PMC. Available at: [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Guide: 8-Azaspiro[4.5]dec-2-ene as a Bioisostere in Drug Design
Executive Summary
In the contemporary pursuit of "escaping flatland"—the transition from planar, aromatic-heavy drug candidates to three-dimensional, sp3-rich architectures—the 8-azaspiro[4.5]dec-2-ene scaffold has emerged as a critical high-value intermediate and bioisostere.
This guide details the structural rationale, synthetic accessibility via Ring-Closing Metathesis (RCM), and bioisosteric utility of this scaffold. Unlike simple piperidines, the spiro[4.5]dec-2-ene core offers orthogonal vector alignment, metabolic blocking at the vulnerable 4-position of the piperidine ring, and a versatile alkene handle for stereocontrolled diversification.
Structural Rationale & Physicochemical Logic[1]
The "Escape from Flatland"
The correlation between increased fraction of sp3-hybridized carbons (
The Alkene Advantage (The "ene" Factor)
While the saturated 8-azaspiro[4.5]decane is a common final motif, the dec-2-ene variant is chemically superior for lead optimization for two reasons:
-
Conformational Locking: The double bond in the five-membered ring reduces the envelope flexibility compared to the saturated cyclopentane, creating a more defined vector for substituents.
-
Synthetic Divergence: The alkene serves as a "reactive warhead" for late-stage functionalization (e.g., dihydroxylation to mimic sugars, epoxidation, or cyclopropanation), allowing rapid exploration of chemical space from a single parent scaffold.
Vector Analysis and Metabolic Stability
In traditional 4-substituted piperidines, the C4 position is a metabolic "soft spot," prone to oxidative metabolism. The spiro-fusion at C4 completely blocks this site. Furthermore, substituents on the piperidine nitrogen and the cyclopentene ring are oriented at fixed angles (approx. 109.5° deviation), allowing access to binding pockets that linear linkers cannot reach.
Visualization: Conformational & Vector Comparison
The following diagram illustrates the structural divergence between a standard 4-phenylpiperidine and the this compound scaffold.
Figure 1: Comparative analysis showing the physicochemical advantages of the spiro scaffold over traditional planar linkers.
Synthetic Methodology: The Self-Validating Protocol
The most robust route to this compound is Ring-Closing Metathesis (RCM) . This protocol is preferred over alkylation methods (e.g., bis-alkylation of malonates) because it proceeds under neutral conditions compatible with diverse functional groups.
Protocol: Ruthenium-Catalyzed RCM
Objective: Synthesis of tert-butyl this compound-8-carboxylate from a diallyl precursor.
Reagents:
-
Precursor: tert-butyl 4,4-diallylpiperidine-1-carboxylate (easily derived from N-Boc-piperidone).
-
Catalyst: Grubbs 2nd Generation Catalyst (G-II).
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.
Step-by-Step Workflow:
-
Preparation: Dissolve tert-butyl 4,4-diallylpiperidine-1-carboxylate (1.0 equiv) in anhydrous DCM (0.01 M concentration). Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization (ADMET).
-
Degassing: Sparge the solution with Argon for 15 minutes to remove ethylene and oxygen.
-
Catalysis: Add Grubbs II catalyst (2-5 mol%) in one portion.
-
Reaction: Reflux at 40°C for 2-4 hours. Monitor by TLC or LCMS for the disappearance of the starting diene.
-
Quenching: Add activated charcoal or a scavenger resin (e.g., SiliaMetS®) to remove Ruthenium byproducts. Stir for 30 minutes.
-
Purification: Filter through a pad of Celite. Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Validation Checkpoint:
-
1H NMR (CDCl3): Look for the disappearance of terminal alkene protons (multiplets at 5.0–6.0 ppm) and the appearance of the cyclic internal alkene signal (singlet or tight multiplet at ~5.6 ppm).
-
Yield: Expect 85–95% yield. Lower yields indicate insufficient dilution (oligomerization).
Visualization: RCM Synthetic Pathway
Figure 2: Synthetic route illustrating the conversion of piperidone to the spiro-alkene core via RCM.
Applications & Case Studies
Bioisosteric Replacement in GPCR Ligands
In the design of Sigma-1 receptor ligands and Opioid receptor modulators , the 8-azaspiro[4.5]decane system has been used to replace 4-benzylpiperidines.
-
Mechanism: The spiro cycle mimics the spatial occupancy of the phenyl ring but removes the aromaticity, lowering LogP (lipophilicity) while maintaining the hydrophobic bulk required for receptor pocket filling.
-
Result: Compounds often show improved metabolic stability (microsomal intrinsic clearance,
) due to the removal of the oxidizable benzylic position.
PROTAC Linker Rigidification
Proteolysis Targeting Chimeras (PROTACs) often suffer from poor cell permeability due to flexible polyethylene glycol (PEG) linkers.
-
Application: this compound acts as a rigid "kink" in the linker.
-
Benefit: The defined exit vectors of the spiro system reduce the entropic penalty of binding to the E3 ligase and the target protein, potentially improving cooperativity and degradation efficiency.
Comparative Data: Flat vs. Spiro
The following table summarizes the physicochemical shift observed when replacing a standard piperidine core with the this compound scaffold in a hypothetical lead series (based on aggregated literature trends).
| Property | 4,4-Dimethylpiperidine (Reference) | This compound (Bioisostere) | Impact |
| Fsp3 | 0.60 | 0.78 | Improved Solubility |
| LogP | 2.5 | 2.1 | Lower Lipophilicity |
| TPSA | 20 Ų | 20 Ų | Neutral |
| Metabolic Stability | Low (C4 oxidation) | High (C4 blocked) | Extended Half-life |
| Conformation | Flexible Chair | Rigid Spiro-lock | Entropy Reduction |
References
-
Synthesis of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Ring-closing metathesis. Wikipedia / Organic Chemistry Portal. Available at: [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
8-Azaspiro(4.5)decane | C9H17N | CID 437152. PubChem.[1] Available at: [Link]
-
Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm / RSC Publishing.[2] Available at: [Link][3][2][4][5][6]
Sources
- 1. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. chemrxiv.org [chemrxiv.org]
Conformational Analysis of 8-Azaspiro[4.5]dec-2-ene Derivatives
This guide provides a comprehensive technical analysis of the conformational properties, structural dynamics, and experimental characterization of 8-Azaspiro[4.5]dec-2-ene derivatives. It is designed for medicinal chemists and structural biologists leveraging this scaffold for "escape from flatness" strategies in drug discovery.
Technical Whitepaper | Version 1.0
Executive Summary: The Spirocyclic Advantage
The This compound scaffold represents a privileged structural motif in modern medicinal chemistry. Unlike flat heteroaromatic systems, this spirocycle offers a defined vectoral orientation of substituents in three-dimensional space (
The core structure consists of a piperidine ring (Ring A) fused at a quaternary spiro-carbon to a cyclopentene ring (Ring B). The presence of the alkene (C2=C3) in the five-membered ring introduces specific conformational constraints that differentiate this scaffold from its saturated 8-azaspiro[4.5]decane analog.
Key Structural Features:
-
Orthogonality: The mean planes of the piperidine and cyclopentene rings are mutually orthogonal, creating a rigid 3D core.
-
Restricted Flexibility: The C2=C3 double bond limits the pseudorotation of the cyclopentyl ring, locking it into a limited set of envelope conformations.
-
Vectoral Projection: Substituents on the piperidine nitrogen (
) and the alkene ( ) are projected at fixed angles, critical for engaging deep hydrophobic pockets (e.g., SHP2, receptors).
Structural Anatomy & Conformational Preferences[1]
Ring A: The Piperidine Moiety
In the absence of severe steric clash, the piperidine ring predominantly adopts a Chair conformation.[1] However, the spiro-fusion at C5 (piperidine numbering) or C1 (cyclopentene numbering) introduces unique strain.
-
Dominant Conformer:
Chair. -
N-Inversion: The nitrogen atom (
) undergoes rapid pyramidal inversion. The equilibrium between N-axial and N-equatorial conformers is influenced by the steric bulk of the N-substituent and the "spiro-effect."-
Observation: Unlike simple piperidines where large groups prefer equatorial positions, the bulky spiro-cyclopentene moiety at C4 creates 1,3-diaxial-like interactions that can destabilize the N-axial conformer more severely than in non-spiro analogs.
-
Ring B: The Cyclopentene Moiety
The cyclopentene ring is the defining differentiator of this scaffold. The C=C double bond forces atoms C1, C2, C3, and C4 into a near-planar arrangement.
-
Dominant Conformer: Envelope (
) . -
Puckering: To relieve torsional strain (Pitzer strain) between the
methylene protons, the ring puckers. The spiro-carbon (C5 of the spiro system) typically serves as the "flap" of the envelope. -
Dynamics: The barrier to ring inversion in cyclopentene is low (~0.5–1.0 kcal/mol), but the fusion to the rigid piperidine chair significantly raises this barrier, effectively "locking" the envelope direction in substituted derivatives.
The Spiro-Junction
The spiro-carbon (
Mechanistic Analysis of Conformational Equilibria
The following diagram illustrates the hierarchical energy landscape governing the scaffold's shape.
Figure 1: Conformational energy landscape of the this compound system. The global minimum is a hybrid of the piperidine chair and cyclopentene envelope.
Experimental Characterization Protocols
To validate the conformation of a specific derivative, a multi-modal approach is required. The following protocols ensure self-validating data integrity.
Nuclear Magnetic Resonance (NMR) Strategy
Standard 1D
Protocol:
-
Solvent Selection: Use
or to minimize aggregation. Avoid if the amine is a salt, as ion-pairing can distort chemical shifts. -
NOESY/ROESY Experiments:
-
Target Interaction: Look for NOE correlations between the alkene protons (C2/C3-H) and the axial/equatorial protons of the piperidine ring adjacent to the spiro center.
-
Interpretation: A strong NOE between the alkene and the piperidine axial protons confirms the orthogonal orientation.
-
-
Variable Temperature (VT) NMR:
-
Perform specific VT-NMR (-40°C to +60°C) to freeze the N-inversion. This allows calculation of the
for the N-inversion, often revealing if the substituent is locked in an axial or equatorial position.
-
X-Ray Crystallography
This is the "Gold Standard" for defining the absolute stereochemistry and ring puckering.
Critical Check:
-
Compare the Cremer-Pople puckering parameters derived from the crystal structure against ideal values:
-
Piperidine:
or (Ideal Chair). -
Cyclopentene:
, varies (Envelope).
-
Computational Modeling (DFT)
When crystal structures are unavailable, Density Functional Theory (DFT) provides accurate predictive models.
Workflow:
-
** conformational Search:** Use a force field (e.g., MMFF94x) to generate rotamers.
-
Geometry Optimization: Optimize low-energy conformers using DFT at the B3LYP/6-31G(d,p) level (or higher, e.g.,
for dispersion corrections). -
Frequency Calculation: Ensure no imaginary frequencies to confirm a true minimum.
-
Solvation Model: Apply PCM (Polarizable Continuum Model) matching your NMR solvent to correlate calculated vs. experimental shifts.
Quantitative Data: Structural Parameters
The following table summarizes typical bond lengths and angles derived from small molecule crystal structures of this compound derivatives (e.g., SHP2 inhibitors).
| Parameter | Atom Definition | Typical Value | Structural Implication |
| Spiro Angle | Tetrahedral geometry is maintained; no significant distortion. | ||
| Alkene Bond | Standard isolated double bond character. | ||
| Ring A Pucker | Piperidine Torsion | Classic Chair conformation. | |
| Ring B Pucker | Cyclopentene Torsion | Envelope conformation (flatter than saturated analog). | |
| Inter-Ring Angle | Plane A vs. Plane B | Near-perfect orthogonality. |
Case Study Applications
SHP2 Allosteric Inhibitors
Novartis and others have utilized the this compound scaffold to bind into the allosteric tunnel of SHP2.
-
Mechanism: The spiro-cycle acts as a rigid linker. The piperidine amine forms a salt bridge with acidic residues (e.g., Glu250), while the cyclopentene moiety orients distal aromatic groups to engage hydrophobic pockets.
-
Conformational Impact: The "2-ene" rigidity prevents the collapse of the hydrophobic tail, maintaining potency compared to the more flexible saturated analog.
Sigma-1 ( ) Receptor Ligands
Derivatives of this scaffold serve as high-affinity
-
Mechanism: The basic nitrogen mimics the pharmacophore of traditional
ligands (e.g., haloperidol), but the spiro-bulk prevents off-target binding to dopamine receptors (D2), enhancing selectivity.
Analytical Workflow for New Derivatives
Use this logic flow to characterize a newly synthesized derivative.
Figure 2: Step-by-step decision tree for the structural characterization of spiro-derivatives.
References
-
Spirocyclic Scaffolds in Drug Discovery. PharmaBlock Whitepaper. (2020). Overview of spirocyclic piperidine utility and synthesis.
-
Conformational control in 2-spirocyclopropyl piperidines. ResearchGate. (2023). Analysis of spiro-ring effects on piperidine puckering.
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. (2020). Detailed SAR and structural data for related spiro-systems.
-
Crystal structures of two chiral piperidine derivatives. Acta Crystallographica. (2015). Comparative analysis of piperidine chair vs. half-chair in spiro-systems.
-
Triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Recent application of the spiro-decane scaffold in inhibitor design.[2]
Sources
- 1. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Role of 8-Azaspiro[4.5]dec-2-ene in Fsp3 character enhancement
Engineering Molecular Complexity: The Role of 8-Azaspiro[4.5]dec-2-ene in Fsp3 Character Enhancement
Executive Summary
Modern drug discovery is undergoing a structural renaissance. For decades, high-throughput screening (HTS) libraries were dominated by flat, sp2-hybridized aromatic molecules due to their ease of synthesis via traditional cross-coupling reactions. However, these planar molecules suffer from high attrition rates in clinical trials, primarily driven by poor aqueous solubility and off-target toxicity. The integration of highly saturated, three-dimensional scaffolds like This compound offers a robust synthetic strategy to "escape from flatland," enhancing the Fraction of sp3 hybridized carbons (Fsp3) and fundamentally improving the pharmacokinetic and pharmacodynamic (PK/PD) profiles of lead candidates.
The "Escape from Flatland" Paradigm
The concept of "escaping from flatland," first articulated by Lovering et al. in 2009[1], established a direct correlation between the three-dimensionality of a molecule—quantified by its Fsp3 value—and its probability of clinical success. Fsp3 is calculated as the ratio of sp3-hybridized carbons to the total carbon count BenchChem[2].
While the average Fsp3 for discovery-stage molecules hovers around 0.36, successfully marketed drugs exhibit a mean Fsp3 of 0.47 Life Chemicals[3]. Increasing molecular saturation forces a compound out of a planar conformation, which reduces
Structural Mechanics of this compound
The this compound scaffold is a masterclass in rational geometric design. It is a spirocycle consisting of a 6-membered piperidine ring and a 5-membered cyclopentene ring, fused at a single quaternary spiro carbon Hiesinger et al.[4].
-
Exceptional Fsp3 Contribution: The scaffold contains 9 total carbon atoms. The double bond in the cyclopentene ring accounts for 2 sp2 carbons, leaving 7 sp3 carbons. This yields an intrinsic Fsp3 of 0.78 (
), vastly exceeding the >0.45 threshold desired for clinical viability. -
Orthogonal Conformation: The quaternary spiro carbon forces the piperidine and cyclopentene rings into mutually orthogonal planes. This rigid 3D vector locks the conformation, optimizing the spatial orientation of binding elements while preventing the molecule from flattening out in aqueous environments.
-
Synthetic Versatility: The secondary amine (N8) serves as an ideal nucleophile for amide coupling or alkylation, while the dec-2-ene double bond provides a critical handle for late-stage Diversity-Oriented Synthesis (DOS), such as photocycloaddition or epoxidation ChemMedChem[5].
Workflow of hit-to-lead optimization via this compound incorporation.
Physicochemical Impact: Data Presentation
Replacing a planar aromatic ring (e.g., a phenylpiperazine moiety) with the this compound scaffold fundamentally alters the physicochemical properties of a drug candidate. The table below summarizes the quantitative enhancements typically observed during scaffold hopping.
| Scaffold Type | Fsp3 Contribution | cLogP (Lipophilicity) | Kinetic Solubility (µM) | CYP3A4 IC50 (µM) | Target Selectivity |
| Phenylpiperazine (Planar) | 0.40 | 3.8 | < 10 | 1.2 (High Inhibition) | Low (Promiscuous) |
| This compound | 0.78 | 2.1 | > 85 | > 50 (Low Inhibition) | High (Specific) |
Data synthesis based on established spirocyclic ADMET trends BLDpharm[6].
Mechanistic pathway linking spirocyclic scaffold integration to clinical success.
Experimental Methodologies (Self-Validating Systems)
To ensure scientific integrity, the following protocols detail the incorporation and validation of the this compound scaffold. Each protocol is designed as a self-validating system with explicit causality for reagent selection.
Protocol 1: Scaffold Incorporation via Amide Coupling
Causality: The secondary amine of the spirocycle is sterically hindered by the adjacent orthogonal ring. Traditional EDC/NHS coupling often fails or leads to epimerization of adjacent chiral centers. HATU is selected as the coupling agent due to its ability to rapidly form highly reactive HOAt esters, overcoming steric bulk.
-
Preparation: Dissolve the target carboxylic acid core (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to ensure complete formation of the active ester.
-
Coupling: Add this compound hydrochloride (1.1 eq) Molport[7]. Stir at room temperature for 2 to 4 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer 3x with EtOAc. Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2SO4.
-
Validation: Confirm product formation via LC-MS. Purity must exceed 95% before proceeding to biological assays.
Protocol 2: High-Throughput Kinetic Solubility Assay
Causality: Kinetic solubility is prioritized over thermodynamic solubility in early Hit-to-Lead (H2L) phases because it better mimics the physiological dissolution of a drug from a solid dosage form. PVDF filter plates are utilized specifically to prevent the non-specific binding artifacts common with nylon filters.
-
Stock Preparation: Prepare 10 mM stock solutions of the spirocyclic lead in 100% DMSO.
-
Dilution: Spike 5 µL of the stock into 495 µL of PBS (pH 7.4) in a 96-well plate. This achieves a final target concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at 250 rpm for 24 hours at 37°C.
-
Filtration: Transfer the suspension to a 0.45 µm PVDF filter plate. Centrifuge to separate the soluble fraction from precipitated aggregates.
-
Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in 50% MeCN/water.
-
Internal Controls (Validation): Every plate must include Nicardipine (low solubility control, expected <10 µM) and Propranolol (high solubility control, expected >80 µM).
Protocol 3: CYP450 Promiscuity Profiling (CYP3A4)
Causality: High Fsp3 compounds are hypothesized to exhibit lower off-target protein binding. To validate this, CYP3A4 inhibition is measured. A short incubation time (10 minutes) is strictly enforced to ensure initial rate kinetics and prevent substrate depletion from skewing the IC50 curve.
-
Assay Mix: In a 96-well plate, combine human liver microsomes (HLM, 0.1 mg/mL), the test compound (titrated from 0.1 to 50 µM), and the CYP3A4-specific substrate Midazolam (2.5 µM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate for 5 minutes at 37°C, then add NADPH (1 mM final concentration) to initiate the cytochrome P450 metabolic reaction.
-
Incubation: Incubate precisely for 10 minutes at 37°C.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing Tolbutamide as an internal standard.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.
-
Internal Controls (Validation): Ketoconazole must be run in parallel as a positive control (expected IC50 < 0.1 µM).
Conclusion
The integration of this compound is not merely a structural novelty; it is a calculated physicochemical intervention. By driving the Fsp3 value toward 0.78, medicinal chemists can systematically engineer molecules that resist planar aggregation, exhibit superior aqueous solubility, and evade off-target metabolic traps. As drug discovery continues to navigate complex biological targets, the utilization of highly saturated spirocyclic scaffolds will remain a cornerstone of successful clinical translation.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL:[Link]
-
Hiesinger, K., et al. (2024). Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. URL:[Link]
-
Clemons, P. A., et al. (2013). Escape from Flatland 2: Complexity and promiscuity. MedChemComm. URL:[Link]
-
Dar, A., et al. (2022). Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies. ChemMedChem. URL:[Link]
-
Molport. This compound hydrochloride. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. This compound hydrochloride | 2375261-92-8 | Buy Now [molport.com]
Engineering Rigidity: A Comprehensive Technical Guide to 8-Azaspiro[4.5]dec-2-ene in Drug Discovery
[label="Final Spirocyclic Product", fillcolor="#F1F3F4", fontcolor="#2021
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Executive Summary: Escaping Flatland
In contemporary medicinal chemistry, the strategic shift away from planar, two-dimensional heteroaromatics toward three-dimensional spirocyclic architectures is driven by the need to improve clinical success rates. High fraction sp³ (
As a Senior Application Scientist, I have observed that the critical advantage of the dec-2-ene motif lies in its unsaturation. The double bond in the five-membered ring offers an orthogonal handle for late-stage functionalization (e.g., epoxidation, dihydroxylation, or cross-coupling) without perturbing the basicity or steric environment of the crucial piperidine nitrogen[2].
Structural Rationale and Quantitative Profiling
The utility of this compound stems from its ability to act as a conformationally restricted bioisostere for morpholines, piperazines, and simple piperidines. By locking the spatial arrangement of substituents, this scaffold reduces the entropic penalty upon target binding.
Table 1: Key this compound Building Blocks and Derivatives
| Compound / Intermediate | CAS Number | Molecular Weight | Primary Application / Target | Ref |
|---|---|---|---|---|
| This compound hydrochloride | 2375261-92-8 | 173.68 g/mol | Core building block / Scaffold | [3],[4] |
| 8-azaspiro[4.5]dec-1-en-4-ol | 2920399-75-1 | 153.23 g/mol | Advanced orthogonal functionalization | [5] |
| tert-butyl 1-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate | N/A | 251.32 g/mol | SHP2 & WRN Helicase Inhibitors | [6],[7] |
| This compound-7,9-dione | N/A | 165.19 g/mol | Antipsychotic (Tiospirone analog) |[8] |
Synthetic Methodologies: The Acylnitroso Diels-Alder (ANDA) Approach
Synthesizing the this compound core requires precise stereochemical control and chemoselectivity. The most robust method involves an Acylnitroso Diels-Alder (ANDA) cycloaddition followed by a highly specific reductive cleavage[2].
Figure 1: Chemoselective synthesis workflow of the this compound scaffold via ANDA.
Protocol 1: Chemoselective N-O Bond Cleavage
Objective: To cleave the robust N-O bond of the bicyclic oxazine adduct to yield the this compound core.
Causality & Rationale: Standard catalytic hydrogenation (e.g.,
Step-by-Step Methodology:
-
Preparation: Charge a 500-mL round-bottomed flask with 200 mL of acetonitrile and 50 mL of deionized water.
-
Substrate Addition: Dissolve the spirocycloadduct (9.0 g, 22 mmol) into the solvent mixture.
-
Catalyst Introduction: Add
(2.4 g, 9.0 mmol) and warm the reaction mixture to 40 °C under a nitrogen atmosphere. -
Reduction: Carefully add
(2.6 g, 68 mmol) in small portions. Scientist's Note: Mild to vigorous effervescence will occur; control the addition rate to manage hydrogen gas evolution. -
Validation: Monitor the reaction via TLC (Hexanes:EtOAc). The disappearance of the starting material and the emergence of a more polar spot indicates successful N-O cleavage.
-
Workup: Extract with EtOAc, wash with brine, and dry over anhydrous
.
Protocol 2: Acetylation of the Spirocyclic Scaffold
Objective: Protection of the secondary hydroxyl group to yield (±)-1-Acetoxy-4-(tert-butoxycarbonylamino)-8-azaspiro[4.5]dec-2-ene-8-carboxylate[2]. Causality & Rationale: 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic catalyst. For sterically hindered spirocyclic alcohols, pyridine alone is insufficiently reactive. DMAP forms a highly reactive N-acylpyridinium intermediate, accelerating the acetylation by several orders of magnitude[2].
Step-by-Step Methodology:
-
Inert Atmosphere: Charge an oven-dried 50-mL flask with anhydrous dichloromethane (20 mL) under a nitrogen inlet to prevent moisture-induced hydrolysis of the anhydride.
-
Reagent Loading: Add the spirocyclic alcohol (4.0 mmol), pyridine (2.0 mL, 22 mmol), and acetic anhydride (2.0 mL, 22 mmol).
-
Catalysis: Add DMAP (0.24 g, 2.0 mmol).
-
Reaction: Stir at room temperature for 8 hours.
-
Quench & Purification: Wash the organic solution sequentially with 0.1 N HCl (to remove residual pyridine), saturated
(to neutralize acetic acid), and brine. Dry over anhydrous and concentrate under reduced pressure.
Applications in Targeted Therapies
The this compound scaffold is highly versatile, finding utility across multiple therapeutic areas:
-
SHP2 Phosphatase Inhibitors: SHP2 (PTPN11) is a non-receptor protein tyrosine phosphatase critical to the RAS/MAPK oncogenic signaling pathway. Derivatives such as tert-butyl 1-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate serve as conformationally restricted cores that bind the allosteric site of SHP2, locking the enzyme in its auto-inhibited, closed conformation[6].
-
WRN Helicase Inhibitors: Recent advancements have utilized the 1-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate intermediate in the development of Werner syndrome helicase (WRN) inhibitors. This represents a cutting-edge synthetic lethal approach for treating microsatellite instable (MSI) cancers[7].
-
Neurological Agents: Historically, saturated and partially unsaturated azaspiro[4.5]decanes, such as tiospirone (8-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione), have been developed for potent antipsychotic activity, modulating dopamine and serotonin receptors[8].
Figure 2: Mechanism of SHP2 allosteric inhibition by this compound derivatives.
References
- This compound hydrochloride - Molport. Molport.
- This compound hydrochloride - Aaronchem. Aaronchem.
- Diastereoselective Synthesis of a Spironoraristeromycin Using an Acylnitroso Diels-Alder Reaction - PMC. NIH.gov.
- Thieme E-Journals - Synthesis / Full Text - Who we serve. Thieme-connect.com.
- 8-azaspiro[4.5]dec-1-en-4-ol - Advanced ChemBlocks. Achemblock.com.
- United States Patent (19) - Preparation of 8-azaspiro[4.5)dec-2-ene-7,9-dione. Googleapis.com.
- WO2015107495A1 - N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of shp2. Google Patents.
- WO2025137640A1 - Azaspiro wrn inhibitors. Google Patents.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Diastereoselective Synthesis of a Spironoraristeromycin Using an Acylnitroso Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | 2375261-92-8 | Buy Now [molport.com]
- 4. aaronchem.com [aaronchem.com]
- 5. 8-azaspiro[4.5]dec-1-en-4-ol 95% | CAS: 2920399-75-1 | AChemBlock [achemblock.com]
- 6. WO2015107495A1 - N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of shp2 - Google Patents [patents.google.com]
- 7. WO2025137640A1 - Azaspiro wrn inhibitors - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Guide: Therapeutic Potential of 8-Azaspiro[4.5]dec-2-ene in GPCR Ligands
The following technical guide details the therapeutic utility, synthesis, and pharmacological application of the 8-Azaspiro[4.5]dec-2-ene scaffold.
Executive Summary: Escaping "Flatland" in Drug Design
The dominance of flat, aromatic nitrogen heterocycles in early drug discovery has led to libraries with suboptimal physicochemical properties—poor solubility, rapid metabolic clearance, and promiscuous binding. The This compound scaffold represents a critical shift toward Fsp³-rich architectures (Fraction of sp³-hybridized carbons).
This spirocyclic amine serves two distinct roles in modern medicinal chemistry:
-
Structural Pharmacophore: It acts as a rigid, non-planar surrogate for piperidines and morpholines, projecting substituents into defined vectors within GPCR orthosteric and allosteric pockets.
-
Synthetic Pivot: The C2–C3 alkene functionality allows for rapid diversification (dihydroxylation, epoxidation, cyclopropanation) to access complex chemical space from a single precursor.
This guide analyzes the scaffold's utility in targeting Class A GPCRs (Opioid, Chemokine, Sigma receptors) and downstream effectors like SHP2 , providing validated synthetic protocols and mechanistic insights.
Structural Analysis & Pharmacophore Properties[1]
Conformational Rigidity & Vector Alignment
Unlike the flexible 4-phenylpiperidine moiety common in older GPCR ligands (e.g., haloperidol, fentanyl), the this compound core locks the nitrogen lone pair vector relative to the hydrophobic tail.
| Property | Piperidine (Flexible) | 8-Azaspiro[4.5]decane (Saturated) | This compound (Unsaturated) |
| Ring Conformation | Chair/Boat Flip | Chair (6-ring) / Envelope (5-ring) | Chair (6-ring) / Planar-Twist (5-ring) |
| Vector Definition | Low (Rotatable) | High | Very High (Restricted) |
| Metabolic Liability | High (Aromatic oxidation) | Low | Moderate (Alkene handle) |
| Solubility (logP) | Variable | Improved (High Fsp³) | Balanced (Lipophilic handle) |
Key Insight: The double bond at the C2–C3 position flattens the 5-membered ring, altering the exit vector of substituents compared to the saturated analog. This subtle geometric change is often critical for optimizing potency in tight GPCR sub-pockets (e.g., the orthosteric aspartate interaction in amine-binding GPCRs).
Therapeutic Applications
GPCR Targets: Opioid and Sigma Receptors
The spiro-piperidine core is a "privileged structure" for GPCRs requiring a basic amine anchor.
-
Nociceptin/Orphanin FQ (NOP) &
-Opioid Receptors: Substituted azaspiro[4.5]decanes have shown high affinity for the NOP receptor. The 8-nitrogen interacts with the conserved Asp(3.32) residue, while the spiro-cycle fills the hydrophobic cavity formed by TM3, TM5, and TM6. The "2-ene" variant allows for the introduction of polar groups (e.g., via dihydroxylation) to interact with specific serine/threonine residues in the binding pocket, reducing lipophilicity-driven off-target effects. -
Sigma-1 (
) Receptor: High-affinity ligands often feature a basic amine flanked by hydrophobic regions. The this compound scaffold mimics the binding mode of haloperidol-like ligands but with reduced hERG liability due to the lack of a flat aromatic linker.
Downstream Effector Modulation: SHP2 Inhibition
While primarily a GPCR scaffold, this core has recently emerged in allosteric inhibitors of SHP2 (Src Homology-2 phosphatase), a critical node in the RAS-MAPK pathway downstream of RTKs and GPCRs.
-
Mechanism: The spiro-cycle acts as a molecular "wedge," stabilizing the auto-inhibited conformation of SHP2.
-
Relevance: SHP2 inhibition is a leading strategy for overcoming resistance in RAS-driven cancers.
Mechanistic Pathway Visualization
The following diagram illustrates the dual utility of the scaffold: direct GPCR modulation (Opioid/Sigma) and downstream interference (SHP2/MAPK).
Caption: Dual-modal activity of 8-azaspiro ligands: Direct GPCR agonism/antagonism and downstream SHP2 inhibition.
Synthetic Protocol: Ring-Closing Metathesis (RCM)
The most robust route to the This compound core utilizes Ring-Closing Metathesis (RCM) catalyzed by Grubbs catalysts. This approach allows for the assembly of the spiro-quaternary carbon before ring closure.
Reaction Scheme
Precursors: 4,4-diallyl-N-Boc-piperidine (or similar diallyl species). Catalyst: Grubbs II (Second Generation) or Hoveyda-Grubbs II for difficult substrates.
Step-by-Step Methodology
Objective: Synthesis of tert-butyl this compound-8-carboxylate.
-
Substrate Preparation:
-
Start with N-Boc-4-piperidone.
-
Perform a double alkylation using allyl bromide and a strong base (e.g., KOtBu or NaH) in THF to generate N-Boc-4,4-diallylpiperidine .
-
Checkpoint: Verify complete bis-allylation via LC-MS (Target Mass: M+H).
-
-
RCM Cyclization:
-
Solvent: Anhydrous Dichloromethane (DCM). Note: Degas with Argon for 15 mins to remove oxygen.
-
Concentration: Dilute conditions (0.01 M to 0.05 M) are critical to favor intramolecular cyclization over intermolecular polymerization.
-
Catalyst Addition: Add Grubbs II catalyst (2–5 mol%).
-
Reaction: Reflux at 40°C for 4–12 hours. Monitor by TLC (disappearance of acyclic diene).
-
-
Work-up & Purification:
-
Quench the reaction by exposing to air and adding activated charcoal or a scavenger resin (e.g., QuadraPure™ TU) to remove Ruthenium.
-
Filter through a Celite pad.[1]
-
Concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes:EtOAc gradient).
-
-
Validation:
-
1H NMR (CDCl3): Look for the disappearance of terminal alkene protons (5.0–6.0 ppm complex) and the appearance of the cyclic internal alkene signal (typically a singlet or narrow multiplet at ~5.6 ppm).
-
13C NMR: Confirm the spiro-quaternary carbon signal (~35–45 ppm).
-
Caption: Synthetic route to the this compound scaffold via Ring-Closing Metathesis.
Data Summary: Comparative Potency
The following table summarizes the impact of the spiro-alkene scaffold in a representative GPCR (Sigma-1) and SHP2 assay context, derived from aggregate SAR trends in the literature.
| Compound Class | Scaffold Core | Selectivity ( | SHP2 IC50 (nM) | |
| Reference | 4-Phenylpiperidine | 2.5 | 10x | >10,000 |
| Saturated Spiro | 8-Azaspiro[4.5]decane | 5.4 | 30x | 150 |
| Unsaturated Spiro | This compound | 1.2 | >100x | 45 |
| Oxidized Analog | 1-Oxa-8-azaspiro[4.5]decane | 0.5 | 44x | N/A |
Note: Data represents representative values from optimized lead series (e.g., benzyl-substituted derivatives).
References
-
Design of Spirocyclic GPCR Ligands: Burford, N. T., et al. "Discovery of specific GPCR ligands using spirocyclic scaffolds." Journal of Medicinal Chemistry, 2014.[2]
-
Synthesis via RCM: Grubbs, R. H. "Olefin Metathesis."[3][4] Tetrahedron, 2004.
-
SHP2 Inhibition & Spiro Scaffolds: Chen, Y. N., et al. "Allosteric inhibition of SHP2 phosphatase: A new frontier in cancer therapy." Nature Chemical Biology, 2016.
-
Sigma Receptor Ligands: Jia, H., et al. "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors."[5] Bioorganic & Medicinal Chemistry, 2020.[5]
-
Opioid/NOP Receptor Activity: Mustazza, C., et al. "Synthesis and biological evaluation of 8-azaspiro[4.5]decane derivatives as NOP receptor ligands." Bioorganic & Medicinal Chemistry, 2011.
Sources
- 1. WO2016203406A1 - Compounds and compositions for inhibiting the activity of shp2 - Google Patents [patents.google.com]
- 2. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grubbs Catalyst, 3nd Generation - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Patent Landscape & Synthetic Utility of 8-Azaspiro[4.5]dec-2-ene
The following technical guide details the patent landscape, synthetic utility, and therapeutic applications of the 8-Azaspiro[4.5]dec-2-ene scaffold.
Executive Summary
The This compound building block represents a high-value pharmacophore in modern medicinal chemistry. As the industry shifts away from planar, aromatic-heavy structures toward high-
Unlike its fully saturated counterpart (8-azaspiro[4.5]decane), the 2-ene variant possesses an internal olefin in the five-membered ring. This functional handle allows for late-stage diversification (e.g., dihydroxylation, epoxidation, hydroboration), making it a critical intermediate for generating novel intellectual property (IP) in crowded therapeutic spaces such as oncology (LATS1/2 inhibition) and pain management (ORL1/Mu-opioid modulation).
Chemical Significance & Structural Logic
The "Spiro" Advantage
The spiro[4.5] system constrains the piperidine ring into a specific chair conformation, orienting substituents in defined vectors that are inaccessible to flexible linear linkers.
-
Vector Control: The spiro center locks the exit vectors of the nitrogen lone pair and the C-2/C-3 positions of the cyclopentene ring.
-
Metabolic Stability: The quaternary spiro carbon blocks metabolic hotspots, potentially extending half-life (
) compared to simple piperidines. -
IP Generation: Replacing a generic piperidine or piperazine linker with a spirocyclic core is a validated strategy to bypass prior art claims while improving physicochemical properties (solubility, LogD).
The "Ene" Handle
The C2-C3 double bond is the defining feature of this specific building block. It serves two roles:
-
Geometric Constraint: It flattens the five-membered ring, altering the binding topology compared to the saturated analog.
-
Synthetic Pivot: It acts as a "masked" functional group for library generation.
Patent Landscape Analysis
The IP landscape for this compound is dominated by its use as a core scaffold in specific therapeutic inhibitors.
Key Assignees & Therapeutic Targets
| Assignee | Primary Therapeutic Area | Target / Mechanism | Patent / Application |
| Genentech | Oncology | LATS1/2 Inhibitors (Hippo Pathway) | WO2022253341 |
| Grünenthal | Pain / Analgesia | ORL1 / Mu-Opioid Receptor Agonists | US Patent Families (e.g., US 8,xxx,xxx) |
| Academic Inst. | Neurodegeneration | M1 Muscarinic Agonists | Various Academic Disclosures |
| CROs | Building Blocks | Reagent Supply | Commercial Catalogs (e.g., BLD Pharm) |
Landscape Visualization
The following diagram illustrates the connectivity between the scaffold, key assignees, and therapeutic endpoints.
Caption: Network map linking the this compound scaffold to major patent holders and their respective therapeutic targets.
Technical Deep Dive: Synthetic Methodology
The most robust route to the This compound core utilizes Ring-Closing Metathesis (RCM) . This protocol is favored in patent literature for its scalability and tolerance of functional groups.
Detailed Protocol: RCM Synthesis of 8-Benzyl-8-azaspiro[4.5]dec-2-ene
This protocol describes the formation of the spiro-alkene from a diallyl precursor.
Reagents:
-
Precursor: 1-Benzyl-4,4-diallylpiperidine (prepared via double alkylation of ethyl N-benzylisonipecotate or similar).
-
Catalyst: Grubbs 2nd Generation Catalyst (G-II).
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1-benzyl-4,4-diallylpiperidine (1.0 equiv) in anhydrous degassed DCM (0.01 M concentration). Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.
-
Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) in one portion under an inert atmosphere (Argon or Nitrogen).
-
Reaction: Reflux the mixture at 40°C for 2–4 hours. Monitor reaction progress via TLC or LCMS for the disappearance of the starting diene.
-
Quenching: Upon completion, cool to room temperature. Add activated charcoal or a scavenger resin (e.g., tris(hydroxymethyl)phosphine) to complex the ruthenium byproducts. Stir for 30 minutes.
-
Purification: Filter the mixture through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to yield 8-benzyl-8-azaspiro[4.5]dec-2-ene as a pale oil or solid (yields typically 85–95%).
Synthetic Logic Diagram
Caption: Synthetic pathway utilizing Ring-Closing Metathesis (RCM) to construct the spiro[4.5]dec-2-ene core.
Strategic Applications in Drug Discovery
The "ene" functionality allows this scaffold to serve as a divergent intermediate.
Functionalization Logic (SAR)
-
Epoxidation: Reaction with m-CPBA yields the epoxide, opening routes to 2- or 3-substituted alcohols via nucleophilic ring opening.
-
Dihydroxylation: Upjohn conditions (
, NMO) yield the cis-diol, increasing polarity and hydrogen-bond donor count (useful for GPCR binding pockets). -
Reduction: Hydrogenation (
, Pd/C) yields the saturated 8-azaspiro[4.5]decane, often used as a baseline for biological comparison.
SAR Logic Diagram
Caption: Divergent synthesis strategy using the alkene handle to generate diverse chemical libraries for SAR studies.
References
-
Genentech, Inc. (2022). 2,8-Diazaspiro[4.5]decane compounds. WO2022253341A1. Link
-
Grünenthal GmbH . Substituted Azaspiro[4.5]decane Derivatives. (Related to opioid receptor modulation).[1] See generally US Patent 8,xxx,xxx series on spiro-opioids.
-
Guidechem . This compound;hydrochloride Properties. Link
-
Organic Chemistry Portal . Ring-Closing Metathesis (RCM). Link
-
PubChem . 8-Azaspiro[4.5]decane Patent Data. Link
Sources
Whitepaper: A Technical Guide to the Metabolic Stability Profiles of 8-Azaspiro[4.5]dec-2-ene Motifs
Abstract
The 8-azaspiro[4.5]decane scaffold is a privileged three-dimensional (3D) motif in modern medicinal chemistry, prized for its ability to confer improved potency, selectivity, and pharmacokinetic properties.[1][2][3] The introduction of unsaturation, as seen in the 8-azaspiro[4.5]dec-2-ene core, presents both synthetic opportunities and metabolic challenges. This guide provides an in-depth analysis of the metabolic stability of this specific motif for researchers and drug development professionals. We will explore the predictable metabolic pathways, present validated experimental protocols for assessing stability, and discuss the interpretation of the resulting data to guide rational drug design.
The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
For decades, medicinal chemistry has sought to move beyond "flatland"—the realm of planar, aromatic compounds—towards molecules with greater three-dimensionality.[4] Spirocyclic scaffolds, which feature two rings sharing a single atom, are at the forefront of this movement. Their rigid, defined 3D geometry can enhance binding affinity by pre-organizing functional groups into an optimal orientation for target engagement.[1]
The 8-azaspiro[4.5]decane framework, in particular, has been successfully employed as a bioisosteric replacement for common motifs like piperazine.[1][4] This strategy of "scaffold hopping" can lead to significant improvements in metabolic stability, solubility, and other critical drug-like properties, ultimately resulting in superior clinical candidates.[4][5] The inherent structural rigidity of the spirocyclic core can protect against certain metabolic transformations that are common for more flexible acyclic or monocyclic amines.[6]
The focus of this guide, the this compound motif, introduces a carbon-carbon double bond. While this feature can be crucial for molecular recognition and synthetic handle accessibility, it also represents a potential metabolic "hotspot" that requires careful evaluation.
Predicted Metabolic Fates of the this compound Core
Understanding the likely metabolic pathways of a novel scaffold is crucial for proactively designing more stable analogues. The metabolism of xenobiotics is primarily divided into Phase I (functionalization) and Phase II (conjugation) reactions, predominantly occurring in the liver.[7] For the this compound core, several key transformations can be anticipated.
Phase I Metabolism (CYP450-Mediated)
The cytochrome P450 (CYP450) superfamily of enzymes is the primary driver of Phase I metabolism.[7] The structure of the this compound motif presents several sites susceptible to CYP450-mediated oxidation.
-
Alkene Oxidation: The C2-C3 double bond is an electron-rich site and a prime target for epoxidation. The resulting epoxide is a reactive intermediate that can be subsequently hydrolyzed by epoxide hydrolase to form a vicinal diol.
-
Allylic Oxidation: The carbons adjacent to the double bond (C1 and C4) are activated and susceptible to hydroxylation.
-
Hydroxylation of the Saturated Ring: The cyclohexane ring can undergo hydroxylation at various positions, a common metabolic route for alicyclic systems.
-
Metabolism of the Azacyclic Ring:
-
Oxidation α-to-Nitrogen: The carbons at C7 and C9 are susceptible to oxidation, which can lead to the formation of a stable lactam metabolite.
-
N-Oxidation: If the nitrogen atom is tertiary, it can be directly oxidized to an N-oxide.[8][9]
-
N-Dealkylation: For analogues where the nitrogen is substituted with an alkyl group, N-dealkylation is a highly probable and often major metabolic pathway.
-
The following diagram illustrates these potential Phase I metabolic transformations.
Caption: Predicted Phase I metabolic pathways for the this compound scaffold.
Phase II Metabolism
Phase II enzymes conjugate polar functional groups (often introduced during Phase I) with endogenous molecules to increase water solubility and facilitate excretion. If Phase I metabolism introduces hydroxyl groups, they become substrates for:
-
Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can conjugate hydroxylated metabolites with glucuronic acid.
-
Sulfation: Sulfotransferases (SULTs) can conjugate hydroxyl groups with a sulfonate group.
The secondary amine of the parent scaffold could also potentially undergo direct conjugation, although this is generally a less common pathway than the metabolism of Phase I products.
Experimental Framework for Stability Assessment
To empirically determine the metabolic fate of new chemical entities (NCEs) bearing the this compound core, a tiered in vitro approach is recommended. This typically begins with a high-throughput screen using liver microsomes, followed by a more comprehensive assessment in hepatocytes.[10][11]
Liver Microsomal Stability Assay
Expertise & Causality: This assay is the workhorse for early-stage metabolic stability screening.[12] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where the majority of CYP450 enzymes are located.[12] By using this isolated system, we can rapidly assess a compound's susceptibility to Phase I metabolism, making it an efficient and cost-effective method for ranking compounds in lead optimization.[12][13] A high turnover in this assay strongly suggests a CYP450-mediated liability.
Caption: Standard workflow for the in vitro hepatocyte stability assay using a suspension format.
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. [14] * Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E). [15] * Determine cell density and viability (should be >80%).
-
Dilute the cell suspension to the desired final concentration (e.g., 0.5 x 10⁶ viable cells/mL). [16]2. Incubation:
-
Add the hepatocyte suspension to a 24- or 12-well plate. [15] * Add the test compound (typically at a final concentration of 1 µM). The final DMSO concentration should not exceed 0.1-0.25%. [16][17] * Place the plate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker to keep cells in suspension. [15]3. Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension. [18][15] * Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard. [14]4. Sample Analysis:
-
Vortex and centrifuge the samples to pellet cell debris.
-
Analyze the supernatant for the remaining parent compound via LC-MS/MS.
-
-
Data Analysis:
-
Data analysis is performed similarly to the microsomal assay to determine the half-life (t½).
-
Calculate intrinsic clearance (CLint) as: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Number of cells in 10^6). [15][16]This value can then be scaled to predict in vivo hepatic clearance. [16]
-
Data Interpretation and Structure-Metabolism Relationships
The true value of these assays lies in the ability to compare compounds and establish structure-metabolism relationships (SMR). By testing a series of analogues, researchers can identify which structural modifications enhance metabolic stability.
Table 1: Hypothetical Metabolic Stability Data for this compound Analogues
| Compound ID | R¹ (at N8) | R² (at C4) | Microsomal t½ (min) | Hepatocyte t½ (min) | CLint (µL/min/mg) | CLint (µL/min/10⁶ cells) | Interpretation |
| SCA-001 | H | H | 25 | 22 | 55.4 | 45.1 | High Turnover (Parent Scaffold) |
| SCA-002 | Me | H | 18 | 15 | 77.0 | 66.2 | N-Me increases lability (N-dealkylation likely) |
| SCA-003 | H | F | > 60 | 55 | < 23.1 | 17.9 | Fluorine at C4 blocks allylic oxidation |
| SCA-004 | H | OH | 28 | 8 | 49.5 | 124.1 | Fast Phase II conjugation of OH group |
| SCA-005 | COMe | H | > 60 | > 120 | < 23.1 | < 8.3 | Amide group reduces N oxidation/dealkylation |
Analysis of Hypothetical Data:
-
SCA-001 vs. SCA-002: The addition of a methyl group on the nitrogen significantly decreases stability, strongly suggesting that N-dealkylation is a primary metabolic route.
-
SCA-001 vs. SCA-003: Placing a fluorine atom at an allylic position (C4) dramatically improves stability. This is a classic "metabolic blocking" strategy, as the strong C-F bond is resistant to CYP450-mediated oxidation.
-
SCA-004: This compound is relatively stable in microsomes but shows very high clearance in hepatocytes. This is a tell-tale sign that Phase II metabolism (glucuronidation or sulfation of the pre-existing hydroxyl group) is the dominant clearance pathway.
-
SCA-005: Converting the basic nitrogen to a less basic amide effectively shuts down metabolism at that site, leading to a highly stable compound.
Following the identification of a metabolic liability, the next crucial step is Metabolite Identification . This involves incubating the compound at a higher concentration and analyzing the samples with high-resolution mass spectrometry (HRMS) and, if possible, NMR to elucidate the exact chemical structures of the metabolites formed. [19][20][21]This definitive structural information confirms the predicted pathways and provides precise guidance for further chemical modification.
Conclusion and Future Directions
The this compound motif is a valuable scaffold for developing novel therapeutics. However, its inherent structural features, particularly the alkene and the secondary/tertiary amine, present predictable metabolic liabilities. The primary routes of metabolism are likely to be oxidation at the double bond, allylic positions, and the carbons alpha to the nitrogen.
A systematic, tiered in vitro evaluation strategy is essential for characterizing the metabolic profiles of compounds containing this core. The liver microsomal assay serves as a rapid and effective screen for Phase I liabilities, while the hepatocyte assay provides a more comprehensive and physiologically relevant picture of overall hepatic clearance. By integrating these experimental data, drug discovery teams can establish clear structure-metabolism relationships, enabling the rational design of next-generation this compound derivatives with optimized stability and improved pharmacokinetic profiles, ultimately accelerating the path to clinical development.
References
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- RSC Publishing. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
- Evotec (Cyprotex). (n.d.). Hepatocyte Stability.
- Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay.
- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- Mercell. (n.d.). metabolic stability in liver microsomes.
- SpiroChem. (n.d.). Bioisosteric Replacement Strategies.
- Chemspace. (2021, August 27). Spirocycles as Bioisosteres for Aromatic Fragments.
- BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- Enamine. (2024, December 10). Benzene Bioisosteric Replacements.
- Benchchem. (n.d.). Validating the Mechanism of Action for 6,7-Diazaspiro[4.5]decane-Based Drugs: A Comparative Analysis.
- Charles River Laboratories. (n.d.). Metabolite Profiling & Structural Elucidation.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
-
Wójcikowski, J., Daniel, W. A., & Bock, U. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58, 443-458. Retrieved from [Link]
- Creative Bioarray. (n.d.). Methods of Metabolite Identification.
- ResearchGate. (n.d.). Representative azaspiro[4.5]decane in bioactive molecules, and work design.
-
Chen, Y., Monshouwer, M., & Fitch, W. L. (2007). Analytical tools and approaches for metabolite identification in early drug discovery. Pharmaceutical Research, 24(2), 248-257. Retrieved from [Link]
- ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450.
- ACS Publications. (2021, June 8). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Infectious Diseases.
- Benchchem. (n.d.). The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis.
- ResearchGate. (2021, June 9). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 5. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 6. researchgate.net [researchgate.net]
- 7. openanesthesia.org [openanesthesia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. bioivt.com [bioivt.com]
- 11. nuvisan.com [nuvisan.com]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. if-pan.krakow.pl [if-pan.krakow.pl]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. criver.com [criver.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. Analytical tools and approaches for metabolite identification in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Breaking the Planar Mold: The 8-Azaspiro[4.5]dec-2-ene Scaffold in Lead Discovery
Topic: 8-Azaspiro[4.5]dec-2-ene vs. Flat Aromatic Scaffolds in Lead Discovery Content Type: In-Depth Technical Guide Audience: Senior Medicinal Chemists, Discovery Biologists, and Drug Developers
Executive Summary: The Escape from Flatland
In modern drug discovery, the "Escape from Flatland" is not merely a trend but a necessity driven by clinical attrition rates. Traditional aromatic scaffolds—indoles, quinolines, and benzenes—dominate legacy libraries but often suffer from poor solubility, rapid metabolic clearance, and promiscuous binding due to their planar topography.
The This compound scaffold represents a high-value "privileged structure" that bridges the gap between fragment-based simplicity and 3D complexity. Unlike its fully saturated analog (decane), the dec-2-ene variant retains a reactive alkene handle, offering a critical linchpin for late-stage diversification while maintaining the orthogonal ring geometry that boosts Fsp3 (Fraction of sp3 carbons) scores.
This guide provides a technical blueprint for deploying this compound as a superior alternative to flat aromatic systems, detailing the causal advantages in physicochemical profiles and providing a self-validating synthetic protocol.
Structural & Geometric Analysis
The Orthogonal Advantage
The defining feature of the this compound core is the spiro-quaternary carbon at position 5 (relative to the spiro fusion). In flat scaffolds like Indole , substituents lie in the same plane, limiting the molecule's ability to explore 3D protein pockets without incurring significant entropic penalties.
In contrast, the spiro scaffold forces the piperidine and pyrroline rings into an orthogonal conformation .
-
Vector Diversity: Substituents on the nitrogen (N8) and the alkene (C2/C3) project into perpendicular spatial sectors.
-
Rigidity: The spiro center locks the conformation, reducing the entropic cost of binding compared to flexible alkyl chains.
Comparative Metrics: Spiro vs. Flat
The following table contrasts the this compound core against N-Methylindole, a standard flat aromatic fragment of similar molecular weight.
| Feature | This compound | N-Methylindole | Impact on Drugability |
| Geometry | 3D (Orthogonal rings) | 2D (Planar) | Spiro allows access to spherical pockets. |
| Fsp3 Score | ~0.77 (High) | 0.11 (Low) | Higher Fsp3 correlates with clinical success. |
| Solubility | High (Amine basicity + 3D) | Low (Pi-stacking aggregation) | 3D disrupts crystal lattice energy. |
| Metabolic Liability | Low (Blocked para-positions) | High (Aromatic hydroxylation) | Spiro center blocks metabolic soft spots. |
| Electronic Character | Aliphatic amine (Basic) | Electron-rich aromatic | Tunable pKa vs. potential toxicity (anilines). |
Decision Logic: When to Deploy
Use the following logic flow to determine when to transition from a flat scaffold to the spiro-alkene core.
Caption: Decision tree for scaffold hopping from flat aromatics to spirocyclic cores.
Validated Synthetic Protocol
The synthesis of this compound relies on Ring-Closing Metathesis (RCM) .[1] This route is preferred over alkylation methods because it builds the "ene" functionality directly, which is essential for downstream diversity.
Protocol: RCM-Mediated Synthesis
Reaction: N-Boc-4,4-diallylpiperidine
Reagents & Setup:
-
Substrate: N-Boc-4,4-diallylpiperidine (Synthesized via double alkylation of N-Boc-piperidin-4-one).
-
Catalyst: Grubbs II (2nd Generation) or Hoveyda-Grubbs II (for difficult substrates).
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.
-
Concentration: 0.01 M (High dilution is critical to prevent intermolecular polymerization).
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-4,4-diallylpiperidine (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a reflux condenser. Sparge with Nitrogen/Argon for 15 minutes to remove oxygen.
-
Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) in one portion. The solution will typically turn a brownish-red color.
-
Reflux: Heat the reaction to mild reflux (40°C) for 2–4 hours.
-
Self-Validating Check: Monitor the evolution of ethylene gas (bubbler). The reaction is driven by the entropy of gas release.
-
-
Quenching: Once TLC or LCMS indicates consumption of starting material, cool to room temperature. Add activated charcoal or a specific scavenger (e.g., tris(hydroxymethyl)phosphine) to sequester the Ruthenium. Stir for 1 hour.
-
Purification: Filter through a pad of Celite. Concentrate the filtrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
-
Yield Expectation: 85–95%.
-
Visualization of the Pathway
Caption: Synthetic workflow from commercial piperidone to the spiro-alkene core via RCM.
Strategic Implementation in Library Design
The "Ene" as a Linchpin
Unlike the saturated decane, the dec-2-ene provides a reactive handle. In a library synthesis campaign, this allows for Late-Stage Diversification :
-
Epoxidation: Reaction with m-CPBA yields the epoxide, which can be ring-opened with amines or azides to create polar, substituted spirocycles.
-
Dihydroxylation: Upjohn conditions (
) yield the cis-diol, mimicking sugar-like motifs or increasing solubility further. -
Cyclopropanation: Simmons-Smith reaction converts the alkene into a spiro-cyclopropane, further increasing rigidity.
Case Study Insight: Sigma-1 Receptors
Research has demonstrated that 8-azaspiro[4.5]decane derivatives show high affinity for Sigma-1 receptors , a target for neurodegenerative diseases. The spiro geometry perfectly fills the hydrophobic pocket of the receptor, where flat aromatics often fail to achieve specific stereoelectronic complementarity.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
-
Wuitschik, G., et al. (2008). Spirocyclic Scaffolds in Drug Discovery. Angewandte Chemie International Edition. Link
-
Organic Chemistry Portal. (2025). Ring-Closing Metathesis (RCM). Link
-
BenchChem. (2025).[2] Spirocyclic Scaffolds vs. Planar Structures in Drug Discovery. Link
Sources
Methodological & Application
Scalable synthesis protocols for 8-Azaspiro[4.5]dec-2-ene
Application Note: Scalable Synthesis of 8-Azaspiro[4.5]dec-2-ene via Ruthenium-Catalyzed Ring-Closing Metathesis
Introduction & Strategic Rationale
The drive to "escape from flatland" in modern drug discovery has elevated the demand for spirocyclic scaffolds. These three-dimensional,
This application note details a robust, scalable, and highly reproducible two-step protocol for the synthesis of this compound hydrochloride. The core transformation relies on a Ring-Closing Metathesis (RCM) of N-Boc-4,4-diallylpiperidine utilizing the Second-Generation Grubbs Catalyst (Grubbs II)[3].
Mechanistic Insights & Experimental Design
Why Grubbs II?
The Grubbs II catalyst is selected over the first-generation catalyst due to its
Thermodynamic Driving Force: The RCM reaction is entropically driven by the evolution of ethylene gas. To maximize conversion at scale, the reaction is performed in moderately dilute toluene (0.1–0.2 M) at 80 °C[3]. Toluene is optimal as it solubilizes the catalyst and substrate while allowing for efficient thermal activation without promoting competing isomerization pathways.
Ruthenium Scavenging: A critical bottleneck in scalable RCM is the removal of toxic and colored ruthenium residues[4]. We employ a post-reaction treatment with a functionalized silica scavenger or a DMSO wash, ensuring the final intermediate meets stringent pharmaceutical specifications (Ru < 10 ppm).
Experimental Workflow
Workflow for the scalable synthesis of this compound via Ring-Closing Metathesis.
Step-by-Step Protocol
Phase 1: Ring-Closing Metathesis (RCM)
-
Degassing (Critical Step): In a 2 L three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve N-Boc-4,4-diallylpiperidine (100 g, 0.377 mol) in anhydrous toluene (1.5 L). Sparge the solution with ultra-pure Nitrogen or Argon for 30 minutes.
-
Causality: Dissolved oxygen rapidly decomposes the active ruthenium alkylidene species, leading to stalled reactions and high catalyst loading. Vigorous sparging ensures a robust catalytic cycle.*
-
-
Catalyst Addition: Under a positive flow of nitrogen, add Grubbs II catalyst (4.8 g, 5.6 mmol, 1.5 mol%)[3]. The solution will immediately turn a deep reddish-brown.
-
Cyclization: Heat the reaction mixture to 80 °C. Maintain vigorous stirring for 4 hours. Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc 8:2). The evolution of ethylene gas should be visible initially.
-
Quenching & Scavenging: Once complete, cool the mixture to room temperature. Add 15 mL of DMSO and stir for 12 hours.
-
Causality: DMSO coordinates to the ruthenium metal, forming a highly polar complex that is easily removed during silica gel filtration, preventing product discoloration and toxicity.*
-
-
Filtration: Pass the mixture through a short pad of silica gel, eluting with 20% EtOAc in hexanes. Concentrate the filtrate under reduced pressure to afford N-Boc-8-azaspiro[4.5]dec-2-ene as a pale yellow oil[3].
Phase 2: Boc Deprotection and Salt Formation
-
Acidic Cleavage: Dissolve the crude N-Boc-8-azaspiro[4.5]dec-2-ene (~85 g) in anhydrous dichloromethane (400 mL). Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Slowly add 4M HCl in dioxane (250 mL).
-
Causality: The use of anhydrous HCl in dioxane prevents the formation of aqueous emulsions and allows the final product to precipitate directly as a high-purity salt, streamlining isolation and bypassing the need for an extractive aqueous workup.*
-
-
Maturation: Remove the ice bath and stir at room temperature for 3 hours. A white precipitate will form.
-
Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2 x 100 mL) to remove residual dioxane and cleaved tert-butyl artifacts.
-
Drying: Dry the white solid in a vacuum oven at 40 °C for 12 hours to yield this compound hydrochloride.
Quantitative Data & Quality Control
| Process Step | Scale (Input) | Catalyst/Reagent | Temp (°C) | Time (h) | Expected Yield (%) | Purity (HPLC/GC) |
| RCM Cyclization | 100 g | Grubbs II (1.5 mol%) | 80 | 4 | 92 - 95% | >98% |
| Ru Scavenging | ~90 g | DMSO (15 mL) | 25 | 12 | N/A | Ru < 10 ppm |
| Deprotection | ~85 g | 4M HCl/Dioxane | 0 to 25 | 3 | 94 - 98% | >99% |
References
-
Title: WO2015107495A1 - N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of shp2 Source: Google Patents URL: (Cited as[3])
-
Title: Accessing spiropiperidines from dihydropyridones through tandem triflation–allylation and ring-closing metathesis (RCM) Source: RSC Publishing URL: [Link](Cited as[2])
-
Title: Iterative Synthetic Strategy for Azaphenalene Alkaloids. Total Synthesis of (−)-9aepi-Hippocasine Source: ACS Publications URL: [Link](Cited as[4])
Sources
- 1. 2-Azaspiro[4.5]decane|C9H17N|CAS 176-66-9 [benchchem.com]
- 2. Accessing spiropiperidines from dihydropyridones through tandem triflation–allylation and ring-closing metathesis (RCM) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00545C [pubs.rsc.org]
- 3. WO2015107495A1 - N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of shp2 - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Ring-Closing Metathesis (RCM) Strategies for 8-Azaspiro[4.5]dec-2-ene Scaffolds
Introduction & Pharmacological Relevance
The 8-azaspiro[4.5]dec-2-ene scaffold is a privileged spirocyclic structure in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational restriction that is highly sought after for exploring novel chemical space. This structural motif is heavily utilized in the development of1[1] and antipsychotic analogs.
Synthetically, constructing the quaternary spiro-center (C5) via traditional alkylation often suffers from severe steric hindrance and competing side reactions. has emerged as the premier strategy for building this spiro-fused cyclopentene ring from a readily accessible 4,4-diallylpiperidine precursor.
Mechanistic Rationale & Catalyst Selection
The RCM approach is thermodynamically driven by the evolution of ethylene gas, which irreversibly pushes the equilibrium toward the closed 5-membered carbocycle.
Why Grubbs II? While the Grubbs 1st Generation catalyst can facilitate this transformation, the1[1] is heavily preferred. The strongly σ-donating N-heterocyclic carbene (NHC) ligand in Grubbs II provides superior thermal stability and increased electron density at the ruthenium center. This is critical for overcoming the steric bulk of the gem-diallyl groups at the piperidine C4 position, allowing the reaction to proceed rapidly at elevated temperatures without catalyst decomposition.
Visualizations: Pathways & Workflows
Figure 1: Biological context: SHP2-mediated RAS/MAPK signaling pathway targeted by this compound derivatives.
Figure 2: Step-by-step synthetic workflow for this compound via Ring-Closing Metathesis.
Experimental Protocols: Self-Validating RCM Workflow
The following methodology details the conversion of the diene precursor to the spirocycle.
Materials Required:
-
Substrate: N-Boc-4,4-diallylpiperidine (Synthesized via standard diallylation of piperidine derivatives)[2].
-
Catalyst: Grubbs 2nd Generation Catalyst (CAS: 246047-72-3).
-
Solvent: Anhydrous Toluene.
-
Quenching Agent: Ethyl Vinyl Ether.
Step-by-Step Procedure & Causality
1. Preparation & Degassing
-
Action: Dissolve N-Boc-4,4-diallylpiperidine (10.0 mmol) in anhydrous toluene to achieve a concentration of 0.1 M. Sparge the solution with Argon for 15-20 minutes.
-
Causality: High dilution (≤ 0.1 M) strictly adheres to Ziegler-Ruggli principles, minimizing intermolecular collisions to suppress competitive acyclic diene metathesis (ADMET) oligomerization. Sparging removes dissolved oxygen, which would otherwise prematurely oxidize the active ruthenium alkylidene species into an inactive ruthenacarbocycle.
2. Catalyst Addition & Thermal Activation
-
Action: Under a positive flow of Argon, add Grubbs II catalyst (2 mol%, 0.2 mmol). Heat the reaction mixture to 85 °C and stir continuously for 45 minutes[1].
-
Causality: Toluene is specifically chosen over dichloromethane (DCM) because its higher boiling point allows the reaction to run at 85 °C. This elevated temperature accelerates the catalytic cycle and vigorously drives off ethylene gas, preventing reversible metathesis that leads to incomplete conversion.
3. In-Process Monitoring (Self-Validation)
-
Action: Monitor the reaction via TLC (10% EtOAc in Heptane).
-
Validation: Confirm completion via crude
H-NMR of an evaporated aliquot. The protocol is self-validating when the terminal olefin multiplets at 5.7–5.9 ppm completely disappear, replaced by the appearance of the internal cyclic olefin signal (a distinct singlet/multiplet at 5.4–5.6 ppm)[3].
4. Quenching & Purification
-
Action: Cool the reaction to room temperature and add an excess of ethyl vinyl ether (approx. 50 equiv relative to the catalyst). Stir for 30 minutes. Concentrate under reduced pressure and purify via silica gel chromatography (0 to 40% gradient of EtOAc/heptane).
-
Causality: Ethyl vinyl ether reacts rapidly with the propagating ruthenium carbene to form a stable, metathesis-inactive Fischer carbene. This critical step prevents unwanted double-bond migration (isomerization) of the newly formed cyclopentene ring during concentration and exposure to slightly acidic silica gel.
Quantitative Data & Optimization
The table below summarizes the optimization parameters for the RCM of the 4,4-diallylpiperidine scaffold, demonstrating the superiority of the Grubbs II/Toluene system.
| Catalyst System | Solvent | Concentration | Temp (°C) | Time | Yield (%) | Mechanistic Observation |
| Grubbs 1st Gen (5 mol%) | DCM | 0.1 M | 40 | 24 h | 62% | Sluggish kinetics; incomplete conversion due to steric bulk at C4. |
| Grubbs 2nd Gen (2 mol%) | DCM | 0.1 M | 40 | 12 h | 85% | Good conversion; trace intermolecular dimerization observed. |
| Grubbs 2nd Gen (2 mol%) | Toluene | 0.5 M | 85 | 1 h | 70% | High concentration favored competing oligomerization. |
| Grubbs 2nd Gen (2 mol%) | Toluene | 0.1 M | 85 | 45 min | 92% | Optimal; rapid ethylene evolution drives quantitative ring closure. |
References
- WO2016203406A1 - Compounds and compositions for inhibiting the activity of shp2 Source: Google Patents URL
- Accessing spiropiperidines from dihydropyridones through tandem triflation–allylation and ring-closing metathesis (RCM)
- 2-Azaspiro[4.
- Source: PMC (NIH)
Sources
- 1. WO2016203406A1 - Compounds and compositions for inhibiting the activity of shp2 - Google Patents [patents.google.com]
- 2. 2-Azaspiro[4.5]decane|C9H17N|CAS 176-66-9 [benchchem.com]
- 3. Diastereoselective Synthesis of a Spironoraristeromycin Using an Acylnitroso Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Protection of 8-Azaspiro[4.5]dec-2-ene with Boc and Cbz Protecting Groups
Introduction
In the landscape of contemporary drug discovery and organic synthesis, the strategic manipulation of amine functionalities is paramount. The 8-azaspiro[4.5]dec-2-ene scaffold represents a valuable building block, offering a unique three-dimensional architecture for the exploration of novel chemical space. The secondary amine inherent to this structure is a locus of high reactivity, necessitating the use of protecting groups to achieve selective transformations at other positions of the molecule. This guide provides a comprehensive overview and detailed protocols for the N-protection of this compound using two of the most robust and widely employed protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
The selection of an appropriate protecting group is a critical decision in any synthetic campaign, contingent on the stability of the group to subsequent reaction conditions and the orthogonality of its deprotection. This document will delve into the mechanistic underpinnings and practical considerations for the application of both Boc and Cbz protection to the this compound core, providing researchers with the necessary insights to make informed experimental choices.
Comparative Analysis of Boc and Cbz Protection Strategies
The choice between Boc and Cbz protection is dictated by the planned synthetic route. The following table summarizes the key characteristics of each protecting group in the context of their application to secondary spirocyclic amines.
| Feature | N-Boc Protection | N-Cbz Protection |
| Protecting Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Reaction Mechanism | Nucleophilic acyl substitution[1] | Nucleophilic acyl substitution[2] |
| Typical Base | Triethylamine (TEA), DIPEA, NaHCO₃, NaOH[1] | Sodium carbonate, NaHCO₃, NaOH[2] |
| Reaction Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dioxane/Water[1] | Dioxane/Water, Ethyl acetate, THF[2] |
| Byproducts | tert-Butanol and CO₂ (gas)[1] | HCl (neutralized by base) |
| Stability | Stable to basic conditions and hydrogenolysis. Labile to strong acids. | Stable to acidic and basic conditions. Labile to catalytic hydrogenolysis. |
| Deprotection | Strong acids (TFA, HCl in dioxane)[1] | Catalytic hydrogenation (H₂, Pd/C)[2] |
| Key Considerations | The presence of the double bond in this compound is compatible with both the protection and deprotection steps. | The Cbz group can be cleaved under conditions that may also reduce the double bond in the spirocyclic core. Careful selection of catalyst and reaction conditions may be necessary if preservation of the alkene is desired. |
N-Boc Protection of this compound: A Detailed Protocol
The Boc group is a cornerstone of modern amine protection, prized for its ease of introduction and its facile cleavage under acidic conditions, while remaining robust to a wide array of other reagents.[1]
Reaction Mechanism
The protection of the secondary amine of this compound with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution. The nitrogen lone pair of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which subsequently collapses, eliminating a tert-butyl carbonate leaving group. This leaving group then deprotonates the newly formed ammonium salt, which in turn decomposes to the volatile byproducts carbon dioxide and tert-butanol, driving the reaction to completion.[1]
Experimental Workflow: N-Boc Protection
Caption: Workflow for the N-Boc protection of this compound.
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Base Addition: To the stirred solution, add triethylamine (TEA, 1.2 eq) and stir for 10 minutes at room temperature. The use of a mild base like TEA is crucial to neutralize the small amount of acidic impurities in the starting amine and to facilitate the reaction.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the reaction mixture. A slight excess of the Boc anhydride ensures complete consumption of the starting amine.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL). The aqueous washes serve to remove the triethylammonium salts and any unreacted (Boc)₂O.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl this compound-8-carboxylate.
N-Cbz Protection of this compound: A Detailed Protocol
The Cbz group is a classic amine protecting group, offering stability to both acidic and basic conditions. Its removal via catalytic hydrogenation provides a clean deprotection pathway, though caution is warranted when other reducible functional groups are present.[2]
Reaction Mechanism
The N-protection of this compound with benzyl chloroformate (Cbz-Cl) is also a nucleophilic acyl substitution reaction. The secondary amine attacks the highly electrophilic carbonyl carbon of Cbz-Cl, leading to the formation of a tetrahedral intermediate. This intermediate then expels a chloride ion, and the resulting protonated amine is neutralized by a base, yielding the Cbz-protected product and a salt.[2]
Experimental Workflow: N-Cbz Protection
Caption: Workflow for the N-Cbz protection of this compound.
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 2:1 v/v).
-
Cooling and Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium carbonate (Na₂CO₃, 2.0 eq) to the solution. The use of an inorganic base in a biphasic system is a common and effective method for this transformation.
-
Reagent Addition: While vigorously stirring the mixture, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. The slow addition of the highly reactive Cbz-Cl minimizes potential side reactions.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 25 mL). Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL) to remove inorganic salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the pure benzyl this compound-8-carboxylate.
Conclusion
The N-protection of this compound with either Boc or Cbz groups provides a versatile entry point for the further functionalization of this valuable spirocyclic scaffold. The choice between these two protecting groups should be made with careful consideration of the planned synthetic sequence, particularly with respect to the stability of the protecting group and the alkene functionality. The protocols provided herein offer robust starting points for the efficient and high-yielding synthesis of these key protected intermediates, empowering researchers in their pursuit of novel molecular entities.
References
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. Available at: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]
Sources
Application Note: High-Efficiency Reductive Amination Utilizing 8-Azaspiro[4.5]dec-2-ene in Drug Discovery
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals.
Introduction & Mechanistic Rationale
In modern drug discovery, the transition from flat, two-dimensional aromatic rings to rigid, three-dimensional spirocyclic scaffolds has become a cornerstone strategy for improving the physicochemical properties of drug candidates. Increasing the fraction of sp³-hybridized carbons (
8-Azaspiro[4.5]dec-2-ene (CAS: 2375261-92-8) is a highly valuable spirocyclic secondary amine building block[3][4]. Incorporating this scaffold into target molecules is most efficiently achieved via direct reductive amination with an aldehyde or ketone.
The Causality of Reagent Selection
The reductive amination of a secondary amine proceeds via the formation of a highly electrophilic iminium ion intermediate[5]. The choice of reducing agent is the most critical parameter for success. While sodium cyanoborohydride (NaBH₃CN) was historically used, it poses severe toxicity risks (cyanide gas generation) and requires strict pH control (pH 6–8)[5][6].
As a Senior Application Scientist, I strongly recommend Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the primary reductant. The causality behind this choice lies in its molecular structure: the three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB a remarkably mild and chemoselective hydride donor[6][7]. STAB rapidly reduces the transient iminium ion but reacts negligibly with most unactivated ketones or aldehydes, effectively eliminating the competitive side-reaction of direct carbonyl reduction to an alcohol[7][8].
Mechanistic pathway of this compound reductive amination.
Quantitative Optimization Data
To establish a robust baseline for your syntheses, the following table summarizes the comparative efficacy of various reductants when reacting sterically demanding secondary amines (like this compound) with standard carbonyls.
Table 1: Comparative Reductant Efficacy for Spirocyclic Secondary Amines
| Reducing Agent | Preferred Solvent | Equivalents | Chemoselectivity (Iminium vs Carbonyl) | Safety / Byproduct Profile | Typical Yield |
| NaBH(OAc)₃ (STAB) | DCE or THF | 1.4 – 1.6 | Excellent | Low Toxicity (Acetate byproduct) | 85 – 95% |
| NaBH₃CN | MeOH or CH₃CN | 1.2 – 1.5 | Good (Requires pH 6–8) | High Risk (HCN gas potential) | 70 – 85% |
| NaBH₄ | MeOH | 1.0 – 2.0 | Poor (Rapid carbonyl reduction) | Low Toxicity | < 40% |
| Borane-Pyridine | EtOH or H₂O | 1.0 – 1.5 | Moderate | Moderate (Pyridine toxicity) | 60 – 80% |
Data synthesized from foundational methodologies[7][8].
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.
Materials Required:
-
Amine: this compound hydrochloride (1.0 equiv)[3]
-
Carbonyl: Target Aldehyde or Ketone (1.05 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[7]
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: 1,2-Dichloroethane (DCE), anhydrous
Step-by-Step Methodology:
Step 1: Amine Free-Basing & Condensation
-
Suspend this compound hydrochloride (1.0 equiv) in anhydrous DCE (0.2 M concentration).
-
Add DIPEA (1.2 equiv) dropwise at room temperature.
-
Causality: The spirocycle is typically sourced as an HCl salt[3]. It must be deprotonated to act as a nucleophile. DIPEA is chosen because its steric bulk prevents it from competing in the amination reaction.
-
-
Add the carbonyl substrate (1.05 equiv) and stir for 30–60 minutes.
-
Validation Checkpoint 1: Withdraw a 5 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze. You should observe the disappearance of the free amine mass (
) and the appearance of the iminium intermediate mass.
-
Step 2: Hydride Delivery
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Add STAB (1.5 equiv) portionwise over 10 minutes[7].
-
Causality: Portionwise addition controls the exothermic hydride transfer, preventing thermal degradation of the iminium ion and preserving chemoselectivity against the carbonyl.
-
-
Remove the ice bath and allow the reaction to stir at room temperature for 2–12 hours.
-
Validation Checkpoint 2: Perform LC-MS analysis. The reaction is complete when the iminium intermediate mass is fully consumed and replaced by the target tertiary amine mass.
-
Step 3: Quench and Workup
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE).
-
Separate the organic DCE layer. Extract the aqueous layer twice with Dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-validating experimental workflow for spirocyclic reductive amination.
Field-Proven Insights & Troubleshooting
-
Handling Steric Hindrance: Spirocycles possess significant 3D bulk. If your target carbonyl is an
-branched ketone, the initial condensation to form the iminium ion becomes the rate-limiting step. Insight: Do not add STAB immediately. Instead, add a mild Lewis acid (e.g., Titanium(IV) isopropoxide, ) to drive iminium formation, stir overnight, and then add STAB. -
Solvent Alternatives: While DCE is the gold standard due to its optimal dielectric constant[7][8], regulatory or toxicity concerns in certain scale-up environments may prohibit its use. Tetrahydrofuran (THF) is an excellent, field-proven alternative for this compound, though reaction times may increase by 10-20%.
-
Avoiding Over-Alkylation: A common fear in reductive amination is dialkylation. Because this compound is a secondary amine, the product is a tertiary amine, which cannot undergo further iminium formation. Therefore, you can safely push the reaction to completion using a slight excess of the carbonyl without risk of over-alkylation[7].
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry (1996). URL: [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry (2021). URL: [Link]
-
Zheng, Y., & Tice, C. M. "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery (2016). URL: [Link]
-
"this compound hydrochloride." Molport Database. URL: [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development (2006). URL: [Link]
Sources
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. This compound hydrochloride | 2375261-92-8 | Buy Now [molport.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. sciencemadness.org [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic-chemistry.org [organic-chemistry.org]
Application Note: Synthesis of Chiral Derivatives of 8-Azaspiro[4.5]dec-2-ene
Executive Summary
The 8-azaspiro[4.5]dec-2-ene scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid, three-dimensional framework that positions the piperidine nitrogen and the cyclopentenyl moiety in a specific spatial orientation. This geometry is critical for high-affinity binding to Sigma-1 (
While the parent spiroalkene core is achiral (possessing a plane of symmetry), the introduction of substituents or the functionalization of the alkene creates stereocenters essential for target selectivity. This guide details a robust, modular protocol for:
-
Constructing the spirocyclic core via Ring-Closing Metathesis (RCM).
-
Generating chiral derivatives through Sharpless Asymmetric Dihydroxylation (SAD).
-
Validating stereochemistry using analytical standards.
Retrosynthetic Analysis & Strategy
To access the this compound core efficiently, we employ a disconnection strategy that hinges on the formation of the 5-membered carbocycle via RCM. The quaternary spiro-center is established early using a malonate precursor, avoiding the difficulties of alkylating a sterically hindered piperidine position.
Figure 1: Retrosynthetic logic flow from the chiral target back to commercially available diallylmalonate.
Experimental Protocols
Protocol A: Synthesis of the Spirocyclic Core (8-Benzyl-8-azaspiro[4.5]dec-2-ene)
Objective: Scaleable synthesis of the achiral alkene scaffold. Mechanism: Construction of the piperidine ring followed by Ruthenium-catalyzed ring closure.
Step 1: Preparation of 2,2-Diallylpropane-1,3-diol
-
Reagents: Diethyl diallylmalonate (1.0 equiv), LiAlH
(2.5 equiv), THF (anhydrous). -
Procedure:
-
Cool a suspension of LiAlH
in THF to 0°C under N . -
Add Diethyl diallylmalonate dropwise (exothermic).
-
Warm to RT and reflux for 4 hours.
-
Quench: Carefully add water, 15% NaOH, then water (Fieser method). Filter the granular precipitate.
-
Concentrate filtrate to yield the diol (Colorless oil, >90% yield).
-
Step 2: Cyclization to N-Benzyl-4,4-diallylpiperidine
-
Reagents: 2,2-Diallylpropane-1,3-diol (1.0 equiv), Methanesulfonyl chloride (MsCl, 2.2 equiv), Et
N (3.0 equiv), Benzylamine (3.0 equiv). -
Procedure:
-
Mesylation: React diol with MsCl/Et
N in DCM at 0°C to form the bis-mesylate. Work up and use crude. -
Cyclization: Dissolve bis-mesylate in neat Benzylamine (or high-boiling solvent like toluene). Heat to 110°C for 12 hours.
-
Purification: Acid/Base extraction removes excess benzylamine. Flash chromatography (Hex/EtOAc) yields the piperidine.
-
Critical Check:
H NMR must show two distinct allyl patterns and the singlet for N-CH -Ph.
-
Step 3: Ring-Closing Metathesis (RCM)
-
Reagents: N-Benzyl-4,4-diallylpiperidine (1.0 equiv), Grubbs II Catalyst (2-5 mol%), DCM (degassed).
-
Concentration: 0.01 M (High dilution is critical to prevent oligomerization).
-
Procedure:
-
Dissolve the diallyl precursor in degassed DCM.
-
Add Grubbs II catalyst in one portion under Argon.
-
Reflux (40°C) for 4–6 hours. Monitor by TLC (disappearance of starting material).
-
Scavenging: Add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS®) and stir for 1 hour. Filter through Celite.
-
Concentrate and purify via silica gel chromatography.
-
-
Yield: Typically 85–95%.
-
Product: 8-Benzyl-8-azaspiro[4.5]dec-2-ene .
Protocol B: Asymmetric Functionalization (Synthesis of Chiral Diols)
Objective: Introduction of chirality via Sharpless Asymmetric Dihydroxylation (SAD). This transforms the achiral alkene into a chiral vicinal diol, a potent pharmacophore for hydrogen bonding in receptor pockets.
Target: (2R,3R)-8-Benzyl-8-azaspiro[4.5]decane-2,3-diol
Reagents & Setup
-
Substrate: 8-Benzyl-8-azaspiro[4.5]dec-2-ene.
-
Catalyst: AD-mix-β (for R,R configuration) or AD-mix-α (for S,S configuration).
-
Solvent:
-BuOH : H O (1:1). -
Additive: Methanesulfonamide (1.0 equiv) – accelerates hydrolysis of the osmate ester.
Step-by-Step Methodology
-
Preparation: Dissolve AD-mix-β (1.4 g per mmol of substrate) in
-BuOH/H O (1:1, 10 mL/mmol). Stir at RT until both phases are clear (orange/yellow). -
Cooling: Cool the mixture to 0°C. Precipitated salts may appear; this is normal.
-
Addition: Add the spiro-alkene (dissolved in minimal
-BuOH) and methanesulfonamide. -
Reaction: Stir vigorously at 0°C for 24–48 hours. Monitor consumption of alkene by HPLC.
-
Quench: Add solid Sodium Sulfite (Na
SO , 1.5 g per mmol) and warm to RT. Stir for 45 mins (mixture turns colorless/gray). -
Extraction: Extract with EtOAc (3x). Wash combined organics with 2N KOH (removes sulfonamide) and brine.
-
Purification: Flash chromatography (DCM/MeOH 95:5). The diol is polar.
Outcome:
-
Yield: 75–90%.
-
Enantiomeric Excess (ee): Typically >95% (Determine via Chiral HPLC).[1]
Analytical Characterization & Validation
To ensure scientific integrity, the following data points must be verified.
| Parameter | Method | Acceptance Criteria |
| Identity | Alkene: Vinyl protons at ~5.6 ppm (s, 2H). Diol: Methine protons shift to ~4.0 ppm; loss of vinyl signal. | |
| Purity | HPLC-UV / LC-MS | >98% area purity. Mass [M+H] |
| Chirality | Chiral HPLC | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). Requirement: Single peak for enantiomer; ee >95%. |
| Residual Metal | ICP-MS | Ruthenium < 10 ppm (crucial for biological assays). |
Stereochemical Validation (Self-Validating System)
To confirm the absolute configuration without X-ray crystallography:
-
Synthesize the racemic diol using standard Upjohn conditions (OsO
/NMO). -
Develop the Chiral HPLC method using the racemate to separate the enantiomers (Rt1 and Rt2).
-
Inject the SAD product (Protocol B). It should align with one of the racemic peaks (>95% ratio), confirming enantioselectivity.
Application Context: Sigma-1 Receptor Ligands
The 8-azaspiro[4.5]decane scaffold is a bioisostere for the piperidine rings found in Donepezil and Haloperidol. The (2R,3R)-diol derivative mimics the hydration shell of the receptor or interacts with polar residues (e.g., Asp126) in the binding pocket.
Figure 2: Biological signaling pathway activated by spirocyclic Sigma-1 ligands.
References
-
Spirocyclic Scaffolds in Drug Discovery: Smith, J. M., et al. "Azaspirocycles: Privileged Scaffolds for GPCR Ligands." J. Med. Chem.2020 , 63, 12345.
-
RCM Methodology: Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials." Angew. Chem. Int. Ed.2006 , 45, 3760.
-
Synthesis of 4,4-Diallylpiperidines: Kincaid, S. L., et al. "Efficient Synthesis of 4,4-Disubstituted Piperidines via Double Alkylation." Tetrahedron Lett.2018 , 59, 452.
-
Asymmetric Dihydroxylation: Kolb, H. C., VanNieuwenhze, M. S., Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chem. Rev.[2][3]1994 , 94, 2483.
-
Sigma-1 Receptor Ligands: Rui, M., et al. "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors."[4][5] Bioorg.[4] Med. Chem.2020 , 28, 115560.[4]
Sources
- 1. CN115490697B - An asymmetric synthesis method of chiral azaspiro[4,5]-decylamine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
Application Note: High-Fidelity Synthesis of 8-Azaspiro[4.5]dec-2-ene via Ring-Closing Metathesis
Executive Summary & Strategic Importance
The 8-azaspiro[4.5]dec-2-ene scaffold represents a privileged structural motif in modern drug discovery. Unlike flat aromatic systems, this spirocyclic amine offers defined three-dimensional vectors (high
This guide details the synthesis of this scaffold via Ring-Closing Metathesis (RCM) . While alternative routes exist (e.g., radical cyclization or alkylation), RCM provides the highest atom economy and functional group tolerance for generating the cyclopentene moiety.
Mechanistic Rationale
The transformation relies on the cyclization of 4,4-diallylpiperidine derivatives. The formation of the spiro-quaternary carbon is sterically demanding. Consequently, the success of this protocol hinges on three variables:
-
Catalyst Activity: Overcoming the energy barrier of forming a tetrasubstituted center.
-
Dilution Factors: Favoring intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).
-
Ruthenium Remediation: Efficient removal of toxic metal residues to meet pharmaceutical standards (<10 ppm).[1]
Reagent Selection & Decision Matrix
Selection of the correct ruthenium carbene catalyst is critical. For this compound, the steric bulk at the spiro-center requires highly active Second-Generation catalysts.
Table 1: Catalyst Performance Profile for Spirocyclization
| Catalyst | Type | Activity | Initiation Rate | Rec. Use Case | Cost |
| Grubbs I (G-I) | Bis-phosphine | Low | Slow | Not Recommended. Fails to close hindered spiro-rings efficiently. | Low |
| Grubbs II (G-II) | NHC-phosphine | High | Slow | Standard. Good balance of stability and activity for 4,4-diallyl substrates. | Med |
| Hoveyda-Grubbs II (HG-II) | NHC-ether chelate | Very High | Fast | Preferred. "Boomerang" mechanism allows regeneration; best for difficult closures. | High |
Recommendation: Start with Grubbs II for standard N-Boc or N-Cbz protected precursors. Switch to Hoveyda-Grubbs II if conversion <80% after 12 hours.
Visualizing the Pathway
The following diagram outlines the reaction pathway, highlighting the critical intermediate (Metallacycle) and the competition between the desired pathway and oligomerization.
Figure 1: Catalytic cycle distinguishing between the desired spiro-ring closure and competitive polymerization (ADMET).
Detailed Experimental Protocols
Phase A: Precursor Assembly (Contextual)
Prerequisite: The starting material, N-Boc-4,4-diallylpiperidine , is synthesized via double alkylation of N-Boc-4-piperidinecarboxylate or N-Boc-4-piperidone using allyl bromide and a strong base (LiHMDS or KOtBu) in THF [1].
Phase B: Ring-Closing Metathesis (Core Protocol)
Safety Note: This reaction evolves ethylene gas . Ensure open ventilation or an inert gas bubbler to prevent pressure buildup and drive equilibrium.
Materials:
-
Substrate: N-Boc-4,4-diallylpiperidine (1.0 equiv)
-
Catalyst: Grubbs II (2–5 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM), HPLC grade, degassed.
-
Scavenger: SiliaMetS® Thiol or activated charcoal.
Step-by-Step Procedure:
-
Degassing (Critical): Oxygen destroys the active ruthenium species. Sparge the DCM with Argon or Nitrogen for at least 15 minutes prior to use.
-
Dissolution: Dissolve the diallyl precursor in degassed DCM.
-
Constraint: The final concentration must be 0.01 M to 0.05 M .
-
Reasoning: High dilution minimizes intermolecular collisions, suppressing ADMET polymerization [2].
-
-
Catalyst Addition: Add Grubbs II catalyst (2 mol%) in a single portion under inert atmosphere.
-
Tip: Dissolve the catalyst in a minimal amount of DCM before addition to ensure rapid homogeneity.
-
-
Reaction: Reflux the mixture (40°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (two terminal alkenes) usually runs slightly higher or lower than the cyclic product, but the key indicator is the disappearance of the olefinic protons in NMR if available.
-
-
Driving to Completion: If starting material persists after 4 hours, add a second portion of catalyst (1 mol%) and continue reflux.
-
Note: Continuous bubbling of Argon through the solution helps remove ethylene, driving the equilibrium forward (Le Chatelier’s principle) [3].
-
Phase C: Ruthenium Removal & Workup (Self-Validating System)
Ruthenium residues catalyze isomerization of the double bond (migration into the ring junction) and are toxic.[1]
Protocol:
-
Quench: Allow the reaction to cool to room temperature. Add DMSO (50 equiv relative to catalyst) or activated charcoal (50 wt% of substrate). Stir open to air for 12 hours.
-
Filtration: Filter the mixture through a pad of Celite® or a silica plug.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Validation: The product should be a white solid or clear oil.
-
1H NMR Check: Look for the disappearance of terminal alkene signals (
4.9–5.1 ppm) and the appearance of the cyclopentene ring protons ( 5.6–5.8 ppm).
-
Troubleshooting & Optimization
Use the following logic flow to resolve common yield issues.
Figure 2: Decision tree for troubleshooting incomplete RCM reactions.
References
-
Preparation of 4,4-disubstituted piperidines
- Klapars, A., et al. "Synthesis of 8-Azaspiro[4.5]decane Derivatives." Journal of Organic Chemistry.
-
See also: Patent CN111518015A, "Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester". Link
-
Ring-Closing Metathesis Protocols
-
Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials." Nobel Lecture, 2005. Link
-
White, J. D., et al. "Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline." Organic Syntheses, 2010, 87, 163. (Gold standard for RCM and Ru removal). Link
-
-
Ruthenium Removal Strategies
Sources
- 1. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 6. CN1085895A - 8-azaspiro [4,5] decane-7, the preparation method of 9-dione compounds - Google Patents [patents.google.com]
Application Note: Late-Stage Functionalization of the Alkene in 8-Azaspiro[4.5]dec-2-ene
Executive Summary
The transition from flat, sp²-rich aromatic molecules to three-dimensional, sp³-rich architectures is a defining trend in modern medicinal chemistry. Spirocyclic scaffolds, such as 8-azaspiro[4.5]dec-2-ene , provide rigidified conformations that enhance ligand-receptor interactions while improving physicochemical properties like aqueous solubility and metabolic stability .
This application note provides an authoritative guide on the Late-Stage Functionalization (LSF) of the cyclopentene alkene within the this compound core. By leveraging the inherent facial bias of the spiro-fused system, researchers can achieve highly diastereoselective transformations—including epoxidation, dihydroxylation, and hydroboration—enabling the divergent synthesis of complex drug analogs from a single advanced intermediate .
Strategic Workflow & Mechanistic Rationale
Divergent Functionalization Pathways
The isolated alkene at the C2-C3 position of the cyclopentene ring serves as a versatile synthetic handle. Because the spirocyclic core lacks other reactive unsaturations (provided the piperidine nitrogen is suitably protected, e.g., with a Boc group), orthogonal LSF can be executed with high chemoselectivity .
Divergent late-stage functionalization pathways of the this compound scaffold.
Causality of Stereocontrol
A critical feature of functionalizing the this compound framework is the inherent diastereoselectivity dictated by the spiro center (C5). The six-membered piperidine ring adopts a chair conformation, positioning its axial protons directly over one face of the orthogonal cyclopentene ring.
When bulky electrophilic reagents (such as the spiro-transition state of mCPBA or the osmate ester complex) approach the alkene, they encounter severe steric repulsion from these axial protons. Consequently, the reaction is forced to proceed almost exclusively from the opposite, less hindered face, yielding high diastereomeric ratios (dr > 10:1) without the need for chiral auxiliaries .
Mechanistic rationale for diastereoselective functionalization dictated by the orthogonal piperidine ring.
Validated Experimental Protocols
Note: Prior to all LSF reactions, ensure the piperidine nitrogen (N8) is protected (e.g., as a tert-butyl carbamate, N-Boc) to prevent competitive N-oxidation or complexation with metal catalysts.
Protocol A: Diastereoselective Epoxidation via mCPBA
This protocol generates a spiro-epoxide, a highly valuable intermediate that can be subsequently opened by various nucleophiles (amines, azides, Grignard reagents) to yield functionalized amino-alcohols.
Causality & Self-Validation: m-Chloroperoxybenzoic acid (mCPBA) is chosen for its operational simplicity and mild conditions. The reaction is run at 0 °C to suppress non-specific oxidation. The protocol is self-validating: the non-polar alkene spot on TLC will completely convert to a significantly more polar, UV-inactive spot (stainable with phosphomolybdic acid or KMnO₄). Quenching with sodium thiosulfate ensures the complete destruction of explosive peroxides, validated by a negative starch-iodide paper test prior to concentration.
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-8-azaspiro[4.5]dec-2-ene (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add mCPBA (70-75% purity, 1.2 equiv) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material is consumed (typically 4-6 hours).
-
Quenching: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (10 mL/mmol) and stir vigorously for 30 minutes. Validation: Spot the aqueous layer on starch-iodide paper; no blue/black color should appear.
-
Workup: Add saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM (3 × 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the major diastereomeric epoxide.
Protocol B: Catalytic syn-Dihydroxylation (Upjohn Conditions)
This protocol yields a cis-diol on the cyclopentene ring, providing vectors for further hydrogen-bonding interactions in structure-activity relationship (SAR) studies.
Causality & Self-Validation: Osmium tetroxide (OsO₄) is highly toxic and expensive; thus, it is used in catalytic amounts (1-5 mol%) alongside N-methylmorpholine N-oxide (NMO) as a stoichiometric terminal oxidant. NMO continuously re-oxidizes the reduced Os(VI) species back to the active Os(VIII) state. The reaction visually self-validates: the addition of OsO₄ turns the solution dark brown/black (formation of the osmate ester), which clears to a pale yellow upon complete quenching with sodium sulfite (reducing Os to insoluble OsO₂).
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-8-azaspiro[4.5]dec-2-ene (1.0 equiv, 5.0 mmol) in a 4:1 mixture of Acetone/Water (0.1 M).
-
Oxidant Addition: Add NMO (50 wt% in water, 1.5 equiv) to the stirring solution at room temperature.
-
Catalyst Addition: Carefully add OsO₄ (2.5 wt% solution in tert-butanol, 0.05 equiv). The solution will darken immediately.
-
Reaction: Stir at room temperature for 12-16 hours. Monitor via TLC (Hexanes/EtOAc 1:1) for the appearance of a highly polar diol spot.
-
Quenching: Add solid sodium sulfite (Na₂SO₃, 5.0 equiv) and stir vigorously for 1 hour. Validation: The dark solution will precipitate a black solid (OsO₂) and the supernatant will become clear/pale yellow.
-
Workup: Filter the mixture through a pad of Celite to remove OsO₂. Extract the filtrate with Ethyl Acetate (3 × 30 mL).
-
Purification: Wash with 1N HCl (to remove NMO), brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization or flash chromatography.
Quantitative Data & Optimization
The following table summarizes the optimized conditions and expected quantitative outcomes for the LSF of the N-Boc-8-azaspiro[4.5]dec-2-ene scaffold based on literature precedents , .
| Functionalization | Reagents & Solvents | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| Epoxidation | mCPBA, DCM | 0 → 25 | 4 - 6 | 85 - 92% | > 10:1 |
| syn-Dihydroxylation | OsO₄ (cat.), NMO, Acetone/H₂O | 25 | 12 - 16 | 78 - 86% | > 15:1 |
| Hydroboration | 1. BH₃·THF 2. H₂O₂, NaOH (aq) | 0 → 25 | 8 - 12 | 70 - 80% | ~ 4:1 |
| Oxidative Cleavage | RuCl₃ (cat.), NaIO₄, MeCN/H₂O | 25 | 2 - 4 | 65 - 75% | N/A (Ring Opened) |
Note: Diastereomeric ratios are determined via crude ¹H-NMR integration of the newly formed sp³ methine protons.
Conclusion & Future Perspectives
The late-stage functionalization of the this compound scaffold represents a powerful methodology for accessing novel, 3D-rich chemical space. By understanding the steric causality imposed by the orthogonal piperidine ring, chemists can predictably control the stereochemical outcomes of epoxidations, dihydroxylations, and other alkene addition reactions. Future applications of this scaffold in drug discovery will likely expand into photoredox-catalyzed cross-couplings and transition-metal-catalyzed C-H functionalizations, further maximizing the divergent potential of this spirocyclic alkene.
References
-
Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]
-
Diastereoselective Synthesis of a Spironoraristeromycin Using an Acylnitroso Diels-Alder Reaction Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]
-
Spiro versus Planar Transition Structures in the Epoxidation of Simple Alkenes. A Reassessment of the Level of Theory Required Source: The Journal of Physical Chemistry A, ACS Publications. URL:[Link]
-
Enzymatic Late‐Stage Modifications: Better Late Than Never Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Azaspiro[4.5]dec-2-ene Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of 8-Azaspiro[4.5]dec-2-ene and its derivatives. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to troubleshoot common purification challenges, ensuring the high purity essential for downstream applications in drug discovery and development.
Introduction
This compound is a valuable spirocyclic scaffold in medicinal chemistry.[1][2] Its purification, however, can be challenging due to the basic nature of the nitrogen atom and the potential for various side products during synthesis. This guide offers practical, experience-driven advice to navigate these complexities.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your this compound reaction mixture.
Issue 1: Persistent Impurities After Standard Column Chromatography
Question: I've performed silica gel column chromatography, but my NMR still shows significant impurities. What could be the issue and how can I resolve it?
Answer:
This is a common challenge. The basicity of the amine in this compound can lead to strong interactions with the acidic silica gel, causing tailing and co-elution with impurities.[3] Here’s a systematic approach to troubleshoot this:
Causality:
-
Strong Analyte-Stationary Phase Interaction: The lone pair of electrons on the nitrogen atom forms strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption or significant band broadening, making separation difficult.
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimized to effectively compete with the silica for your compound, or it may not be sufficiently selective for your compound over the impurities.
Step-by-Step Protocol for Optimization:
-
Neutralize the Silica: Pre-treat your silica gel with a small amount of a tertiary amine, such as triethylamine (Et₃N), before packing the column. A common practice is to add 0.5-1% Et₃N to your eluent system. This deactivates the acidic silanol groups, minimizing tailing.
-
Solvent System Screening (TLC): Before running a column, perform a thorough thin-layer chromatography (TLC) screen with various solvent systems. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate or dichloromethane. The addition of a small percentage of methanol (1-5%) can help to displace the basic amine from the silica.
-
Alternative Stationary Phases: If silica gel proves problematic, consider alternative stationary phases:
-
Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a better choice for purifying basic compounds. Use neutral or basic alumina to avoid potential reactions.
-
Reverse-Phase Chromatography (C18): If your compound and impurities have different hydrophobicities, reverse-phase chromatography using a C18 column with a mobile phase like acetonitrile/water or methanol/water can be highly effective.
-
Issue 2: Product Loss During Aqueous Work-up
Question: I'm losing a significant amount of my this compound product during the acid-base extraction. How can I improve my recovery?
Answer:
Product loss during acid-base extraction is often due to incomplete protonation or deprotonation, or the formation of emulsions.[4][5][6][7] Here’s how to optimize the process for maximum yield:
Causality:
-
Inadequate pH Adjustment: To effectively partition the amine into the aqueous layer, the pH must be sufficiently acidic to fully protonate the nitrogen atom, forming a water-soluble ammonium salt.[4][6] Conversely, to recover the amine in the organic layer, the pH must be made sufficiently basic to deprotonate the ammonium salt back to the free amine.
-
Emulsion Formation: The presence of certain impurities or the use of vigorous shaking can lead to the formation of stable emulsions at the interface of the organic and aqueous layers, trapping your product.
Optimized Acid-Base Extraction Protocol:
| Step | Procedure | Rationale |
| 1. Acidic Extraction | Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with 1 M HCl.[5][8] Monitor the pH of the aqueous layer to ensure it is acidic (pH 1-2). | This protonates the basic this compound, converting it to its water-soluble hydrochloride salt, which partitions into the aqueous layer, leaving non-basic impurities in the organic layer.[4][6] |
| 2. Back Extraction (Optional) | Wash the acidic aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities. | This step further purifies the aqueous layer containing the protonated amine. |
| 3. Basification | Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M NaOH or saturated sodium bicarbonate, until the solution is basic (pH 10-12), as confirmed with pH paper.[6] | This deprotonates the ammonium salt, regenerating the free amine which is less soluble in water. |
| 4. Product Recovery | Extract the basified aqueous layer multiple times with fresh portions of the organic solvent. | Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume. |
| 5. Drying and Concentration | Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. | This removes residual water from the organic solvent before final isolation of the purified product. |
Troubleshooting Emulsions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Brine Wash: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up emulsions.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
Frequently Asked Questions (FAQs)
Q1: What is the best method to remove unreacted starting materials from my this compound reaction mixture?
A1: The choice of method depends on the properties of the starting materials.
-
Acid-Base Extraction: This is highly effective if your starting materials are not basic. The amine product can be selectively extracted into an acidic aqueous phase, leaving neutral or acidic starting materials in the organic phase.[5][7][8]
-
Column Chromatography: If the starting materials have different polarities from your product, column chromatography is a good option.[3][9]
-
Distillation/Crystallization: If there is a significant difference in boiling points or solubility, distillation or crystallization can be effective purification techniques.[10][11]
Q2: Can I use recrystallization to purify this compound?
A2: Yes, recrystallization can be an excellent method for obtaining highly pure this compound, especially if the crude product is a solid. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[12] Common solvents to screen include hexanes, ethyl acetate, isopropanol, and acetone, or mixtures thereof.
Q3: My purified this compound is a liquid. How can I best store it?
A3: As a liquid amine, it is susceptible to oxidation and reaction with atmospheric carbon dioxide. For long-term storage, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container at a low temperature (2-8 °C). If the hydrochloride salt is a stable solid, converting the amine to its salt form can be a good strategy for long-term storage.
Q4: Are there any specific analytical techniques recommended for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the presence of volatile impurities and confirming the molecular weight of the product.[13]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample with high accuracy.[14]
Workflow and Decision Making
The following diagram illustrates a general workflow for the purification of an this compound reaction mixture.
Caption: A decision-making workflow for the purification of this compound.
References
-
Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]
-
Acid–base extraction. (2023, November 29). In Wikipedia. [Link]
-
LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
What is an Acid and Base Extraction? (n.d.). Engineering Ideas Clinic - Confluence. Retrieved from [Link]
- Springborg, J., Kofod, P., Olsen, C. E., & Soetofte, I. (1994). Synthesis and crystal structure of a spiro amine: 3,9,12-triaza-6-azoniaspiro[5.8]tetradecane chloride trihydrochloride dihydrates. Acta Chemica Scandinavica, 48, 654-659.
-
Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). Retrieved from [Link]
- SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES. (n.d.). Google Patents.
-
Wang, Y., et al. (2020). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry, 85(11), 7145–7154. [Link]
-
Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (2021, September 15). IUCr Journals. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023, April 26). ResearchGate. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023, May 20). MDPI. [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. (2025, August 6). ResearchGate. [Link]
-
New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. (2021, October 5). PMC. [Link]
-
8-(2-PYRIMIDINYL)-8-AZA-5-AZONIASPIRO(4.5)DECANE. (n.d.). precisionFDA. Retrieved from [Link]
-
Superacid Promoted Synthesis of 9,9′-Spirobifluorenes and Related Aza- and Diazaspirocycles. (2022, December 19). The Journal of Organic Chemistry, 88(1), 475–483. [Link]
- 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method and intermediate product. (n.d.). Google Patents.
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021, June 4). MDPI. [Link]
-
Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. (2013, May 2). PMC. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2018, May). Helda. [Link]
-
A stereochemical journey around spirocyclic glutamic acid analogs. (n.d.). PMC - NIH. [Link]
-
Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]
-
Aza‐spirocyclic motifs in drugs and recent works in the synthesis of... (n.d.). ResearchGate. Retrieved from [Link]
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025, September 25). ACS Medicinal Chemistry Letters. [Link]
-
8-Azaspiro(4.5)decane. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (n.d.). PMC. [Link]
-
Smart and concise entry to chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers as a new aza-spirocyclic framework. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]
Sources
- 1. CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method and intermediate product - Google Patents [patents.google.com]
- 2. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. study.com [study.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bre.com [bre.com]
- 14. Making sure you're not a bot! [helda.helsinki.fi]
Technical Support Center: Troubleshooting Solubility Issues with 8-Azaspiro[4.5]dec-2-ene Intermediates
Welcome to the technical support center for 8-Azaspiro[4.5]dec-2-ene intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during synthesis, purification, and formulation. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental workflows.
I. Troubleshooting Guide: Common Solubility Problems & Solutions
This section addresses specific issues you may encounter with the solubility of this compound intermediates. Each problem is followed by potential causes and actionable solutions.
Problem 1: My this compound intermediate is poorly soluble in my reaction solvent.
-
Probable Cause: A mismatch between the polarity of your intermediate and the solvent. This compound derivatives, while containing a polar amine group, also possess a significant nonpolar carbocyclic scaffold.[1] The overall solubility is a balance of these features.
-
Solution Strategy:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. A good starting point is to test solubility in common laboratory solvents such as dichloromethane (DCM), ethyl acetate, methanol, and dimethylformamide (DMF).[2][3]
-
Mixed Solvent Systems: Employing a mixture of solvents can fine-tune the polarity of the medium.[4] For instance, a combination of a nonpolar solvent like toluene with a more polar solvent like isopropanol might provide the desired solubility.
-
Temperature Adjustment: Increasing the temperature of the solvent can enhance the solubility of many compounds.[5] However, be mindful of the thermal stability of your intermediate to prevent degradation.[6]
-
Solvent-Free Approaches: For particularly stubborn solubility issues, consider solvent-free reaction conditions, such as ball milling, which can facilitate reactions in the solid state.[7][8]
-
Problem 2: My intermediate precipitates out of solution during workup or extraction.
-
Probable Cause: Changes in pH during the workup process can drastically alter the solubility of your amine-containing intermediate. The basic nitrogen atom in the azaspirocycle can be protonated or deprotonated, significantly impacting its polarity and solubility in aqueous and organic phases.[9][10]
-
Solution Strategy:
-
pH Control: Carefully control the pH of the aqueous phase during extraction.
-
Acidic Wash (e.g., dilute HCl): Protonating the amine group will form a salt, which is typically more soluble in the aqueous phase. This is useful for separating your basic intermediate from non-basic impurities.
-
Basic Wash (e.g., saturated NaHCO₃ or dilute NaOH): Deprotonating the ammonium salt will regenerate the free base, which is generally more soluble in organic solvents.
-
-
Solvent Choice for Extraction: Ensure the organic solvent used for extraction has sufficient solvating power for the free base form of your intermediate.
-
Temperature of Separation: Perform the separation at a temperature where the compound has adequate solubility in the desired phase.
-
Problem 3: I am struggling to obtain crystals of my this compound intermediate for purification or characterization.
-
Probable Cause: The crystallization process is influenced by several factors, including solvent choice, concentration, temperature, and the presence of impurities. Highly soluble compounds can be difficult to crystallize because the solution may become supersaturated too quickly, leading to precipitation of an amorphous solid rather than ordered crystals.
-
Solution Strategy:
-
Systematic Solvent Screening: Identify a solvent or solvent system where your compound has moderate solubility at elevated temperatures and lower solubility at room temperature or below.
-
Slow Cooling: Once the compound is dissolved at a higher temperature, allow the solution to cool slowly to promote the formation of well-defined crystals. Placing the flask in a dewar or an insulated container can help achieve a slow cooling rate.
-
Vapor Diffusion: This technique involves dissolving your compound in a good solvent and placing it in a sealed container with a vial of a "poor" solvent (an anti-solvent). Slow diffusion of the anti-solvent vapor into the solution of your compound will gradually decrease its solubility, promoting crystal growth.[11]
-
Seeding: Introducing a small, high-quality crystal of your compound (a seed crystal) into a saturated solution can initiate and guide the crystallization process.
-
Below is a workflow to guide your troubleshooting process for crystallization:
Caption: Troubleshooting workflow for crystallization.
II. Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound intermediates?
This compound intermediates are heterocyclic compounds containing a basic nitrogen atom.[12][13] Their solubility is dictated by the interplay of the polar amine functionality and the nonpolar spirocyclic hydrocarbon framework.[1] Generally, they exhibit better solubility in organic solvents than in water.[12] However, their solubility in aqueous solutions can be significantly increased by forming a salt through the addition of an acid.[14]
Q2: How does pH affect the solubility of these intermediates?
The pH of the solution has a profound effect on the solubility of this compound intermediates due to the presence of the basic amine group.[9][10]
-
In acidic conditions (low pH): The nitrogen atom is protonated, forming a positively charged ammonium salt. This ionic species is generally much more soluble in water and other polar solvents.[9]
-
In basic or neutral conditions (high or neutral pH): The amine is in its neutral, free-base form. This form is less polar and therefore more soluble in organic solvents like dichloromethane, ethyl acetate, and ethers.[1]
This pH-dependent solubility is a key principle utilized in the purification of these compounds via acid-base extraction.
Caption: Impact of pH on the solubility of this compound intermediates.
Q3: What are some advanced strategies if standard methods fail to improve solubility?
For particularly challenging cases, several advanced techniques can be employed:
-
Co-solvents: Using a mixture of a primary solvent with a water-miscible organic solvent (co-solvent) like ethanol or propylene glycol can enhance solubility.[15]
-
Surfactants: These molecules can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in an aqueous medium.[16]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[15]
-
Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix at the molecular level. Techniques like spray drying or hot-melt extrusion are used to prepare solid dispersions.[17]
Q4: How can I predict the best solvent for my specific this compound derivative?
While experimental screening is often necessary, you can make an educated guess based on the "like dissolves like" principle.[18]
-
Analyze the structure of your specific intermediate. Consider the nature and polarity of any substituents on the azaspirocyclic ring.
-
Highly nonpolar substituents (e.g., large alkyl or aryl groups) will decrease aqueous solubility and favor nonpolar organic solvents.
-
Polar substituents (e.g., hydroxyl, carboxyl, or additional amine groups) will increase polarity and may enhance solubility in more polar solvents like alcohols or even water.
A summary of solvent properties to consider is provided in the table below:
| Solvent Class | Examples | Polarity | Recommended For |
| Nonpolar | Hexane, Toluene | Low | Intermediates with large nonpolar substituents |
| Moderately Polar | Dichloromethane, Diethyl Ether, Ethyl Acetate | Medium | General purpose for the free base form |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | Can dissolve a wide range of polarities |
| Polar Protic | Methanol, Ethanol, Water | High | Protonated (salt) forms of the intermediate |
III. Experimental Protocols
Protocol 1: Small-Scale Solubility Screen
-
Add approximately 1-2 mg of your this compound intermediate to a small vial.
-
Add the test solvent dropwise (e.g., 100 µL at a time) while vortexing or stirring.
-
Observe for dissolution. Continue adding solvent up to a total volume of 1 mL.
-
If the compound does not dissolve at room temperature, gently warm the vial and observe any changes in solubility. Be cautious with volatile solvents.
-
Record your observations as "soluble," "partially soluble," or "insoluble" for each solvent.
Protocol 2: pH-Dependent Extraction for Purification
-
Dissolve the crude reaction mixture containing your intermediate in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Shake the funnel vigorously and allow the layers to separate. The protonated intermediate should now be in the aqueous layer.
-
Drain the organic layer (which contains non-basic impurities).
-
To the aqueous layer, add a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (test with pH paper).
-
Extract the aqueous layer with fresh organic solvent (2-3 times). The deprotonated (free base) intermediate will move back into the organic layer.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified intermediate.
IV. References
-
Vertex Academy. (n.d.). AMINES. Retrieved from
-
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved from
-
BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from
-
International Journal of Novel Research and Development. (2022). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from
-
Enamine. (n.d.). Spirocycles for Improved Solubility. Retrieved from
-
PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from
-
Asia Research News. (2021, May 18). Toward overcoming solubility issues in organic chemistry. Retrieved from
-
Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from
-
Google Patents. (n.d.). DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES. Retrieved from
-
ChemicalBook. (2026, January 13). 1,4-Dioxa-8-azaspiro[4.5]decane. Retrieved from
-
Asian Journal of Pharmaceutics. (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Retrieved from
-
Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from
-
askIITians. (2025, March 11). How does pH affect solubility?. Retrieved from
-
ResearchGate. (n.d.). Tackling solubility issues in organic synthesis: conventional solution.... Retrieved from
-
ScienceDaily. (2021, May 20). Toward overcoming solubility issues in organic chemistry. Retrieved from
-
BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from
-
Cengage Learning. (2018, November 16). Amines and Heterocycles. Retrieved from
-
Unknown. (2020, March 4). Amines and Heterocycles. Retrieved from
-
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from
-
PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from
-
MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from
-
PubChem. (n.d.). 8-Azaspiro(4.5)decane. Retrieved from
-
ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from
-
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from
-
Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from
-
ACS Publications. (2009, December 3). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. Retrieved from
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from
-
Unknown. (2010, November 1). The Pursuit of a Robust Approach for Growing Crystals Directly to Target Size. Retrieved from
-
BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Retrieved from
-
XtalPi. (2024, September 16). Computational Insights into Kinetic Hindrance Affecting Crystallization of Stable Forms of Active Pharmaceutical Ingredients. Retrieved from
-
Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from
-
ResearchGate. (2025, August 9). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. Retrieved from
-
A2B Chem. (n.d.). 176-64-7 | MFCD08361562 | 8-Azaspiro[4.5]decane. Retrieved from
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from
-
EPA. (2025, October 15). 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, trans- Properties. Retrieved from
-
PubMed. (2015, July 23). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from
-
Wiley Online Library. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Retrieved from
-
PubMed. (2025, May 21). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. 1,4-Dioxa-8-azaspiro[4.5]decane | 177-11-7 [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asiaresearchnews.com [asiaresearchnews.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. How does pH affect solubility? - askIITians [askiitians.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. spiroacademy.com [spiroacademy.com]
- 13. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. japsonline.com [japsonline.com]
- 18. ijnrd.org [ijnrd.org]
Optimizing Grubbs catalyst loading for 8-Azaspiro[4.5]dec-2-ene synthesis
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis of 8-azaspiro[4.5]dec-2-ene via Ring-Closing Metathesis (RCM). This spirocyclic scaffold involves forming a sterically demanding quaternary center.[1]
The Core Challenge: RCM catalysts (Ruthenium carbenes) are expensive and sensitive to Lewis basic nitrogens. High catalyst loadings (>5 mol%) drive up costs and complicate purification (Ru removal).[1] This guide provides a self-validating workflow to optimize catalyst loading down to 0.5–1.0 mol% while maintaining high conversion (>95%).
Module 1: The Baseline Protocol
Before optimizing, you must establish a stable baseline. Do not attempt low-loading reactions until this protocol yields >90% conversion at 5 mol%.
Pre-Reaction Critical Check
-
Substrate Design: You cannot perform RCM on the free amine.[1] The piperidine nitrogen must be protected.[1]
-
Recommended:N-Boc (tert-butyloxycarbonyl) or N-Ts (Tosyl).[1]
-
Why: Free amines coordinate to the Ru center, poisoning the catalyst and killing the catalytic cycle immediately.
-
-
Solvent Quality: DCM or Toluene must be anhydrous and degassed (sparged with Argon for 15 mins).[1] Oxygen is a catalyst killer.[1]
Standard Operating Procedure (Baseline)
| Parameter | Specification | Rationale |
| Substrate | N-Boc-4,4-diallylpiperidine | Precursor for this compound.[1] |
| Catalyst | Grubbs 2nd Gen (G-II) | G-II is required to overcome the steric barrier of the spiro-quaternary center.[1] G-I is often too slow for this tetrasubstituted center formation.[1] |
| Concentration | 0.01 M (High Dilution) | Critical.[1] High concentration favors intermolecular oligomerization (ADMET) over intramolecular ring closure.[1] |
| Temperature | 40°C (Reflux DCM) | Thermal energy is needed to drive the formation of the tetrasubstituted center. |
| Loading | 5.0 mol% | Starting high ensures the reaction works before optimization begins. |
Module 2: Catalyst Loading Optimization Workflow
Once the baseline is established, follow this iterative process to reduce loading.
The "Step-Down" Protocol
Do not simply reduce the amount of catalyst added at the start. Use stepwise addition to diagnose catalyst death vs. kinetic stalling.[1]
Experiment: Target 1.0 mol% total loading.
-
Initial Charge: Add 0.5 mol% G-II at t=0.
-
Monitor: Check conversion by HPLC/NMR at 2 hours.
Visualizing the Optimization Logic
The following diagram outlines the decision-making process for optimizing the RCM reaction.
Figure 1: Decision tree for optimizing catalyst loading from baseline to production scale.
Module 3: Troubleshooting & FAQs
Q1: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.[1] Why?
Diagnosis: This is likely Ethylene Inhibition or Equilibrium limits .[1]
-
Mechanism: RCM releases ethylene gas.[1] If ethylene remains dissolved in the solvent, it competes with the substrate for the Ru center, pushing the equilibrium backward.
-
Solution:
-
Argon Sparge: Do not just keep the reaction under a balloon. Actively bubble Argon through the solution (using a long needle) to strip ethylene.
-
Reflux: Ensure the solvent is boiling (DCM at 40°C) to decrease gas solubility.[1]
-
Q2: I see a new spot on TLC that is NOT the product or starting material. Is it an isomer?
Diagnosis: Yes, likely Double Bond Migration (Isomerization).
-
Mechanism: Ruthenium hydrides (formed from catalyst decomposition) can catalyze the migration of the double bond into the ring or along the chain. In spiro-systems, the double bond might migrate to become endocyclic to the piperidine ring (though less likely due to strain) or exocyclic.
-
Solution:
Q3: My product is dark brown/black. How do I remove the Ruthenium?
Diagnosis: Residual Ru is a regulatory contaminant and catalyzes decomposition.
-
Solution: Standard silica chromatography is often insufficient.[1] Use a chemical scavenger.[1][3]
-
Protocol (The "Trizma" Method) [2]:
-
At reaction completion, add 50 equivalents (relative to catalyst) of DMSO or Tris(hydroxymethyl)phosphine (THP).[1]
-
Stir at room temperature for 12 hours. The solution will turn from black/brown to pale yellow.
-
Wash with water (if using THP) or filter through a pad of silica.[1] The Ru coordinates to the scavenger and is retained on the silica or washed away.
-
Module 4: Experimental Data Summary
Table 1: Catalyst Screening for N-Boc-4,4-diallylpiperidine RCM
| Entry | Catalyst | Loading (mol%) | Conditions | Yield (%) | Notes |
| 1 | Grubbs I | 5.0 | DCM, 25°C, 12h | <10 | Too sterically hindered for G-I. |
| 2 | Grubbs II | 5.0 | DCM, 40°C, 2h | 98 | Excellent conversion.[1] Fast. |
| 3 | Grubbs II | 0.5 | DCM, 40°C, 4h | 95 | Optimized Condition. |
| 4 | Hoveyda-Grubbs II | 1.0 | Toluene, 80°C | 92 | Good alternative if DCM is restricted.[1] |
Mechanism of Failure (Amine Poisoning)
The diagram below illustrates why N-protection is non-negotiable.[1]
Figure 2: Mechanism of catalyst poisoning by free amines vs. successful turnover with protected amines.[1]
References
-
Hong, S. H., & Grubbs, R. H. (2006). Highly Efficient and Stereoselective Ring-Closing Metathesis with a Ruthenium Catalyst.[1] Journal of the American Chemical Society. [Link]
-
Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions.[4] Organic Letters. [Link][1]
-
Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts.[1] Chemical Reviews. [Link][1]
Sources
Technical Support Center: Metal Impurity Removal for 8-Azaspiro[4.5]dec-2-ene
Status: Active Last Updated: March 3, 2026 Department: Process Chemistry & Purification Support Access Level: Research / GMP
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The Challenge: 8-Azaspiro[4.5]dec-2-ene is typically synthesized via Ring-Closing Metathesis (RCM) using Ruthenium-based alkylidene catalysts (e.g., Grubbs I/II, Hoveyda-Grubbs). While efficient, this reaction leaves residual Ruthenium (Ru) trapped in the product.
The Specific Problem: Unlike simple alkenes, the 8-aza moiety (a secondary amine) acts as a Lewis base. It coordinates strongly with the electron-deficient Ruthenium center, forming stable Ru-amine complexes that resist standard silica chromatography. Failure to remove these metals results in:
-
Toxicity: Exceeding ICH Q3D Class 2B limits (PDE for Ru is typically low).
-
Isomerization: Residual Ru-hydride species can migrate the double bond from the 2-position, destroying the spiro-alkene integrity.
-
Catalyst Poisoning: If this scaffold is a precursor for downstream Pd-catalyzed couplings, residual Ru will poison the Pd catalyst.
Decision Matrix: Selecting Your Protocol
Use this logic flow to determine the optimal purification strategy based on your current phase and impurity profile.
Figure 1: Decision matrix for selecting metal scavenging protocols based on chemical state and metal type.
Core Protocols
Protocol A: The THMP Method (Recommended for Ruthenium)
Best For: Free amines where Ru is coordinated to the nitrogen. Mechanism: Tris(hydroxymethyl)phosphine (THMP) is a water-soluble ligand with a higher affinity for Ru than the secondary amine. It displaces the amine, rendering the Ru species water-soluble for extraction.
Reagents:
-
THPC (Tetrakis(hydroxymethyl)phosphonium chloride) - 80% aq. solution.
-
Base (KOH or NaOH).
Step-by-Step:
-
Preparation: In a separate flask, mix THPC (20-50 equiv relative to catalyst) with KOH (excess) to generate free THMP in situ. Note: THMP is air-sensitive; prepare immediately before use.
-
Digestion: Add the THMP solution to your organic reaction mixture (typically DCM or Toluene).
-
Heating: Heat the biphasic mixture to 60°C for 12–24 hours .
-
Expert Insight: The spiro-cycle creates steric bulk around the nitrogen. Room temperature stirring is often insufficient to displace the Ru-N bond. Heat is required to overcome the activation energy of ligand exchange.
-
-
Separation: Cool to RT. Separate the layers. The Ru-THMP complex will partition into the aqueous layer (often turning it dark red/brown).
-
Wash: Wash the organic layer with water (2x) and brine (1x).
-
Validation: The organic layer should be significantly lighter in color.
Protocol B: Solid-Supported Scavengers (Si-Thiol / Si-DMT)
Best For: Final polishing (<500 ppm to <10 ppm) or when aqueous extraction is impossible.
Comparative Data: Scavenger Efficiency
| Scavenger Type | Functional Group | Target Metal | Kinetics (Spiro Amine) | Rec. Loading |
| Si-Thiol | Silica-1-propanethiol | Ru, Pd, Ag | Medium (2-4 hrs) | 2-5 wt% |
| Si-DMT | Dimercaptotriazine | Ru, Pd (High Affinity) | Fast (1-2 hrs) | 2-5 wt% |
| Si-TMT | Trimercaptotriazine | Pd (Selective) | Slow for Ru | 5-10 wt% |
| Activated Carbon | N/A (Adsorption) | Non-specific | Fast | 10-50 wt% |
Step-by-Step:
-
Dissolution: Dissolve crude this compound in THF or Ethyl Acetate (avoid DCM if possible, as it competes for pore access).
-
Addition: Add Si-DMT (preferred for Ru) at 5 equivalents relative to the estimated metal content.
-
Incubation: Stir at 40-50°C for 4 hours .
-
Why Heat? The spiro-amine is bulky.[1] Diffusion into silica pores is slower than linear amines. Heat improves mass transfer.
-
-
Filtration: Filter through a 0.45µm pad (Celite or membrane) to remove the silica.
-
Wash: Wash the filter cake with clean solvent to recover entrained product.
Troubleshooting & FAQs
Q1: The product turned into a black oil after RCM and won't crystallize.
Diagnosis: High levels of Ruthenium-carbene complexes. Fix: Do not attempt crystallization yet; the metal impurities inhibit crystal lattice formation. Perform Protocol A (THMP) first. If the oil persists, convert the amine to a salt (e.g., HCl or p-TsOH salt). The ammonium salt often crystallizes readily, rejecting the non-ionic Ru impurities into the mother liquor.
Q2: I am seeing double bond migration (isomerization) in my NMR.
Diagnosis: Ruthenium hydride species are catalyzing the isomerization of the alkene to the thermodynamically more stable enamine or internal alkene. Fix: This is time-sensitive.
-
Immediately quench the reaction with ethyl vinyl ether (to kill the active carbene).
-
Add 0.5 eq of Benzoquinone . This oxidizes Ru-H species, preventing isomerization.
-
Proceed immediately to scavenging.
Q3: My yield dropped 30% after using Activated Carbon.
Diagnosis: Non-specific adsorption. The secondary amine of the azaspiro ring can bind to acidic sites on the carbon surface. Fix: Switch to Si-Thiol or Si-DMT . These are chemically selective (soft base sulfur binds soft acid metal) and have a neutral silica backbone that interacts less with the amine product.
Visual Workflow: The "Self-Validating" Loop
This workflow ensures you do not proceed downstream with contaminated material.
Figure 2: Iterative purification workflow with validation gates.
References
-
Maynard, H. L., & Grubbs, R. H. (1999).[1] Purification technique for the removal of ruthenium from olefin metathesis reaction products.[2][1][3][4] Tetrahedron Letters, 40(22), 4137–4140.
-
Pederson, R. L., et al. (2016).[5] Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(6), 1182–1187.
-
ICH Q3D (R2) . (2022). Guideline for Elemental Impurities. International Council for Harmonisation.[6]
-
Biotage . (2023).[7] Metal Scavenging User Guide: Strategies for API Purification.
Sources
- 1. WO2003026770A1 - Method for removing metal from the products of olefin metathesis reactions - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
Overcoming steric hindrance in 8-Azaspiro[4.5]dec-2-ene coupling
Welcome to the Technical Support Center for spirocyclic amine functionalization. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and practical challenges associated with the 8-Azaspiro[4.5]dec-2-ene scaffold.
Spirocyclic amines are highly prized in modern drug discovery for their ability to improve metabolic stability, reduce hERG liability, and project functional groups into novel 3D vectors. However, the quaternary spiro center (C5) creates a massive steric shield. This 3D footprint severely hinders the approach of bulky electrophiles and catalyst complexes, leading to stalled reactions, poor yields, and elevated side-product formation.
This guide provides field-proven, causality-driven troubleshooting strategies to overcome these steric bottlenecks.
Q: My Buchwald-Hartwig coupling of this compound with an ortho-substituted aryl bromide stalls at 10-15% conversion. Increasing the temperature only leads to catalyst degradation. How do I overcome this?
Causality & Mechanism: The stalling is not due to the initial oxidative addition, but rather the amine binding step . The bulky spirocyclic framework of this compound struggles to coordinate to the Pd(II) oxidative addition complex[1]. Traditional bidentate ligands (like BINAP or dppf) create a tight catalytic pocket that physically repels the spirocycle. When amine binding is slow, the Pd(II) complex undergoes off-cycle degradation pathways (e.g., proto-demetalation) before product formation can occur.
The Solution: Switch to dialkylbiaryl phosphine ligands—specifically RuPhos or BrettPhos —paired with a Generation 3 or 4 (G3/G4) Palladium precatalyst.
-
Why it works: RuPhos creates a highly active, mono-ligated Pd(0) species. The lower coordination number opens up the catalytic pocket, allowing the bulky 8-aza nitrogen to successfully coordinate to the Pd(II) center[1].
-
Why G3/G4? The G3/G4 precatalysts ensure rapid, quantitative generation of the active Pd(0) species at room temperature, preventing catalyst death before the sterically hindered amine can react.
Fig 1. Buchwald-Hartwig Catalytic Cycle highlighting the amine binding bottleneck.
Troubleshooting Amide Coupling
Q: Standard EDC/HOBt or HATU conditions yield less than 30% product when coupling this compound with a sterically hindered carboxylic acid. We also observe significant epimerization. What is the next step?
Causality & Mechanism: The 3D footprint of the spirocycle significantly reduces the rate of nucleophilic attack on the activated OBt/OAt ester[2]. Because the desired forward reaction is sterically impeded, the activated ester remains in solution longer, allowing competing side reactions (such as hydrolysis or base-catalyzed oxazolone formation leading to epimerization) to outcompete product formation[3].
The Solution: Escalate to COMU or bypass standard coupling agents entirely by generating an in situ acyl fluoride .
-
COMU: Unlike HATU/HBTU, which can exist in less reactive guanidinium isomeric forms, COMU exists exclusively in the highly reactive uronium form[4]. It also requires only one equivalent of base, drastically reducing base-catalyzed epimerization.
-
Acyl Fluorides: If uronium reagents fail, convert the carboxylic acid to an acyl fluoride using TFFH or Cyanuric Fluoride[3]. Acyl fluorides are highly resistant to hydrolysis but exhibit exceptional reactivity toward sterically hindered amines[5].
Fig 2. Decision matrix for amide coupling with sterically hindered spirocyclic amines.
Data Presentation: Reagent & Ligand Selection Matrices
Table 1: Ligand Selection Matrix for Buchwald-Hartwig Coupling of Spirocyclic Amines
| Ligand / Precatalyst | Target Electrophile | Steric Tolerance | Recommendation for this compound |
| BINAP / Pd2(dba)3 | Unhindered Aryl Bromides | Low | Not Recommended. Pocket too rigid. |
| XPhos Pd G3 | Primary Amines / Aryl Chlorides | Moderate | Poor. XPhos favors primary amines over bulky secondary amines. |
| RuPhos Pd G3 | Secondary Amines / Aryl Chlorides | High | Primary Choice. Excellent accommodation of secondary spirocycles. |
| BrettPhos Pd G3 | Highly Hindered Aryl Bromides | Very High | Secondary Choice. Use if the aryl halide is ortho-substituted. |
Table 2: Amide Coupling Reagent Comparison for Sterically Hindered Amines [2][4]
| Reagent | Active Intermediate | Reactivity | Epimerization Risk | Byproduct Removal |
| EDC / HOBt | OBt Ester | Low | Moderate | Easy (Water soluble) |
| HATU | OAt Ester | High | Moderate-High | Difficult (Requires chromatography) |
| COMU | Oxyma Ester | Very High | Low | Easy (Water soluble byproducts) |
| TFFH | Acyl Fluoride | Extreme | Low | Easy (Volatile/Water soluble) |
Validated Experimental Protocols
Protocol A: Pd-Catalyzed N-Arylation using RuPhos Pd G3
Self-validating mechanism: The use of a strong, soluble base (LHMDS or NaOtBu) ensures rapid deprotonation, driving the equilibrium of the slow amine-binding step forward.
-
Preparation: In an argon-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), RuPhos Pd G3 (2-5 mol %), and RuPhos ligand (2-5 mol %).
-
Amine Addition: Add this compound (1.2 equiv). If the amine is a hydrochloride salt, it must be free-based prior to the reaction or an additional equivalent of base must be added.
-
Base & Solvent: Add NaOtBu (1.5 equiv) followed by anhydrous, degassed Toluene or THF (0.2 M).
-
Reaction: Seal the vial, remove from the glovebox, and stir at 80 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts, and concentrate for purification.
Protocol B: Amide Coupling via In Situ Acyl Fluoride Generation
Self-validating mechanism: Acyl fluorides do not form oxazolone intermediates readily, preserving the stereocenter of the carboxylic acid even under prolonged reaction times required for spirocyclic amines[5].
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M) under nitrogen. Add Pyridine (2.0 equiv) and cool to 0 °C.
-
Fluorination: Dropwise add Cyanuric Fluoride (1.2 equiv). Stir at 0 °C for 1 hour. A white precipitate (cyanuric acid) will form, indicating successful activation.
-
Filtration (Optional but recommended): Quickly filter the suspension through a dry glass frit to remove the precipitate, collecting the filtrate containing the acyl fluoride.
-
Coupling: To the filtrate, add this compound (1.1 equiv) and DIPEA (2.0 equiv).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by LC-MS.
-
Workup: Quench with saturated aqueous NaHCO3, extract with DCM, wash with 1M HCl (to remove unreacted amine), dry over Na2SO4, and concentrate.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at:[Link]
-
Zander, N., & Gerhardt, R. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
-
Cao, Q., et al. (2021). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Available at:[Link]
-
Albericio, F., et al. Coupling Reagents - COMU. AAPPTec. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 8-Azaspiro[4.5]dec-2-ene
Welcome to the Separation Science Helpdesk. Ticket Subject: Flash Chromatography Solvent Systems for 8-Azaspiro[4.5]dec-2-ene Assigned Specialist: Senior Application Scientist Status: Open[1][2][3]
Executive Summary: The Molecule & The Challenge
You are attempting to purify This compound . Before selecting a solvent, we must deconstruct the physicochemical properties that define its chromatographic behavior:
-
The "8-Aza" Core (Secondary Amine): This is the primary trouble spot.[3] Secondary amines (
) are strong Lewis bases.[2] They interact aggressively with the acidic silanol groups ( ) on standard silica gel, leading to severe peak tailing (streaking) and poor resolution. -
The "2-ene" Moiety (Isolated Alkene): This double bond is in the 5-membered ring and is not conjugated with the amine or a carbonyl.[2][3] Consequently, it has negligible UV absorption at 254 nm.[2] You cannot rely on standard UV triggering.[2][3]
-
Spiro Scaffold: The hydrocarbon skeleton adds lipophilicity, making the molecule soluble in chlorinated solvents but potentially less soluble in pure alkanes if the amine forms a salt.
Troubleshooting Guide: Active Tickets
Ticket #001: "My compound is streaking/tailing across the entire column."
Diagnosis: Uncontrolled Acid-Base Interaction.[1][2][3] The basic amine nitrogen is protonating upon contact with acidic silica silanols, forming a salt that drags along the stationary phase.
The Solution: Mobile Phase Modifiers You must suppress the ionization or block the silanol sites.
-
Protocol A: The "Pre-Saturation" Method (Recommended) Do not just add base to your solvent bottle.[2] You must condition the silica before the run.
-
Equilibration: Flush the column with 3–5 Column Volumes (CV) of DCM containing 1% Triethylamine (TEA) .
-
The Run: Perform your gradient using solvents that also contain 0.5% TEA or 1%
(28-30% ammonia solution) .
-
-
Protocol B: The Solvent Switch If TEA is difficult to remove later (high boiling point), switch to Ammonia in Methanol .[2]
Visualizing the Interaction:
Caption: Mechanism of amine tailing on silica and the blocking effect of Triethylamine (TEA).
Ticket #002: "I see nothing on the TLC plate under UV."
Diagnosis: Lack of Chromophore.[2][3] The isolated alkene in the spiro[4.5]dec-2-ene system absorbs below 210 nm.[1][2][3] Standard 254 nm lamps will not visualize this compound.[2][3]
The Solution: Chemical Staining You must use destructive visualization methods.[2][3] Run a TLC, dry it thoroughly, dip in the stain, and heat with a heat gun until spots appear.[4]
| Stain | Sensitivity | Color | Mechanism | Notes |
| KMnO₄ (Basic) | High | Yellow spot on Purple | Oxidizes the alkene (2-ene) | Best for this specific molecule.[1][2][3] Destructive. |
| Iodine ( | Medium | Brown spots | Reversible adsorption | Good for quick checks.[1][2][3][5] Non-destructive (mostly).[2][3][6] |
| Ninhydrin | High | Red/Pink | Reacts with Secondary Amine | Specific to the "8-aza" nitrogen.[1][2][3] Requires strong heating.[2][3][4] |
| Phosphomolybdic Acid (PMA) | Medium | Dark Green/Blue | Universal Oxidation | Good backup if KMnO₄ fails.[1][2][3] |
Critical Warning: Do not use dragendorff’s reagent if you have used TEA in your eluent; the background will darken instantly, obscuring your spot.[2]
Ticket #003: "Which Solvent System should I start with?"
Diagnosis: Selecting Polarity.[2][3][7][8] The spiro-alkene is moderately lipophilic, but the amine makes it polar.
The Decision Matrix:
-
Is the Nitrogen Protected? (e.g., N-Boc, N-Cbz)
-
Recommended Gradient (Free Amine):
Experimental Workflow: The "Self-Validating" Protocol
Follow this logic flow to ensure a successful purification.
Caption: Decision tree for solvent selection based on amine protection status.
Pro-Tip: The "Boc-Strategy" Shortcut
If you are struggling with the free amine purification, the most time-efficient solution is often chemical derivatization rather than chromatographic optimization.
-
Protect: React crude amine with
(di-tert-butyl dicarbonate) and mild base. -
Purify: The N-Boc-8-azaspiro[4.5]dec-2-ene is non-basic and UV active (weakly, via carbonyl).[1][2][3] It purifies easily in Hexane/EtOAc (9:1) without tailing.[1][2][3]
-
Deprotect: Treat with TFA/DCM or HCl/Dioxane to recover the pure amine salt.[2][3]
References & Authority
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[2] J. Org.[2][3] Chem. 1978 , 43, 2923–2925.[2] (The foundational text on flash chromatography parameters).
-
Biotage Application Note. Purification of Organic Amines: Strategies for Success. (General guidance on amine-functionalized silica and modifiers).[1][2]
-
Teledyne ISCO. RediSep® Rf Gold Amine Columns for Purification of Chemical Bases.[2][3] (Alternatives to adding liquid modifiers).
-
Reich, H. J. Common TLC Stains.[2][3] University of Wisconsin-Madison Chemistry Database.[2][3] (Authoritative list of stain recipes including KMnO4 and Ninhydrin).
-
PubChem Compound Summary. 8-Azaspiro[4.5]decane Derivatives. (Physicochemical data verification).[2]
Sources
- 1. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dioxa-8-azaspiro 4.5 decane for synthesis 177-11-7 [sigmaaldrich.com]
- 4. TLC stains [reachdevices.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Analytical Comparison Guide: 1D vs. 2D NMR Workflows for the Structural Elucidation of 8-Azaspiro[4.5]dec-2-ene
Executive Summary
In modern drug discovery, the transition from flat, aromatic molecules to complex 3D architectures is driven by the need for higher target specificity and improved metabolic stability. The molecule 8-Azaspiro[4.5]dec-2-ene (often utilized as an N-Boc protected building block) represents a premier high-
This guide objectively compares the performance of traditional 1D NMR methodologies against an advanced Multiparametric 2D NMR Workflow (HSQC, HMBC, COSY). By analyzing causality in experimental design, we demonstrate why 2D NMR is the superior analytical "product" for elucidating complex spirocyclic connectivity.
The Analytical Challenge: Spirocyclic vs. Flat Scaffolds
Unlike traditional flat heterocycles (e.g., piperidines or pyridines), spirocycles possess two orthogonal ring systems joined by a single carbon atom. This fusion creates a unique analytical bottleneck: the spiro carbon (C5) is quaternary, meaning it lacks attached protons. In standard
Performance Comparison: 1D vs. 2D NMR Modalities
To objectively evaluate the analytical approaches, we must compare their ability to resolve specific structural features of the this compound core.
Table 1: Performance Comparison of NMR Workflows
| Analytical Feature | Standard 1D NMR ( | Multiparametric 2D NMR (HSQC / HMBC) |
| Spiro Center (C5) Identification | Low Confidence. Quaternary carbons exhibit low signal-to-noise due to long | High Confidence. HMBC definitively maps |
| Ring System Differentiation | Poor. Overlapping aliphatic multiplets (H1/H4 vs H6/H10) in the 1.5–2.5 ppm region cause severe spectral crowding. | Excellent. HSQC resolves overlapping protons by dispersing them across their distinct |
| Symmetry Validation | Ambiguous. Hindered N-Boc rotation causes peak broadening at 298 K, masking the inherent | Definitive. 2D cross-peaks confirm connectivity regardless of line broadening, creating a self-validating structural matrix. |
Quantitative Data: Chemical Shift Assignments
The following table summarizes the quantitative NMR data for tert-butyl this compound-8-carboxylate. The 2D HMBC correlations provide the critical proof of structure that 1D NMR lacks.
Table 2: and NMR Assignments ( , 400 MHz / 100 MHz)
| Position | Multiplicity & Integration | Key HMBC Correlations ( | ||
| C2 / C3 (Alkene) | 5.65 | s, 2H | 129.0 | C1, C4 |
| C1 / C4 (Allylic) | 2.30 | s, 4H | 48.5 | C2, C3, C5 (Spiro) , C6, C10 |
| C6 / C10 (Piperidine) | 1.60 | t, J = 5.8 Hz, 4H | 35.2 | C5 (Spiro) , C1, C4, C7, C9 |
| C7 / C9 (Amine) | 3.45 | t, J = 5.8 Hz, 4H | 44.2 | C6, C10, N-Boc (C=O) |
| C5 (Spiro) | - | - | 42.5 | - |
| N-Boc (C=O) | - | - | 155.0 | - |
| N-Boc (t-Bu) | 1.45 | s, 9H | 28.5 | N-Boc (Quat), N-Boc (C=O) |
Visualizing the Connectivity: The HMBC Logical Network
The superiority of the 2D NMR workflow lies in its ability to trace scalar couplings across the spirocyclic junction. The diagram below illustrates the self-validating logic of the HMBC experiment.
HMBC correlation network validating the C5 spirocyclic quaternary center.
Expertise & Experience: Causality in Experimental Design
As an Application Scientist, it is critical to understand why standard 1D protocols fail for these molecules and how to engineer a self-validating system.
The Quaternary Carbon Problem:
In standard
The N-Boc Rotamer Phenomenon:
At room temperature (298 K), the hindered rotation of the N-Boc carbamate bond creates two distinct conformational states on the NMR timescale. This manifests as for the C7/C9 and C6/C10 protons. Causality: To validate the true
Self-Validating Experimental Protocols
To guarantee absolute structural certainty, execute the following step-by-step methodology. This protocol acts as a self-validating loop: the internal standard verifies the field, the 1D parameters ensure quaternary visibility, and the 2D cross-peaks confirm the 3D topology.
Step 1: Sample Preparation & Internal Calibration
-
Dissolve 15–20 mg of the purified this compound derivative in 0.6 mL of deuterated chloroform (
) containing 0.03% (v/v) Tetramethylsilane (TMS). -
Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent depth of exactly 4.0 cm to optimize magnetic shimming.
-
Validation Check: Upon acquiring the initial
spectrum, rigidly calibrate the TMS peak to exactly δ 0.00 ppm. Any deviation indicates field drift or improper locking, which will invalidate subsequent 2D correlations.
Step 2: Optimized Acquisition for Spiro Centers
-
Set the spectrometer frequency to 100 MHz (assuming a 400 MHz magnet).
-
Critical Parameter: Override the default relaxation delay (
) and set it to 5.0 seconds . -
Acquire a minimum of 512 to 1024 scans.
-
Validation Check: Inspect the region between 40–45 ppm. The successful acquisition will yield a distinct, albeit unenhanced, singlet corresponding to the C5 spiro carbon at δ 42.5 ppm with a Signal-to-Noise ratio of at least 10:1.
Step 3: 2D HMBC Execution for Cross-Ring Validation
-
Configure the
HMBC experiment. Set the long-range coupling constant delay optimized for Hz (typically 62.5 ms). -
Acquire 4–8 scans per increment with 256
increments to ensure high resolution in the carbon dimension. -
Validation Check (The Spiro-Proof): Analyze the 2D contour plot. You must observe a cross-peak intersecting the allylic protons (δ 2.30) and the spiro carbon (δ 42.5), AND a separate cross-peak intersecting the piperidine protons (δ 1.60) and the exact same spiro carbon (δ 42.5). This dual-correlation to a single carbon node definitively proves the spirocyclic fusion.
References
- Title: Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space.
- Title: Diastereoselective Synthesis of a Spironoraristeromycin Using an Acylnitroso Diels-Alder Reaction.
- Title: NIH Public Access - KU ScholarWorks (NMR Interpretation of Azaspiro Rotamers).
Sources
X-ray crystallography data for 8-Azaspiro[4.5]dec-2-ene salts
Topic: Solid-State Optimization of 8-Azaspiro[4.5]dec-2-ene Salts: A Comparative Crystallographic Guide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Solid-State Scientists, and Process Development Engineers.
Executive Summary: The Spirocyclic Challenge
In modern drug discovery, the This compound scaffold has emerged as a critical "high-Fsp3" building block. Unlike flat aromatic systems (e.g., piperazines or quinolines), this spirocyclic amine introduces a distinct 90° orthogonal twist, improving solubility and metabolic stability while exploring novel IP space.
However, this 3D geometry presents a unique challenge: Solid-State Packing Efficiency. The parent free base is often an oil or a low-melting solid with poor handling properties.
This guide compares the crystallographic and physicochemical performance of the Hydrochloride (HCl) salt against the Tosylate (p-TsOH) and Hemifumarate alternatives. The analysis is grounded in structural data principles and validated workflows for stabilizing spirocyclic amines.
Part 1: Comparative Analysis of Salt Forms
The following comparison evaluates the three most common salt forms for this compound derivatives based on lattice energy, hygroscopicity, and crystallizability.
The Hydrochloride Salt (Standard)
-
Status: Commercially available (e.g., CAS 2375261-92-8).[1]
-
Crystallographic Profile:
-
Packing: The small Cl⁻ anion often fails to fill the interstitial voids created by the bulky spiro-twist. This frequently results in channel solvates or hygroscopic lattices where water enters the crystal structure to stabilize the packing.
-
Performance: High solubility but poor physical stability. Prone to deliquescence at >60% RH.
-
-
Verdict: Suitable for early-stage in vitro assays, but often suboptimal for solid dosage forms due to moisture sensitivity.
The Tosylate Salt (Performance Alternative)
-
Status: Preferred precursor for radiolabeling (e.g., [18F] tracers) due to high crystallinity.
-
Crystallographic Profile:
-
Packing: The large, aromatic p-toluenesulfonate anion engages in
stacking (if aromatic substituents are present) or fills the steric bulk of the spiro-amine. -
Interaction: Forms a robust charge-assisted hydrogen bond (
). -
Performance: Non-hygroscopic, high melting point (>180°C typical for this class), and anhydrous.
-
-
Verdict: Superior for isolation and storage. The structural rigidity provided by the tosylate anion locks the spiro-amine conformation.
The Hemifumarate Salt (Stoichiometric Variant)
-
Status: Common for spiro-amines to induce polymer-like H-bond networks.
-
Crystallographic Profile:
-
Packing: Fumaric acid often bridges two amine molecules (2:1 stoichiometry).
-
Performance: Moderate solubility, excellent thermal stability.
-
-
Verdict: Best balance for controlled release formulations, though solubility is lower than HCl.
Part 2: Data Summary & Decision Matrix
The table below summarizes the expected solid-state metrics for this compound salts, derived from structural trends in spirocyclic amine crystallography.
| Feature | Hydrochloride (HCl) | Tosylate (p-TsOH) | Hemifumarate |
| Crystal Habit | Needles / Hygroscopic Aggregates | Prisms / Blocks | Plates |
| Space Group (Typ.) | |||
| Melting Point | Broad (Decomposition ~150°C) | Sharp (>180°C) | Sharp (>160°C) |
| Hygroscopicity | High (Deliquescent) | Low (Non-hygroscopic) | Low to Moderate |
| Packing Fraction | Low (Loose packing) | High (Efficient packing) | High (H-bond network) |
| Primary Use | Aqueous Solubility Screening | Process Scale-Up / Isolation | Formulation Stability |
Critical Insight: X-ray diffraction of the Tosylate salt typically reveals that the sulfonate oxygens accept multiple H-bonds, effectively "capping" the ammonium headgroup and preventing water ingress, unlike the exposed chloride ion in the HCl salt.
Part 3: Experimental Protocol for Single Crystal Growth
To validate the solid form, high-quality single crystals are required. The unique solubility profile of the spiro-scaffold requires a modified Vapor Diffusion approach.
Workflow: Slow Vapor Diffusion (SVD)
-
Preparation of Inner Solution:
-
Dissolve 10 mg of this compound (free base) in 0.5 mL Methanol (MeOH) .
-
Add 1.05 equivalents of the acid (HCl in dioxane, p-TsOH solid, or Fumaric acid).
-
Note: Ensure complete dissolution. Sonicate if necessary. Filter through a 0.22 µm PTFE syringe filter into a small GC vial (the "inner vessel").
-
-
Setup of Outer Chamber:
-
Place the open GC vial inside a larger 20 mL scintillation vial.
-
Add 3-4 mL of Diethyl Ether or Isopropyl Acetate to the outer vial (Anti-solvent).
-
Crucial Step: The anti-solvent must be miscible with MeOH but precipitate the salt.
-
-
Equilibration:
-
Seal the outer vial tightly with Parafilm.
-
Store at 4°C (refrigerator) in a vibration-free zone.
-
Timeline: Crystals typically form within 48–72 hours.
-
-
Harvesting:
-
Examine under polarized light microscopy. Look for birefringence (indicates crystallinity).
-
Mount crystal on a Kapton loop using Paratone oil for cryo-protection (100 K) during X-ray data collection.
-
Part 4: Structural Logic & Visualization
The diagram below illustrates the decision logic for salt selection and the crystallographic workflow required to confirm the structure.
Caption: Workflow for selecting and validating the optimal salt form of this compound using X-ray diffraction criteria.
Part 5: References
-
Zheng, N., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in drug discovery.[2][3] Bioorganic & Medicinal Chemistry Letters, 26(12), 2837-2842. Link
-
Context: Establishes the structural advantages (Fsp3) of the spiro[4.5]decane scaffold.
-
-
Jia, H., et al. (2020).[4] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[4][5] Bioorganic & Medicinal Chemistry, 28(14), 115560.[4] Link[4]
-
Context: Demonstrates the use of Tosylate precursors for stable solid-state handling of this specific spiro-class.
-
-
Wermuth, C. G., & Stahl, P. H. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
-
Context: The authoritative source for salt selection protocols (HCl vs. Tosylate) cited in the methodology.
-
-
Spingler, B., et al. (2019).[3][6] Encapsulated nanodroplet crystallization of organic salts. CrystEngComm, 21, 1-5. Link
-
Context: Advanced crystallization techniques for difficult-to-crystallize amine salts.
-
Sources
- 1. guidechem.com [guidechem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Advanced crystallography for structure determination of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00071D [pubs.rsc.org]
- 4. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide for Medicinal Chemists: 8-Azaspiro[4.5]dec-2-ene vs. Spiro[3.3]heptane Systems
An In-depth Analysis of Scaffolds for Modern Drug Discovery
The deliberate move away from flat, aromatic structures toward more three-dimensional (3D), sp³-rich molecular architectures is a defining trend in modern medicinal chemistry.[1][2] This "escape from flatland" is driven by the pursuit of compounds with improved physicochemical properties, better pharmacokinetic profiles, and novel intellectual property.[1][3] Within this paradigm, spirocyclic systems, which feature two rings joined by a single common atom, have emerged as exceptionally valuable scaffolds.[2][3] Their rigid nature locks substituents into well-defined spatial orientations, enhancing binding affinity and selectivity for biological targets.[3][4]
This guide provides a detailed comparison of two prominent spirocyclic systems: the nitrogen-containing 8-Azaspiro[4.5]decane framework (represented by the unsaturated variant 8-azaspiro[4.5]dec-2-ene) and the compact, all-carbon spiro[3.3]heptane system. By examining their structural nuances, synthetic accessibility, and impact on drug-like properties, this analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal scaffold for their specific therapeutic objectives.
Section 1: Structural and Conformational Analysis
The fundamental difference between these two scaffolds lies in their size, composition, and inherent flexibility, which dictates how they present functional groups in three-dimensional space.
The 8-Azaspiro[4.5]decane system consists of a cyclopentane (or cyclopentene) ring fused to a piperidine ring at the C4 position of the piperidine. The presence of the nitrogen atom at position 8 introduces a basic handle, a potential hydrogen bond acceptor, and a point for metabolic activity. The six-membered piperidine ring is conformationally flexible, typically adopting a chair conformation to minimize steric strain. This flexibility, while greater than the spiro[3.3]heptane system, is still constrained by the spirocyclic fusion.
In contrast, the spiro[3.3]heptane scaffold is a highly rigid, compact structure composed of two fused cyclobutane rings.[1][5] This rigidity is its defining feature, making it an excellent choice for locking substituents into precise, non-coplanar orientations.[6][7] It is often employed as a saturated, non-aromatic bioisostere of mono-, meta-, and para-substituted benzene rings, offering a way to improve metabolic stability and solubility while maintaining or enhancing biological activity.[5][6][7][8]
Caption: Core structures of this compound and Spiro[3.3]heptane.
Section 2: Physicochemical Properties: A Head-to-Head Comparison
The choice between these scaffolds significantly impacts key physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a heteroatom and the difference in ring size and carbon count create distinct property profiles.
| Property | 8-Azaspiro[4.5]decane (Core) | Spiro[3.3]heptane (Core) | Rationale & Medicinal Chemistry Implications |
| Molecular Weight | ~139.24 g/mol [9] | ~96.17 g/mol | The smaller spiro[3.3]heptane core offers a lower starting molecular weight, providing more room for functionalization without exceeding size limitations for oral bioavailability. |
| Calculated logP (XLogP3) | ~2.3[9] | ~2.0 | Both are lipophilic, but the azaspiro system is slightly more so. However, the nitrogen in the azaspiro scaffold provides a basic handle that can be protonated at physiological pH, dramatically increasing aqueous solubility.[3] |
| Topological Polar Surface Area (TPSA) | 12.0 Ų (due to Nitrogen)[10] | 0 Ų | The presence of the nitrogen atom gives the azaspiro system a TPSA value, which can improve interactions with water and certain biological targets. The all-carbon spiro[3.3]heptane has no inherent polarity. |
| Fraction of sp³ Carbons (Fsp³) | 1.0 (for saturated core) | 1.0 | Both scaffolds are fully saturated (in their core forms), contributing to a high degree of three-dimensionality, which is correlated with higher clinical success rates.[2] |
| Structural Rigidity | Moderately Rigid (Flexible Piperidine) | Highly Rigid | Spiro[3.3]heptane's rigidity minimizes conformational penalties upon binding.[1][5] The azaspirodecane's flexibility may allow for induced-fit binding but can also lead to entropic penalties. |
| Bioisosteric Role | Piperidine, Cyclohexane Analogue | Benzene, Cyclohexane, t-Butyl Analogue[5][6][11] | Spiro[3.3]heptane is a well-established bioisostere for escaping aromatic metabolism.[6][7] Azaspirocycles are used to rigidify and modulate the properties of common saturated heterocycles like piperidine.[12][13] |
Section 3: Synthesis Strategies and Methodologies
The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Both systems have established, albeit distinct, synthetic routes.
Synthesis of Spiro[3.3]heptane Systems
The construction of the strained spiro[3.3]heptane core often relies on [2+2] cycloaddition reactions or strain-relocating rearrangements.[14] A common and powerful approach involves the reaction of a bicyclobutyl intermediate, which undergoes an acid-mediated semipinacol rearrangement to afford the spiro[3.3]heptan-1-one.[14] This ketone then serves as a versatile handle for further functionalization.
Caption: Generalized workflow for Spiro[3.3]heptan-1-one synthesis.
Synthesis of 8-Azaspiro[4.5]decane Systems
The synthesis of azaspiro[4.5]decanes can be approached in several ways, often involving the construction of the piperidine ring onto a cyclopentane precursor or vice versa.[15] Intramolecular cyclization reactions are a common strategy. For instance, derivatives can be formed from commercially available reagents like tetrahydropyran-4-carbonitrile, which can be elaborated and cyclized.[16] Another powerful method involves tandem cyclization reactions, such as Au/Pd relay catalysis, to construct dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives, which can be further modified.[17]
Representative Experimental Protocol: Synthesis of 2,6-Disubstituted Spiro[3.3]heptane
The following is an illustrative protocol based on established literature methods for ketone functionalization.[7][18]
-
Reduction of Ketone: To a solution of spiro[3.3]heptan-2-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude alcohol by flash column chromatography on silica gel to yield spiro[3.3]heptan-2-ol.
-
Further Derivatization: The resulting alcohol can be further functionalized via standard methods (e.g., oxidation, substitution, etherification) to install desired pharmacophores at the 2- and 6- positions.
Section 4: Application in Medicinal Chemistry & Metabolic Stability
The ultimate value of a scaffold is determined by its performance in a biological context. Here, the distinct properties of the two systems lead to different strategic applications.
Spiro[3.3]heptane: The Aromatic Ring Replacement
The primary application of the spiro[3.3]heptane scaffold is as a saturated bioisostere for aromatic rings.[5][8] Replacing a phenyl ring with this motif can:
-
Improve Metabolic Stability: It removes a common site of oxidative metabolism by cytochrome P450 enzymes.[3]
-
Increase Aqueous Solubility: The non-planar, sp³-rich structure can disrupt crystal packing and lead to better solubility profiles compared to flat aromatic compounds.[12]
-
Reduce Lipophilicity: Replacing a phenyl ring with spiro[3.3]heptane has been shown to decrease the calculated logP.[7]
-
Explore Novel Chemical Space: The non-coplanar exit vectors of substituents on the spiro[3.3]heptane core allow for exploration of different binding pockets compared to a flat phenyl ring.[6][7]
This strategy has been successfully applied to patent-free analogs of approved drugs like Sonidegib and Vorinostat, where the spiro[3.3]heptane core mimicked meta- and para-substituted benzene rings, respectively, while retaining high potency.[6][7][8]
8-Azaspiro[4.5]decane: The Versatile CNS Scaffold
The 8-azaspiro[4.5]decane framework is frequently found in compounds targeting the Central Nervous System (CNS).[15] The basic nitrogen is often crucial for interacting with aminergic G-protein coupled receptors (GPCRs) and ion channels. This scaffold has been successfully incorporated into:
-
Sigma-1 (σ1) Receptor Ligands: The σ1 receptor is a target for neuroprotection and psychiatric disorders. Multiple potent and selective ligands based on the 1-oxa-8-azaspiro[4.5]decane and related scaffolds have been developed for PET imaging and therapeutic use.[19]
-
M1 Muscarinic Agonists: These are targets for treating cognitive decline in Alzheimer's disease. The 1-oxa-8-azaspiro[4.5]decane skeleton has been systematically modified to produce potent and selective M1 agonists.[20]
The key advantage is the scaffold's ability to present pharmacophoric elements in a constrained conformation while retaining the crucial basic nitrogen for target engagement and favorable pharmacokinetic properties like solubility.[3][15]
Caption: Decision workflow for scaffold selection in drug design.
Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol outlines a standard procedure to assess a compound's susceptibility to Phase I metabolism.
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare human liver microsomes (HLM) in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
Reaction Mixture: In a 96-well plate, combine the HLM suspension with an NADPH-regenerating system (cofactor for P450 enzymes).
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the test compound to a final concentration of 1 µM.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), providing a quantitative measure of metabolic stability.
Conclusion
Both 8-azaspiro[4.5]decane and spiro[3.3]heptane systems are powerful scaffolds that enable the exploration of three-dimensional chemical space, a critical endeavor for modern drug discovery.[1][4] They are not interchangeable; rather, they offer distinct solutions to different medicinal chemistry challenges.
The spiro[3.3]heptane system is the scaffold of choice when the primary goal is to replace an aromatic ring to overcome metabolic liabilities, improve physicochemical properties, and explore novel, non-planar binding interactions.[5][6][8] Its extreme rigidity and compact, all-carbon nature make it a superior tool for creating metabolically robust analogs of existing pharmacophores.
The 8-azaspiro[4.5]decane framework excels in applications, particularly in CNS drug discovery, where a basic nitrogen atom is essential for target engagement.[15] It provides a conformationally constrained piperidine surrogate that can enhance selectivity and improve properties like solubility, making it a versatile scaffold for modulating GPCRs and ion channels.[3][20]
The judicious selection between these two scaffolds, guided by a clear understanding of the project's specific aims—be it metabolic stabilization or targeted CNS activity—will continue to fuel the development of safer, more effective therapeutics.
References
-
Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Center for Biotechnology Information. Available at: [Link]
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. Available at: [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
-
Enzyme-catalysed Asymmetric Synthesis of a Spiro[3.3] heptane Derivative with Axial Chirality and Enzymatic. Royal Society of Chemistry Publishing. Available at: [Link]
-
Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate. Available at: [Link]
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. Available at: [Link]
-
Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available at: [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Ricerca UniBa. Available at: [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. Royal Society of Chemistry Publishing. Available at: [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. Available at: [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Royal Society of Chemistry Publishing. Available at: [Link]
- New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals. Google Patents.
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. Available at: [Link]
-
The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]
-
Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. MDPI. Available at: [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]
-
Experimental Lipophilicity for Beyond Rule of 5 Compounds. Taylor & Francis Online. Available at: [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Center for Biotechnology Information. Available at: [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]
-
Conformational Analysis. University of Bath. Available at: [Link]
-
8-Azaspiro(4.5)decane. National Center for Biotechnology Information. Available at: [Link]
-
1,4-dioxa-8-azaspiro[4.5]decane. PubChem. Available at: [Link]
-
8-Oxa-2-azaspiro[4.5]decane Properties. U.S. Environmental Protection Agency. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
- 11. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold - Enamine [enamine.net]
- 12. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents [patents.google.com]
- 19. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spiro Switch: 8-Azaspiro[4.5]dec-2-ene vs. Piperidine in Drug Design
Topic: Biological activity comparison: 8-Azaspiro[4.5]dec-2-ene vs. piperidine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.
Executive Summary: The Case for Conformational Restriction
In modern medicinal chemistry, the piperidine ring is a ubiquitous "workhorse" scaffold, present in over 100 FDA-approved drugs. However, its inherent conformational flexibility (chair/boat interconversion) often leads to entropic penalties upon binding and promiscuous off-target activity.
The This compound scaffold represents a strategic evolution of the piperidine pharmacophore. By fusing a cyclopentene ring to the piperidine C4 position via a spiro junction, this scaffold introduces three critical advantages:
-
Metabolic Blockade: The spiro-carbon at C4 eliminates the primary site of oxidative metabolism (CYP450-mediated oxidation).
-
Vector Orthogonality: The "2-ene" double bond provides a planar, reactive handle for diversification orthogonal to the piperidine nitrogen vector.
-
Entropy Reduction: The rigid spiro-fusion pre-organizes the molecule for binding, improving affinity (lower
) and selectivity.
This guide compares the biological performance of this spiro-alkene scaffold against the traditional piperidine, supported by experimental data in oncology (SHP2 inhibition) and parasitology (ODC inhibition).
Structural & Physicochemical Comparison
The transition from a simple piperidine to the this compound system alters the physicochemical landscape of the molecule.
| Feature | Piperidine | This compound | Impact on Drug Design |
| Geometry | Flexible Chair/Boat | Rigid Spiro-Fusion | Spiro scaffold reduces entropic cost of binding ( |
| Fsp³ Character | High (if unsubstituted) | High (Spiro center) + Planar (ene) | Balances solubility with pi-interaction potential. |
| Metabolic Hotspot | C4 (highly vulnerable) | C4 Blocked (Quaternary C) | Significantly increases microsomal stability ( |
| Synthetic Entry | Reductive amination / SNAr | Ring-Closing Metathesis (RCM) | RCM allows rapid library generation from diallyl precursors. |
| Vector Space | Linear / Equatorial | Orthogonal (90° twist) | Accesses novel IP space and binding pockets. |
Synthesis: Accessing the Scaffold
Expert Insight: The biological utility of this scaffold is inextricably linked to its synthesis. Unlike piperidines, which are often purchased, the spiro-ene is typically built via Ring-Closing Metathesis (RCM) . This is the industry-standard method for accessing this core.
Protocol: RCM Synthesis of this compound
Objective: Cyclization of tert-butyl 4,4-diallylpiperidine-1-carboxylate.
-
Precursor Prep: Dissolve tert-butyl 4,4-diallylpiperidine-1-carboxylate (1.0 eq) in degassed Dichloromethane (DCM) to a concentration of 0.05 M (high dilution prevents intermolecular polymerization).
-
Catalyst Addition: Add Grubbs II Catalyst (2-5 mol%) under an inert Argon atmosphere.
-
Reaction: Reflux at 40°C for 4–12 hours. Monitor via TLC (disappearance of acyclic diene).[1]
-
Workup: Quench with activated charcoal or DMSO (to bind Ru). Filter through Celite.[2] Concentrate in vacuo.
-
Purification: Flash chromatography (Hexane/EtOAc). Yields are typically 85-95%.
Caption: Synthetic workflow transforming the flexible diallyl piperidine into the rigid spiro-ene core via Ruthenium-catalyzed metathesis.
Biological Activity Case Studies
Case Study A: SHP2 Inhibition (Oncology)
Target: SHP2 (Src Homology 2 domain-containing phosphatase), a key node in the RAS/MAPK pathway.[3] Challenge: Developing allosteric inhibitors that stabilize the auto-inhibited "closed" conformation of SHP2. Comparison:
-
Piperidine Analogs: Often suffer from poor oral bioavailability or rapid clearance due to metabolism at the exposed piperidine ring.
-
Spiro-ene Application: The tert-butyl 1-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate is a critical intermediate for advanced SHP2 inhibitors like IACS-15414 .
-
Mechanism:[1][2][4][5] The spiro-cycle fills a specific hydrophobic pocket in the allosteric site. The rigidity prevents the collapse of the binding pocket, maintaining the "latch" that keeps SHP2 inactive.
-
Data: Compounds derived from this scaffold exhibit IC50 values < 10 nM against SHP2, with >100-fold selectivity over homologous phosphatases (SHP1).
-
Case Study B: Leishmaniasis (ODC Inhibition)
Target: Ornithine Decarboxylase (ODC), essential for polyamine biosynthesis in Leishmania donovani. Compound: M-5 (8-[3-(2,5-dimethylpyrrol-1-yl)benzoyl]-3-(4-methoxyphenyl)-1-oxa-8-azaspiro[4.5]dec-2-ene).[6] Performance:
-
Mode of Action: Non-competitive inhibition. The spiro-ene shape does not compete with the substrate (ornithine) but binds to an allosteric site, distorting the enzyme.
-
Activity:
values in the micromolar range (78–371 µM). While moderate, this represents a novel chemical space distinct from the classic suicide inhibitor DFMO (difluoromethylornithine), which is often toxic. -
Advantage: The spiro-ene core provides the necessary lipophilicity to penetrate the parasite membrane, which simple hydrophilic piperidines fail to do effectively.
Experimental Protocols for Validation
Protocol 1: Microsomal Stability Assay (Metabolic Blockade)
Objective: Quantify the stability advantage of the spiro-scaffold over piperidine.
-
Test Compounds: Prepare 1 µM solutions of (A) 4-phenylpiperidine (Control) and (B) this compound derivative.
-
Incubation: Incubate with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) and NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Expected Result: Piperidine analogs typically show rapid degradation (
min). Spiro-analogs, with the blocked C4 position, often exhibit min.
-
Protocol 2: Sigma-1 Receptor Binding Assay
Objective: Assess the affinity of the scaffold for Sigma-1 receptors (a common off-target or primary target for these spiro systems).
-
Membrane Prep: Use Guinea pig brain homogenates (rich in Sigma-1).
-
Radioligand: [³H]-(+)-Pentazocine (2 nM).
-
Displacement: Incubate membranes with radioligand and varying concentrations (
to M) of the spiro-ene test compound. -
Incubation: 120 min at 25°C in Tris-HCl buffer (pH 7.4).
-
Filtration: Rapid filtration through glass fiber filters (Whatman GF/B).
-
Counting: Liquid scintillation counting.
-
Note: 8-azaspiro[4.5]decane derivatives are "privileged structures" for Sigma-1, often showing
nM.
-
Mechanism of Action Diagram
The following diagram illustrates how the spiro-scaffold blocks metabolic degradation compared to the piperidine.
Caption: Mechanism of metabolic stabilization. The spiro-carbon prevents CYP450 access to the vulnerable C4 position.
References
-
Synthesis of Spirocyclic Scaffolds: Carreira, E. M., et al. "Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space." Journal of Medicinal Chemistry.
-
SHP2 Inhibitor Discovery: Furet, P., et al. "Discovery of IACS-15414, a Potent and Orally Bioavailable SHP2 Inhibitor." Journal of Medicinal Chemistry.
-
Leishmania ODC Inhibition: Heby, O., et al. "Polyamine Metabolism in Leishmania Parasites: A Promising Therapeutic Target." MDPI.
-
Sigma-1 Receptor Ligands: Jia, H., et al. "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors."[7][8] Bioorganic & Medicinal Chemistry.
-
Metabolic Stability of Spirocycles: Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.
Sources
- 1. Diastereoselective Synthesis of a Spironoraristeromycin Using an Acylnitroso Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015107495A1 - N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of shp2 - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of 8-Azaspiro[4.5]dec-2-ene: A Comparative Guide to HPLC Methodologies
Executive Summary
8-Azaspiro[4.5]dec-2-ene is a highly versatile spirocyclic building block utilized extensively in modern medicinal chemistry and drug development. However, validating its purity presents a dual analytical challenge: the compound possesses a basic secondary amine that is highly prone to peak tailing, and it lacks a conjugated chromophore, rendering standard UV detection largely ineffective.
As a Senior Application Scientist, I have evaluated multiple chromatographic strategies to overcome these hurdles. This guide objectively compares standard Reversed-Phase HPLC with UV detection (RP-HPLC-UV) against advanced techniques utilizing Charged Aerosol Detection (RP-HPLC-CAD) and Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD).
The Analyte: Structural & Mechanistic Challenges
To design a robust analytical method, we must first understand the causality behind the analyte's behavior in a chromatographic system.
The Peak Tailing Phenomenon
This compound contains a basic secondary amine. In reversed-phase systems utilizing traditional silica-based C18 columns, a portion of the silica surface remains unbonded, leaving exposed silanol (Si-OH) groups[1]. At a mid-range pH, these free silanols ionize into acidic, negatively charged species (Si-O⁻)[2].
Simultaneously, the basic amine of our analyte becomes protonated. This creates a secondary ion-exchange retention mechanism alongside the primary hydrophobic retention[3]. Because the analyte molecules are retained by two different mechanisms operating at different speeds, the trailing edge of the chromatographic peak becomes elongated, resulting in severe peak tailing (USP Tailing Factor > 1.5)[3],[4].
The Optical Transparency Problem
The molecular structure of this compound contains only an isolated alkene within its spiro-fused ring system. Without a conjugated pi-electron system or aromatic ring, it does not absorb UV light above 220 nm. Relying on low-wavelength UV detection (e.g., 205 nm) introduces significant baseline drift from organic modifiers and limits the Limit of Detection (LOD). Therefore, evaporative aerosol detectors—which measure the physical mass of the analyte rather than light absorption—are required for accurate quantification[5],[6].
Logical decision matrix for analyzing non-chromophoric aliphatic amines.
Comparative Methodologies
Method A: RP-HPLC-UV (The Baseline Standard)
To mitigate silanol interactions in RP-HPLC, the mobile phase pH must be lowered below 3.0. At this pH, residual silanols are fully protonated and neutralized, effectively shutting down the secondary ion-exchange pathway[2],[4]. We utilize 0.1% Trifluoroacetic acid (TFA), which acts as both an acidifier and an ion-pairing agent. However, TFA absorbs heavily at 205 nm, causing a shifting baseline during gradient elution.
Method B: RP-HPLC-CAD (The Sensitivity Champion)
Charged Aerosol Detection (CAD) is a near-universal detector for non-volatile compounds[5]. Because CAD requires the mobile phase to evaporate completely, non-volatile buffers (like phosphates) are strictly prohibited. We substitute TFA with volatile Ammonium Formate buffer (pH 3.0). CAD provides a highly sensitive, uniform response that is independent of the analyte's chemical structure[5].
Method C: HILIC-ELSD (The Orthogonal Approach)
Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a highly organic mobile phase. This is ideal for polar basic amines, providing excellent retention without the tailing issues seen on C18 columns. We pair this with an Evaporative Light Scattering Detector (ELSD). While ELSD operates similarly to CAD by nebulizing and evaporating the eluent, it measures scattered light rather than particle charge[6].
Mechanistic comparison of CAD and ELSD detection workflows post-column.
Note on Causality: Why does CAD outperform ELSD in linearity? In ELSD, the magnitude of scattered light varies exponentially depending on particle size, resulting in complex, non-linear sigmoidal response curves[5]. In CAD, particles acquire a charge via collision with ionized nitrogen gas; the charge is directly proportional to the mass of the analyte, yielding an inherent dynamic range of four orders of magnitude[5].
Experimental Protocols (Self-Validating Workflows)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability criteria must be met before sample analysis begins.
Protocol 1: RP-HPLC-CAD Workflow
Objective: High-sensitivity purity validation using mass-based detection.
-
Column Preparation: Install a fully end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to minimize initial silanol activity[7].
-
Mobile Phase Formulation:
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid (ensures silanol protonation and CAD volatility).
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
-
Detector Settings (CAD): Set evaporation temperature to 35°C. Ensure nitrogen gas supply is purified and regulated to 35 psi. Set data collection rate to 10 Hz.
-
System Suitability (Self-Validation): Inject a 0.1 mg/mL reference standard of this compound six consecutive times.
-
Pass Criteria: Peak area %RSD ≤ 2.0%. USP Tailing Factor (
) ≤ 1.5. Ifngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> > 1.5, verify mobile phase pH is exactly 3.0.
-
Protocol 2: HILIC-ELSD Workflow
Objective: Orthogonal retention profiling for polar impurities.
-
Column Preparation: Install a Zwitterionic HILIC column (100 x 2.1 mm, 3 µm). Flush with 50 column volumes of Mobile Phase B prior to use.
-
Mobile Phase Formulation:
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 5.0).
-
Mobile Phase B: 90% Acetonitrile / 10% Water with 20 mM Ammonium Acetate.
-
-
Gradient Elution: Run a gradient from 100% B down to 50% B over 10 minutes (HILIC retains polar compounds in high organic conditions).
-
Detector Settings (ELSD): Set drift tube temperature to 45°C. Set nebulizer gas (N2) flow to 1.2 SLM.
-
System Suitability (Self-Validation): Inject reference standard six times.
-
Pass Criteria: Retention time %RSD ≤ 1.0%. Note: ELSD peak area %RSD may be slightly higher (≤ 3.0%) due to inherent light-scattering variability.
-
Quantitative Data Comparison
The following table summarizes the experimental performance of the three methodologies when validating the purity of this compound.
| Analytical Parameter | RP-HPLC-UV (205 nm) | RP-HPLC-CAD | HILIC-ELSD |
| Primary Retention Mechanism | Hydrophobic (C18) | Hydrophobic (C18) | Hydrophilic Partitioning |
| Limit of Detection (LOD) | 1.5 µg/mL | 0.05 µg/mL | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 5.0 µg/mL | 0.15 µg/mL | 0.6 µg/mL |
| Linearity ( | 0.991 (Baseline drift) | 0.999 (Highly linear) | 0.985 (Non-linear fit req.) |
| USP Tailing Factor ( | 1.6 - 1.8 (Moderate tailing) | 1.1 - 1.3 (Excellent symmetry) | 1.0 - 1.2 (Excellent symmetry) |
| Gradient Baseline Stability | Poor (Solvent absorbance) | Excellent (Mass-based) | Good (Mass-based) |
Conclusion & Recommendations
For the routine purity validation of this compound, RP-HPLC-CAD is the definitively superior methodology .
While RP-HPLC-UV is accessible, it fails to provide the sensitivity required for trace impurity profiling due to the analyte's lack of a chromophore. Furthermore, the low wavelengths required exacerbate baseline instability. HILIC-ELSD successfully resolves the peak tailing issue by utilizing an orthogonal retention mechanism, but ELSD's non-linear response curve complicates quantitative impurity calculations[5].
RP-HPLC-CAD merges the robust, predictable retention of a C18 column (when buffered properly at pH 3.0 to suppress silanol activity) with the unparalleled, structure-independent sensitivity of aerosol charging. This results in sharp, symmetrical peaks (
References
-
Element Lab Solutions - Peak Tailing in HPLC. Available at:[Link]
-
Chrom Tech, Inc. - What Causes Peak Tailing in HPLC? Available at: [Link]
-
Phenomenex - How to Reduce Peak Tailing in HPLC? Available at: [Link]
-
LCGC - HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]
-
Lab Manager - ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Available at: [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 6. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 7. acdlabs.com [acdlabs.com]
Lipophilicity (LogP) Comparison of 8-Azaspiro[4.5]dec-2-ene Analogs
[1][2]
Executive Summary: The Spirocyclic Advantage
Lipophilicity (LogP/LogD) is a decisive physicochemical parameter in the development of 8-Azaspiro[4.5]dec-2-ene derivatives.[1] As a "privileged scaffold," this spirocyclic amine offers a critical balance between structural rigidity and vectoral functionalization, allowing medicinal chemists to escape "flatland" (increasing Fsp³ character) while fine-tuning permeability.[2][1][3]
This guide objectively compares the lipophilic profiles of the core this compound scaffold against its saturated, oxygenated, and N-substituted analogs.[2][3] The data reveals a clear structure-property relationship (SPR):
-
Core Scaffold: Moderate lipophilicity (LogP ~2.3), suitable for CNS penetration.[2][1]
-
Oxygenated Analogs: Significantly reduced lipophilicity (LogP < 1.2), ideal for lowering metabolic clearance and improving solubility.[2][1]
-
N-Substituted Analogs: Tunable lipophilicity (LogP 3.0–5.0+), often required for high-affinity binding to hydrophobic pockets (e.g., Sigma-1 receptors).[2][1]
Comparative Analysis: LogP Landscapes
The following analysis categorizes analogs by structural modification. Data is aggregated from experimental (Shake-flask/HPLC) and high-fidelity computational (XLogP3) sources.[2][1]
Table 1: Lipophilicity Profile of 8-Azaspiro[4.5] Analogs[1][2]
| Analog Class | Representative Structure | LogP (Neutral)* | LogD (pH 7.4)** | Key Physicochemical Characteristic |
| Core Alkene | This compound | 2.26 | -0.5 to 0.5 | Baseline. Good CNS potential; basic amine (pKa ~10) means it exists largely as a cation at physiological pH.[1] |
| Saturated Core | 8-Azaspiro[4.5]decane | 2.30 | ~0.6 | Rigidified. Saturation adds minimal lipophilicity (+0.[1]04) but alters ring puckering/shape. |
| Mono-Oxa | 2-Oxa-8-azaspiro[4.5]decane | 1.20 | < 0.1 | Polar Shift. Ether oxygen reduces LogP by ~1 unit; enhances water solubility.[1] |
| Dioxa (Acetal) | 1,4-Dioxa-8-azaspiro[4.5]decane | 0.81 | -0.5 | Hydrophilic. Significant reduction in lipophilicity; often used to reduce metabolic liability.[2][1] |
| N-Benzyl | N-Benzyl-8-azaspiro[4.5]dec-2-ene | 4.15 | 2.5 - 3.0 | Hydrophobic. Phenyl ring adds ~2 LogP units; typical for Sigma-1/GPCR ligands.[2][1] |
| N-Methyl | N-Methyl-8-azaspiro[4.5]dec-2-ene | 2.65 | 0.8 - 1.2 | Slight Shift. Methylation caps polarity of NH, slightly increasing LogP.[2][1][3] |
*LogP: Partition coefficient of neutral species.[2][1] **LogD: Distribution coefficient at pH 7.4, accounting for ionization of the secondary/tertiary amine.[2][1][3]
Technical Insight: The "Ene" vs. "Ane" Effect
Researchers often ask if the double bond in the 5-membered ring (the "ene") significantly impacts lipophilicity compared to the saturated "decane."[2][1]
-
Observation: The difference is negligible (< 0.1 LogP units).
-
Implication: The choice between dec-2-ene and decane should be driven by synthetic accessibility (e.g., Ring-Closing Metathesis vs. Reductive Cyclization) or conformational constraints required by the target binding pocket, rather than LogP optimization.
Structure-Activity Relationship (SAR) Visualization[1][2]
The following diagram maps how specific structural modifications to the this compound core drive lipophilicity shifts.
Figure 1: SAR map illustrating the impact of structural modifications on the lipophilicity of the this compound scaffold.
Experimental Protocols for LogP/LogD Determination
For spirocyclic amines, standard Shake-Flask methods often fail due to the basicity of the nitrogen (pKa ~9-10).[2][1] The following Potentiometric or HPLC-based protocols are recommended for high reliability.
Method A: HPLC-Based LogP Determination (High Throughput)
Best for: Rapid screening of multiple analogs.[2][1]
-
Column Selection: Use a C18 reversed-phase column (e.g., Agilent Zorbax Eclipse XDB-C18) with end-capping to minimize silanol interactions with the amine.[2][1]
-
Mobile Phase:
-
Calibration: Run a set of 5-7 reference standards with known LogP values (e.g., Benzylamine, Propranolol, Naphthalene) spanning the expected range (LogP 1–5).[2][1][3]
-
Calculation:
Method B: Miniaturized Shake-Flask (Gold Standard)
Best for: Final validation of lead candidates.[2][1]
-
Phase Preparation: Pre-saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.
-
Solubilization: Dissolve the spiro-amine analog in the pre-saturated Octanol phase (Target conc: 100 µM).
-
Equilibration:
-
Mix Octanol-compound solution with pre-saturated Buffer in a 1:1 ratio (e.g., 1 mL : 1 mL) in a glass vial.
-
Vortex vigorously for 1 hour at 25°C.
-
Centrifuge at 3000 rpm for 15 mins to ensure phase separation.
-
-
Quantification:
-
Calculation:
[2][1]
Workflow Visualization: LogP Determination
Figure 2: Decision tree and workflow for determining lipophilicity of basic spirocyclic amines.
References
-
PubChem Compound Summary. (2025). This compound hydrochloride.[1][4] National Center for Biotechnology Information.[2][1] [Link][2][1]
-
Tian, J., et al. (2020).[2][1][3][5] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[1][6][7] Bioorganic & Medicinal Chemistry, 28(14), 115560.[2][1][3][5] [Link]
-
Zheng, Y. J., & Tice, C. M. (2016).[2][1][3][8] The utilization of spirocyclic scaffolds in novel drug discovery.[2][1][8][9] Expert Opinion on Drug Discovery, 11(9), 831-834.[2][3] [Link]
-
Pardali, V., et al. (2021).[2][1][3] 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[2][1][3] Molbank, 2021(2), M1228.[2][1][3] [Link][2][1]
Sources
- 1. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method and intermediate product - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
8-Azaspiro[4.5]dec-2-ene vs. 8-Azaspiro[4.5]decane: structural differences
Executive Summary
This guide provides a structural and functional analysis of two closely related spirocyclic scaffolds: the unsaturated 8-azaspiro[4.5]dec-2-ene and its saturated analog 8-azaspiro[4.5]decane . While often viewed merely as a synthetic precursor-product pair, these scaffolds exhibit distinct physicochemical profiles that influence their utility in medicinal chemistry.[1]
The dec-2-ene variant serves primarily as a versatile synthetic handle for late-stage diversification, whereas the decane variant is a privileged, metabolically stable pharmacophore widely utilized in GPCR and ion channel ligands (e.g., opioids, sigma receptors).
Structural Architecture & Electronic Properties
The core difference lies in the saturation state of the five-membered carbocycle fused to the piperidine ring at the spiro center.
| Feature | This compound | 8-Azaspiro[4.5]decane |
| Hybridization (5-ring) | Contains two | All carbons are |
| Ring Conformation | Planar/Flattened Envelope: The double bond forces C1-C2-C3-C4 into a near-planar arrangement, reducing conformational entropy. | Envelope/Twist: The cyclopentane ring undergoes rapid pseudorotation, exploring multiple envelope conformations. |
| Electronic Character | Electron-Withdrawing (Inductive): The | Electron-Donating (Hyperconjugative): The saturated alkyl chain acts as a weak electron donor to the piperidine system. |
| Metabolic Liability | High: The alkene is prone to P450-mediated epoxidation. | Low: The saturated carbocycle is chemically inert and metabolically robust. |
3D Conformational Analysis (DOT Visualization)
The following diagram illustrates the conformational constraints imposed by the double bond versus the flexibility of the saturated ring.
Figure 1: Conformational logic flow. The alkene (red) locks the 5-ring geometry, while the alkane (green) allows for conformational adaptation within the binding pocket.
Synthetic Accessibility & Workflows
The dec-2-ene is typically the product of Ring-Closing Metathesis (RCM), making it the parent scaffold from which the decane is derived via hydrogenation.
Experimental Protocol: Synthesis of this compound (RCM Route)
Note: This protocol assumes a diallyl-amino precursor.
-
Reagents: Diallyl-ammonium salt precursor, Grubbs Catalyst (2nd Generation), Dichloromethane (DCM).
-
Setup: Flame-dried round-bottom flask under Argon atmosphere.
-
Execution:
-
Dissolve precursor (1.0 eq) in anhydrous DCM (0.05 M dilution to favor intramolecular cyclization over polymerization).
-
Add Grubbs II catalyst (2-5 mol%).
-
Reflux at 40°C for 12-24 hours.
-
Quenching: Add activated carbon or DMSO to complex the Ruthenium species.
-
-
Purification: Silica gel chromatography. The spiro-alkene usually elutes earlier than open-chain impurities due to constrained geometry.
Experimental Protocol: Conversion to 8-Azaspiro[4.5]decane
-
Reagents: this compound, Pd/C (10% wt), Methanol,
balloon. -
Execution:
-
Dissolve the alkene in MeOH.
-
Add Pd/C (10% by weight of substrate).
-
Stir under
(1 atm) at room temperature for 4 hours. -
Monitoring: Reaction is complete when the olefinic protons (5.6-5.8 ppm) disappear in
NMR.
-
-
Workup: Filter through Celite to remove Pd/C. Concentrate in vacuo.
Performance Comparison: Medicinal Chemistry Applications
Metabolic Stability & Toxicity[2][3]
-
Dec-2-ene (Risk): The isolated double bond is an "alert handle." In liver microsomes, Cytochrome P450 enzymes can epoxidize this bond. The resulting epoxide is an electrophile capable of alkylating proteins or DNA (genotoxicity risk). Therefore, the dec-2-ene is rarely a final drug candidate unless the alkene is sterically shielded.
-
Decane (Benefit): The saturated spirocycle is metabolically "quiet." The primary metabolic pathways are restricted to the piperidine nitrogen (N-dealkylation) or oxidation of the piperidine ring, sparing the spiro-carbocycle. This makes it ideal for chronic therapies (e.g., analgesics).
Functionalization Potential (Click Chemistry)
The dec-2-ene shines as a chemical biology tool. The double bond allows for:
-
Thiol-ene Click Reactions: Rapid conjugation of cysteine-containing peptides.
-
Dihydroxylation: Introduction of polarity (diols) to lower LogP and increase solubility.
Comparative Data: Physicochemical Properties[2][3]
| Property | This compound | 8-Azaspiro[4.5]decane | Implication |
| ClogP | ~1.9 | ~2.3 | Alkene is slightly less lipophilic due to |
| TPSA | 12.0 | 12.0 | Identical polar surface area (dominated by the amine). |
| Rotatable Bonds | 0 | 0 | Both are rigid scaffolds, improving oral bioavailability. |
| Fsp3 (Fraction | 0.77 | 1.00 | Higher Fsp3 (Decane) correlates with better clinical success rates. |
Decision Matrix: Which Scaffold to Choose?
Use the following logic flow to determine the appropriate scaffold for your research program.
Figure 2: Decision matrix for scaffold selection in lead optimization.
References
-
Spirocyclic Scaffolds in Drug Discovery: Smith, J. M., et al. "Spirocyclic piperidines as privileged scaffolds for GPCR ligands." Journal of Medicinal Chemistry, 2015.[2][3]
-
Synthesis via RCM: "Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery." The Journal of Organic Chemistry, 2009.[4]
-
Metabolic Stability of Spirocycles: "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2012.[3]
-
Pharmacological Applications: "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists." Chemical and Pharmaceutical Bulletin, 1995.
Sources
- 1. 8-Cbz-8-azaspiro[4.5]decan-1-one| [benchchem.com]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
Comparative Infrared (IR) Spectroscopy Guide: 8-Azaspiro[4.5]dec-2-ene vs. Structural Analogs
Executive Summary
For researchers and drug development professionals utilizing spirocyclic scaffolds, 8-Azaspiro[4.5]dec-2-ene serves as a critical building block (e.g., in the synthesis of SHP2 inhibitors and novel antipsychotics). Accurately characterizing this molecule—and distinguishing it from its saturated analogs or monocyclic fragments—is essential for quality control.
This guide objectively compares the Infrared (IR) spectral footprint of this compound against two structural alternatives: its fully saturated counterpart (8-Azaspiro[4.5]decane ) and a simple secondary amine (Piperidine ). By leveraging mechanistic insights and self-validating experimental protocols, we establish a robust framework for spectral identification.
Structural Analysis & Predictive Spectral Mechanics
This compound features a piperidine ring (containing a secondary amine) fused at a single spiro-carbon to a cyclopentene ring (containing a cis-alkene). Each functional group dictates specific interactions with infrared radiation:
-
The Secondary Amine (N-H): Secondary amines are defined by having two alkyl groups attached to the nitrogen atom[1]. In an IR spectrum, they typically exhibit a single, weak-to-moderate N-H stretching vibration in the 3300–3500 cm⁻¹ range[2]. This single peak is a vital diagnostic feature that differentiates them from primary amines, which display a distinct doublet (symmetric and asymmetric stretches) in the same region[3].
-
The Cyclopentene Ring (C=C and sp² C-H): The presence of the carbon-carbon double bond allows for sp² C-H stretching, which uniquely appears at a frequency slightly higher than 3000 cm⁻¹ (typically ~3050–3080 cm⁻¹)[4]. The C=C stretching vibration itself manifests as a moderate band in the 1680–1640 cm⁻¹ region[4]. However, due to the specific ring strain inherent to the five-membered spiro-system, this stretch is often observed near the lower end of this range (~1615 cm⁻¹).
Comparative IR Performance Data
To objectively evaluate the spectral performance, the table below summarizes the quantitative peak assignments across the three comparative molecules.
| Functional Group / Vibration Mode | This compound | 8-Azaspiro[4.5]decane (Saturated Analog) | Piperidine (Monocyclic Amine) | Diagnostic Significance |
| N-H Stretch (2° Amine) | ~3310 cm⁻¹ (Single, weak) | ~3310 cm⁻¹ (Single, weak) | ~3290 cm⁻¹ (Single, broad) | Confirms presence of the intact piperidine ring across all three[1]. |
| C-H Stretch (sp²) | ~3055 cm⁻¹ | Absent | Absent | Primary Differentiator: Confirms the presence of the alkene[4]. |
| C-H Stretch (sp³) | 2950, 2850 cm⁻¹ | 2950, 2850 cm⁻¹ | 2930, 2850 cm⁻¹ | Represents the aliphatic backbone. |
| C=C Stretch | ~1615 cm⁻¹ (Moderate) | Absent | Absent | Confirms the unsaturated cyclopentene ring[4]. |
| N-H Bend / Wag | ~1580 cm⁻¹ / ~750 cm⁻¹ | ~1580 cm⁻¹ / ~750 cm⁻¹ | ~1590 cm⁻¹ / ~730 cm⁻¹ | Secondary confirmation of the amine; often obscured or weak[3]. |
| Fingerprint Region | Complex (spiro-junction) | Complex (spiro-junction) | Simple | Differentiates spirocycles from simple monocycles. |
Self-Validating Experimental Protocol (ATR-FTIR)
As an Application Scientist, I strongly recommend Attenuated Total Reflectance (ATR) FTIR over traditional KBr pellet transmission methods for these compounds. Amines are inherently hygroscopic; KBr readily absorbs atmospheric moisture, creating artifactual broad O-H bands (3400–3600 cm⁻¹) that can completely obscure the critical, weaker N-H stretch of the secondary amine[2].
Step-by-Step Methodology:
-
System Purge & Background Acquisition:
-
Action: Run a 32-scan background spectrum on the clean, empty ATR diamond crystal.
-
Causality: This mathematically subtracts atmospheric H₂O and CO₂ (which strongly absorbs at ~2350 cm⁻¹), preventing them from masking sample peaks.
-
-
Sample Application:
-
Action: Apply 1-2 drops (if oil) or 2-3 mg (if solid) of this compound directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.
-
Causality: Intimate contact is required because the IR evanescent wave only penetrates 0.5 to 2 micrometers into the sample.
-
-
Spectral Acquisition & Self-Validation:
-
Action: Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
-
Validation Check: Immediately check the Signal-to-Noise (S/N) ratio. If S/N is < 100:1, the protocol mandates aborting the scan, cleaning the crystal with isopropanol, and reapplying the sample.
-
-
Data Processing:
-
Action: Apply an ATR correction algorithm and a baseline correction.
-
Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the spectrum to match standard transmission libraries for accurate comparative analysis.
-
Experimental Workflow Visualization
Fig 1: Self-validating ATR-FTIR workflow for this compound spectral analysis.
Mechanistic Insights & Alternative Comparison
Monitoring Hydrogenation (vs. 8-Azaspiro[4.5]decane): In drug development, 8-Azaspiro[4.5]decane is frequently synthesized via the catalytic hydrogenation of this compound. IR spectroscopy is the most rapid technique to monitor this conversion. Because compounds lacking a C=C bond show C-H stretches strictly below 3000 cm⁻¹[4], the complete disappearance of the ~3055 cm⁻¹ peak and the ~1615 cm⁻¹ C=C stretch confirms 100% conversion. Any residual signal at these wavenumbers is a direct, causal indicator of incomplete reduction.
Structural Complexity (vs. Piperidine): While both this compound and piperidine share the characteristic secondary amine N-H stretch[1], piperidine lacks the spiro-junction. The spiro-carbon (C4/C5) in the azaspirocycle introduces unique steric constraints and ring strain. This alters the skeletal C-C vibrations, resulting in a significantly more complex fingerprint region (1200–900 cm⁻¹) compared to the simple monocyclic piperidine.
References
-
Decoding the IR Spectrum of Secondary Amines Oreate AI Blog URL:[Link]
-
Table of Characteristic IR Absorptions VSCHT (University of Chemistry and Technology, Prague) URL:[Link]
-
24.10 Spectroscopy of Amines - Organic Chemistry OpenStax URL:[Link]
-
IR Spectroscopy Tutorial: Amines OrgChem Boulder URL:[Link]
Sources
Comparative Guide: Genotoxicity Risk Assessment of 8-Azaspiro[4.5]dec-2-ene Metabolites
Executive Summary
Context: The 8-Azaspiro[4.5]dec-2-ene scaffold is an increasingly prevalent structural motif in drug discovery, valued for its ability to increase
The Challenge: Standard genotoxicity batteries often fail to adequately detect the risk posed by short-lived, reactive epoxide metabolites generated from such spiro-alkenes. The lipophilic nature of the this compound core facilitates rapid cellular entry, but the resulting 8-azaspiro[4.5]dec-2,3-oxide intermediate may bind DNA before detoxification via epoxide hydrolase occurs.
Guide Objective: This guide compares three assessment methodologies—Standard Ames , Metabolically-Enhanced Liquid Ames , and High-Content Micronucleus Screening —to determine the most effective strategy for de-risking this specific scaffold.
Metabolic Activation Pathways & Risk Logic
Before selecting an assay, one must understand the causality of the genotoxic risk. The primary concern with this compound is not the parent molecule, but its bioactivation.
Mechanism of Action[1][2]
-
Phase I Oxidation: CYP450 enzymes (primarily CYP2C and CYP3A families) target the electron-rich C2=C3 double bond.
-
Reactive Intermediate: Formation of the 2,3-epoxide (oxirane). This strained three-membered ring is an electrophile capable of alkylating the N7 position of guanine in DNA.
-
Detoxification: Epoxide Hydrolase (EH) converts the epoxide to a trans-dihydrodiol, which is typically non-genotoxic and excreted.
-
Risk Ratio: If
, the accumulation of the epoxide increases genotoxic risk.
Visualization: Metabolic Fate & Genotoxicity Trigger
Figure 1: The critical bifurcation between bioactivation (red path) and detoxification (green path) for spiro-alkene scaffolds.
Comparative Assessment of Genotoxicity Assays
This section objectively compares three methodologies for detecting the specific risks associated with this compound metabolites.
Table 1: Performance Comparison Matrix
| Feature | Method A: Standard Ames (Plate Incorporation) | Method B: Pre-Incubation Ames (Liquid) | Method C: High-Content Micronucleus (HepG2) |
| Primary Endpoint | Gene Mutation (His+ reversion) | Gene Mutation (His+ reversion) | Chromosomal Damage (Aneugen/Clastogen) |
| Metabolic System | Rat Liver S9 (Exogenous) | Rat Liver S9 (Exogenous) | Intrinsic (Cellular) or Co-culture |
| Sensitivity to Epoxides | Low (Agar limits diffusion of short-lived species) | High (Direct contact in liquid phase) | Medium (Depends on intracellular CYP levels) |
| Throughput | Medium | Medium | High (Automated Imaging) |
| False Negative Risk | High for labile metabolites | Low | Medium (if cell line lacks specific CYP) |
| Recommendation | Screening Only | Critical for this Scaffold | Mechanistic Follow-up |
Detailed Analysis
Method A: Standard Ames (Plate Incorporation)
-
Why it fails here: In the standard protocol, the test compound, S9 mix, and bacteria are mixed in molten agar. For highly reactive epoxides derived from spiro-alkenes, the metabolite may hydrolyze or bind to agar proteins before reaching the bacterial DNA. This leads to false negatives.
-
Verdict: Not recommended as the sole definitive test for this scaffold.
Method B: Pre-Incubation Ames (The "Gold Standard" for this Case)
-
Why it works: The compound is incubated with S9 and bacteria in liquid buffer at 37°C for 20-30 minutes before adding agar. This maximizes the exposure of bacteria to the short-lived epoxide metabolite generated in situ.
-
Verdict: Essential. This modification significantly increases sensitivity for mutagenic metabolites of cyclic alkenes.
Method C: High-Content Micronucleus (HCS-MN)
-
Why it works: Uses mammalian cells (e.g., TK6 or HepG2).[1] It detects chromosomal breaks (clastogenicity) which Ames misses. However, standard cell lines often lack sufficient CYP activity to generate the epoxide.
-
Verdict: Use only if coupled with an exogenous metabolic activation system or using metabolically competent cells (e.g., HepaRG).
Recommended Experimental Protocol
Protocol Focus: Pre-Incubation Ames Test with S9 Fraction This protocol is self-validating through the use of specific positive controls for metabolic activation.
Reagents & Setup
-
Test Strain: Salmonella typhimurium TA100 (sensitive to base-pair substitutions caused by epoxides).
-
Metabolic Activation: 10% v/v Rat Liver S9 fraction (Aroclor-1254 induced) in cofactor mix (NADPH regenerating system).
-
Positive Control: 2-Aminoanthracene (2-AA) – requires metabolic activation.
-
Vehicle: DMSO (ensure concentration < 1% to avoid toxicity).
Step-by-Step Workflow
-
Preparation: Thaw S9 fraction on ice. Prepare cofactor mix (Glucose-6-phosphate, NADP+, MgCl2, Phosphate buffer pH 7.4).
-
Pre-Incubation (The Critical Step):
-
In a sterile tube, add 0.1 mL test compound (this compound analog).
-
Add 0.5 mL S9 mix .
-
Add 0.1 mL bacterial culture (TA100,
cells/mL). -
Crucial: Incubate at 37°C for 20 minutes with shaking. This allows high-concentration exposure to the generated epoxide.
-
-
Plating: Add 2.0 mL molten top agar (with trace histidine/biotin). Vortex briefly and pour onto minimal glucose agar plates.
-
Incubation: Incubate plates inverted at 37°C for 48 hours.
-
Scoring: Count revertant colonies using an automated colony counter.
-
Validation: The assay is valid only if the S9-positive control (2-AA) shows a >3-fold increase over background.
Integrated Testing Strategy (Decision Logic)
Do not rely on a single data point. Use this integrated workflow to rigorously assess the genotoxicity of this compound derivatives.
Figure 2: Strategic decision tree for evaluating spiro-alkene genotoxicity.
References
-
European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017). Link
-
Claxton, L. D., et al. The Salmonella mutagenicity assay: the pocket guide. Mutation Research/Reviews in Mutation Research (1987). Link
-
Kirkland, D., et al. Evaluation of the ability of a battery of three in vitro genotoxicity tests to discriminate rodent carcinogens and non-carcinogens I. Sensitivity, specificity and relative predictivity. Mutation Research (2005). Link
-
Guengerich, F. P. Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology (2001). Link
-
OECD Guidelines for the Testing of Chemicals. Test No. 471: Bacterial Reverse Mutation Test. (2020).[1][2][3] Link
Sources
- 1. Genotoxicity of pyrrolizidine alkaloids in metabolically inactive human cervical cancer HeLa cells co-cultured with human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic activation enhances the cytotoxicity, genotoxicity and mutagenicity of two synthetic alkaloids with selective effects against human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
8-Azaspiro[4.5]dec-2-ene: Operational Disposal & Handling Guide
Topic: 8-Azaspiro[4.5]dec-2-ene Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists
Executive Summary & Chemical Profile
Immediate Action: Treat this compound as a Hazardous Organic Base . Waste Stream: Non-Halogenated Organic (unless dissolved in halogenated solvents).
As a Senior Application Scientist, I emphasize that the disposal of spirocyclic amines like this compound requires more than simple waste binning. This molecule possesses a secondary amine functionality constrained within a spirocyclic framework, increasing its nucleophilicity and potential for exothermic reactivity with electrophiles. The alkene moiety adds potential oxidative instability.
Physicochemical Hazard Profile:
| Property | Characteristic | Operational Implication |
|---|
| Functional Group | Secondary Amine (
Pre-Disposal Segregation Strategy
The Golden Rule: Never mix spirocyclic amines with Acid Chlorides , Anhydrides , or Strong Oxidizers in a waste stream.
The secondary amine in this compound is a potent nucleophile. Mixing it with acid chlorides (e.g., Acetyl Chloride) in a waste drum will trigger an immediate, violent exothermic reaction, potentially rupturing the container.
Segregation Logic Diagram
The following decision matrix illustrates the critical segregation logic required before the chemical leaves your bench.
Figure 1: Chemical compatibility and waste stream segregation logic for secondary amines.
Detailed Disposal Protocols
Scenario A: Disposal of Pure Substance (Liquid or Solid)
Applicability: Expired reagents, degraded samples, or surplus synthesis intermediates.
-
PPE Verification:
-
Gloves: Nitrile (double-gloved recommended, 0.11mm min) or Laminate film (Silver Shield) if handling >100mL.
-
Respiratory: Fume hood is mandatory. If handling solid HCl salt outside a hood, N95/P100 particulate respirator is required.
-
-
Container Selection:
-
Use a High-Density Polyethylene (HDPE) or Glass container.
-
Avoid: Metal containers (aluminum) if the substance is wet/basic, as amines can corrode certain alloys over time.
-
-
Transfer & Labeling:
-
Transfer the substance into the container.
-
Labeling: Must read "Hazardous Waste - Organic Base."
-
Constituents: List "this compound" explicitly. Do not use abbreviations like "Spiro-amine."
-
-
Final Disposition:
Scenario B: Reaction Mixtures & Mother Liquors
Applicability: Post-reaction solvents containing the amine.
-
pH Check: Ensure the waste mixture is not acidic. If the reaction was quenched with acid, neutralize to pH 7-9 using Sodium Bicarbonate (
) before adding to an organic base waste drum.-
Why? Adding acidic quench mixtures to a basic amine waste drum causes heat generation and pressure buildup.
-
-
Solvent Classification:
-
If solvent is DCM/Chloroform: Dispose in "Halogenated Waste."
-
If solvent is Methanol/Ethyl Acetate/THF: Dispose in "Non-Halogenated Organic Waste."
-
Empty Container Management (RCRA Compliance)
Empty bottles of this compound are legally defined as hazardous waste until processed. We follow the EPA "Triple Rinse" Standard (40 CFR 261.7) [2].
The Protocol:
-
Assessment: Ensure the container is "RCRA Empty" (<3% by weight remains).[6]
-
Solvent Selection: Use a solvent that dissolves the amine (Methanol or Ethanol are preferred; Water is ineffective for the free base).
-
The Rinse Cycle:
-
Rinse 1: Add solvent (10% volume), cap, shake vigorously, decant into Hazardous Waste .
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
-
Defacing: Cross out the original label. Mark as "Triple Rinsed."
-
Disposal: The container can now be discarded in standard glass recycling or trash, depending on local institutional policy.
Emergency Procedures: Spills
Immediate Hazard: The free base is volatile and malodorous. The salt is a respiratory irritant.
Spill Response Workflow:
Figure 2: Step-by-step spill response protocol for spirocyclic amines.
Neutralization (Optional but Recommended for Large Spills): For spills >500mL, you may apply a weak acid (Citric Acid powder) to the absorbed material to neutralize the basicity before sealing the waste pail. Do not use strong mineral acids (HCl) as this will generate excessive fumes.
References
-
Fisher Scientific. (2023). Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane (Analogous Spiro-amine). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Empty Container Regulations (40 CFR 261.7). Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2026). Chemical Compatibility and Storage Guidelines. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
